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  • Product: Boc-O2Oc-O2Oc-OH
  • CAS: 1069067-08-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Boc-O2Oc-O2Oc-OH: A Versatile Linker for Advanced Drug Development

Introduction: The Strategic Importance of Heterobifunctional Linkers in Modern Therapeutics In the rapidly evolving landscape of drug discovery, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heterobifunctional Linkers in Modern Therapeutics

In the rapidly evolving landscape of drug discovery, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer a mere spacer. It has emerged as a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic profile.[1][] Among the diverse arsenal of linkers, heterobifunctional molecules bearing a polyethylene glycol (PEG) backbone have garnered significant attention for their ability to favorably modulate the physicochemical properties of the final conjugate.[][4] This guide provides a comprehensive technical overview of a specific and increasingly utilized PEG-based linker: Boc-O2Oc-O2Oc-OH.

This molecule is a sophisticated building block designed for the controlled, stepwise synthesis of complex bioconjugates.[5] It features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, separated by a defined-length PEG-like chain. This architecture allows for selective and orthogonal chemical modifications, a crucial attribute in the multi-step assembly of targeted therapeutics.[6] This guide will delve into the chemical structure, physicochemical properties, synthesis, and applications of Boc-O2Oc-O2Oc-OH, providing researchers, scientists, and drug development professionals with the necessary insights to effectively leverage this versatile linker in their research endeavors.

Deciphering the Structure: Nomenclature and Chemical Identity

The nomenclature "Boc-O2Oc-O2Oc-OH" provides a shorthand description of the molecule's structure.

  • Boc: Refers to the tert-butyloxycarbonyl protecting group attached to a terminal amine. This acid-labile group is a cornerstone of modern peptide and bioconjugation chemistry, offering robust protection under a wide range of conditions while being readily removable with mild acid treatment.[]

  • O2Oc: This recurring unit represents an 8-amino-3,6-dioxaoctanoic acid (AEEA) moiety, which is a short, hydrophilic di(ethylene glycol) spacer with a carboxylic acid. The repetition of "O2Oc" indicates the linkage of two such units.

Therefore, the systematic IUPAC name for Boc-O2Oc-O2Oc-OH is 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid .

The following diagram illustrates the logical relationship between the different components of the Boc-O2Oc-O2Oc-OH molecule.

Boc Boc Group (tert-butyloxycarbonyl) Amine Terminal Amine Boc->Amine protects PEG1 Di(ethylene glycol) Unit 1 (O2Oc) Amine->PEG1 attached to Amide Amide Bond PEG1->Amide linked via PEG2 Di(ethylene glycol) Unit 2 (O2Oc) Amide->PEG2 to Acid Carboxylic Acid PEG2->Acid terminates in

Structural components of Boc-O2Oc-O2Oc-OH.

Physicochemical Properties: A Tabulated Overview

The physicochemical properties of Boc-O2Oc-O2Oc-OH are crucial for its handling, reactivity, and the characteristics it imparts to the final conjugate. The PEG-like nature of the backbone generally confers good solubility in a range of organic solvents and aqueous media, a desirable trait for bioconjugation reactions.[]

PropertyValueSource
CAS Number 1069067-08-8[8]
Molecular Formula C₁₇H₃₂N₂O₉[8]
Molecular Weight 408.44 g/mol [8]
Appearance White to off-white solid or viscous liquid[4] (by analogy)
Purity Typically ≥95%(General supplier information)
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane.[4] (by analogy)
Storage Store at -20°C in a dry, sealed container to prevent moisture absorption and degradation.(General recommendation)

Synthesis and Purification: A Generalized Protocol

Step 1: Mono-Boc Protection of a Diamino-PEG Precursor

The initial step involves the selective protection of one of the two amino groups of a diamino-PEG molecule. This is a critical step to ensure the desired heterobifunctionality. An excess of the diamine is often used to favor mono-protection.

Materials:

  • Diamino-PEG derivative (e.g., 2,2'-(Ethylenedioxy)bis(ethylamine))

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane and Water

  • Magnesium oxide (optional, as a mild base)

Protocol:

  • Dissolve the diamino-PEG derivative in a mixture of dioxane and water.

  • Add a mild base such as magnesium oxide.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 16-24 hours.

  • Work-up the reaction by filtering and concentrating the solution under reduced pressure.

  • Purify the mono-Boc-protected intermediate by distillation or column chromatography to isolate the desired product from unreacted diamine and di-Boc-protected byproduct.[9][10]

Step 2: Alkylation to Introduce the Carboxylic Acid Moiety

The second step involves the alkylation of the remaining free amine with a haloacetylated PEG derivative, followed by hydrolysis of an ester to yield the final carboxylic acid.

Materials:

  • Mono-Boc-protected diamino-PEG intermediate from Step 1

  • A suitable haloacetylated PEG derivative with a protected carboxylic acid (e.g., tert-butyl bromoacetate)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Trifluoroacetic acid (TFA) for ester hydrolysis (if a tert-butyl ester is used)

Protocol:

  • Dissolve the mono-Boc-protected intermediate and the haloacetylated PEG derivative in an anhydrous solvent like DCM or DMF.

  • Add a non-nucleophilic base such as DIPEA to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • If a tert-butyl ester was used, remove the solvent and treat the residue with a solution of TFA in DCM to hydrolyze the ester to the carboxylic acid.

  • Purify the final product, Boc-O2Oc-O2Oc-OH, using reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the general workflow for the synthesis of Boc-protected amino-PEG-acids.

cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Alkylation & Hydrolysis Diamine Diamino-PEG Reaction1 Reaction in Dioxane/Water Diamine->Reaction1 Boc2O (Boc)2O Boc2O->Reaction1 Purification1 Purification Reaction1->Purification1 MonoBoc Mono-Boc Protected Intermediate Reaction2 Reaction with Base (DIPEA) MonoBoc->Reaction2 Purification1->MonoBoc Haloacetyl Haloacetyl-PEG-Ester Haloacetyl->Reaction2 EsterIntermediate Boc-PEG-Ester Intermediate Reaction2->EsterIntermediate Hydrolysis Acid Hydrolysis (TFA) EsterIntermediate->Hydrolysis Purification2 RP-HPLC Purification Hydrolysis->Purification2 FinalProduct Boc-O2Oc-O2Oc-OH Purification2->FinalProduct

Generalized synthetic workflow for Boc-amino-PEG-acids.

Spectroscopic Characterization: A Representative Analysis

While specific spectra for Boc-O2Oc-O2Oc-OH are not publicly available, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum would be expected to show characteristic signals for the Boc group, the ethylene glycol protons, and the methylene protons adjacent to the amide and carbamate functionalities.

  • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[11]

  • ~3.30-3.70 ppm (multiplets): A complex region of overlapping signals from the methylene protons of the ethylene glycol units.[12]

  • ~4.10 ppm (singlet, 2H): The methylene protons adjacent to the terminal carboxylic acid.

  • A broad signal for the NH proton of the carbamate, which may be exchangeable with deuterium oxide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further structural confirmation with the following expected signals:

  • ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.[11]

  • ~70.0-71.0 ppm: A series of signals corresponding to the methylene carbons of the PEG backbone.[12]

  • ~79.5 ppm: The quaternary carbon of the tert-butyl group.[11]

  • ~156.0 ppm: The carbonyl carbon of the Boc carbamate.[12]

  • ~170.0-175.0 ppm: Signals for the amide and carboxylic acid carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • ~3300 cm⁻¹ (broad): N-H stretching of the carbamate and amide groups.

  • ~2870-2980 cm⁻¹: C-H stretching of the alkyl and methylene groups.

  • ~1680-1720 cm⁻¹: A strong C=O stretching band, likely a composite of the carbamate, amide, and carboxylic acid carbonyls.[13][14]

  • ~1100 cm⁻¹ (strong, broad): C-O-C stretching of the ether linkages in the PEG backbone.[13]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 409.22, and potentially other adducts such as [M+Na]⁺ at m/z 431.20.

Applications in Drug Development: A Focus on PROTACs

The heterobifunctional nature of Boc-O2Oc-O2Oc-OH makes it an exceptionally valuable linker for the synthesis of PROTACs.[1][] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[] The linker plays a crucial role in orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[]

The general strategy for synthesizing a PROTAC using Boc-O2Oc-O2Oc-OH involves a sequential, two-step conjugation process.

  • First Amide Coupling: The carboxylic acid terminus of the linker is activated (e.g., using HATU or EDC/NHS) and reacted with an amine-containing ligand for either the POI or the E3 ligase.

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (typically with TFA in DCM) to expose a free amine.

  • Second Amide Coupling: The newly exposed amine is then coupled to the second ligand (for the E3 ligase or POI, respectively), which has a carboxylic acid functionality.

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Ubiquitination PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

The PEG component of the Boc-O2Oc-O2Oc-OH linker can enhance the aqueous solubility of the PROTAC, a common challenge in the development of these typically large and often hydrophobic molecules.[8] Furthermore, the flexibility and length of the linker are critical parameters that must be optimized for each specific POI-E3 ligase pair to achieve potent and selective degradation.

Experimental Protocols: Key Methodologies

Protocol 1: Amide Coupling of the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid of Boc-O2Oc-O2Oc-OH and its coupling to an amine-containing molecule (Ligand-NH₂).

Materials:

  • Boc-O2Oc-O2Oc-OH

  • Ligand-NH₂ (for POI or E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve Boc-O2Oc-O2Oc-OH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of Ligand-NH₂ (1 equivalent) in anhydrous DMF to the activated linker solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the Boc-protected intermediate by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS, optional scavenger)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation, add TIS (2-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.[5]

The following diagram illustrates the workflow for the Boc deprotection of a PEG linker.

Start Boc-Protected PEG Intermediate Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFA Add TFA (20-50%) Cool->AddTFA React Stir at 0°C to RT (1-2.5 hours) AddTFA->React Monitor Monitor by LC-MS React->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Coevaporate Co-evaporate with Toluene (3x) Concentrate->Coevaporate Product Deprotected Amine (TFA Salt) Coevaporate->Product

Experimental workflow for Boc deprotection of PEG linkers.

Conclusion and Future Perspectives

Boc-O2Oc-O2Oc-OH represents a highly valuable and versatile chemical tool for the construction of complex, targeted therapeutics. Its well-defined structure, combining a hydrophilic PEG-like spacer with orthogonally protected functional groups, enables a modular and controlled approach to the synthesis of PROTACs, ADCs, and other advanced drug delivery systems.[6][12] The insights provided in this guide, from its chemical identity and properties to detailed experimental considerations, are intended to empower researchers to effectively incorporate this linker into their drug discovery programs. As the field of targeted protein degradation and bioconjugation continues to expand, the rational design and application of sophisticated linkers like Boc-O2Oc-O2Oc-OH will undoubtedly play a central role in the development of the next generation of precision medicines.

References

Exploratory

A Comprehensive Technical Guide to the Solubility of Boc-O2Oc-O2Oc-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the solubility characteristics of Boc-O2Oc-O2Oc-OH (Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Boc-O2Oc-O2Oc-OH (Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid), a valuable building block in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). Given the scarcity of published quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related compounds, outlines the key physicochemical principles governing its solubility, and provides detailed experimental protocols for researchers to determine precise solubility in their solvents of choice. This document is intended to serve as a practical resource for scientists to enable efficient experimental design, stock solution preparation, and reaction condition optimization.

Introduction: The Molecular Architecture of Boc-O2Oc-O2Oc-OH and its Implications for Solubility

Boc-O2Oc-O2Oc-OH is a bifunctional linker characterized by a terminal tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. Its backbone consists of two repeating 8-amino-3,6-dioxaoctanoic acid units, which are short polyethylene glycol (PEG)-like chains. The solubility of this molecule is a complex interplay between its constituent parts:

  • The Boc Group: The bulky and lipophilic tert-butyloxycarbonyl group significantly contributes to the molecule's solubility in nonpolar organic solvents.[1]

  • The PEG-like Backbone: The two ethylene glycol units introduce hydrophilicity and flexibility, promoting solubility in polar solvents through hydrogen bonding with the ether oxygens.[] The inclusion of a hydrophilic PEG linker generally enhances solubility in various biological applications.[3]

  • The Terminal Carboxylic Acid: This functional group can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.

  • Amide Bonds: The amide linkages within the backbone are polar and can participate in hydrogen bonding, further influencing interactions with polar solvents.

This amphiphilic nature—possessing both hydrophobic (Boc) and hydrophilic (PEG-like chain, carboxylic acid) regions—results in a nuanced solubility profile across different organic solvents.

Qualitative Solubility Profile of Boc-O2Oc-O2Oc-OH

While precise quantitative data is not widely available, a qualitative solubility profile can be inferred from the behavior of structurally similar molecules, such as other Boc-protected amino acids and short-chain PEG linkers. The general principle of "like dissolves like" is a useful starting point.

Table 1: Predicted Qualitative Solubility of Boc-O2Oc-O2Oc-OH in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to ModerateThese solvents are excellent at solvating both polar (carboxylic acid, amide bonds, ether linkages) and nonpolar (Boc group) moieties. For many hydrophobic peptides, DMSO and DMF are the preferred organic solvents.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowDCM and chloroform can interact with the less polar regions of the molecule. A structurally similar compound, Fmoc-8-amino-3,6-dioxaoctanoic acid, is reported to be slightly soluble in chloroform.[6]
Alcohols Methanol, EthanolModerate to LowThese protic solvents can form hydrogen bonds with the carboxylic acid, ether oxygens, and amide groups. However, the nonpolar Boc group may limit high solubility. The aforementioned Fmoc-analog is also slightly soluble in methanol.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherLowThe polarity of these solvents is generally insufficient to effectively solvate the polar functional groups of Boc-O2Oc-O2Oc-OH.
Nonpolar Aromatic TolueneLow to InsolubleThe significant polarity mismatch between toluene and the hydrophilic portions of the molecule leads to poor solubility.
Alkanes Hexane, HeptaneInsolubleThese nonpolar solvents are unable to overcome the intermolecular forces of the more polar regions of the molecule. PEG itself is generally insoluble in hexane.

In-Depth Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as in kinetic studies or the preparation of high-concentration stock solutions, an experimental determination of solubility is essential. The "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a compound.[7]

Objective

To determine the equilibrium solubility of Boc-O2Oc-O2Oc-OH in a specific organic solvent at a controlled temperature.

Materials
  • Boc-O2Oc-O2Oc-OH (solid)

  • High-purity organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Small glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum desiccator, or nitrogen stream)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) for quantification (optional, for high precision)

Step-by-Step Methodology
  • Preparation of a Supersaturated Mixture:

    • Add an excess amount of solid Boc-O2Oc-O2Oc-OH to a pre-weighed vial. The excess is crucial to ensure that the solvent becomes saturated and solid material remains.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker and agitate at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • For a more complete separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Analysis (Gravimetric Method):

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed, dry vial.

    • Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

    • Once the solvent is removed, weigh the vial containing the dried solute.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant taken.

  • Quantification (Optional, via HPLC):

    • For higher accuracy, the concentration of the supernatant can be determined using a validated analytical technique like HPLC.

    • Prepare a calibration curve using standard solutions of Boc-O2Oc-O2Oc-OH of known concentrations.

    • Dilute the collected supernatant to fall within the linear range of the calibration curve and analyze it.

    • The concentration, and thus the solubility, can be accurately determined from the calibration curve.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Boc-O2Oc-O2Oc-OH to a pre-weighed vial B Add a known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw a known volume of clear supernatant D->E F Evaporate solvent from the supernatant in a pre-weighed vial E->F G Weigh the dried solute F->G H Calculate Solubility (mass/volume) G->H

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of Boc-O2Oc-O2Oc-OH

Several factors can influence the measured solubility of Boc-O2Oc-O2Oc-OH:

  • Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, heating the solvent will allow more solute to dissolve.

  • Solvent Purity: The presence of impurities, particularly water in hygroscopic solvents like DMSO, can significantly alter the solubility of a compound. It is recommended to use anhydrous solvents for consistent results.

  • pH (in protic or aqueous-organic mixtures): The carboxylic acid moiety of Boc-O2Oc-O2Oc-OH is ionizable. In the presence of a base, it will deprotonate to the more soluble carboxylate form. Conversely, in highly acidic conditions, the Boc group may become labile.

  • Sonication: Applying ultrasonic energy can help break down solute aggregates and accelerate the dissolution process, aiding in reaching equilibrium more quickly.[4]

Practical Recommendations for Handling and Dissolving Boc-O2Oc-O2Oc-OH

  • Initial Solvent Selection: For preparing stock solutions, begin with polar aprotic solvents such as DMSO or DMF .

  • Solubility Testing: Before dissolving the entire batch of material, it is prudent to perform a small-scale solubility test with a few milligrams of the compound.[4]

  • Aiding Dissolution: If the compound dissolves slowly, gentle warming or brief sonication can be employed.

  • Working with Hydrophobic Peptides/Linkers: For compounds with significant hydrophobic character, a common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO, and then slowly add the desired aqueous buffer with vigorous stirring.[5]

Conclusion

Boc-O2Oc-O2Oc-OH possesses a versatile yet complex solubility profile due to its amphiphilic nature. While highly soluble in polar aprotic solvents like DMSO and DMF, its solubility is expected to be limited in less polar and nonpolar organic solvents. This guide provides a foundational understanding of its solubility characteristics and a robust experimental framework for its quantitative determination. By applying the principles and protocols outlined herein, researchers can confidently and accurately prepare solutions of Boc-O2Oc-O2Oc-OH, ensuring the reliability and reproducibility of their experimental outcomes in drug discovery and development.

References

  • BenchChem. (n.d.). A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents.
  • Pires, M. S., et al. (2014). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of Peptide Science, 20(12), 973-983.
  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Bachem. (2021, July 23). Peptide solubility.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Hirano, A., Shiraki, K., & Arakawa, T. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-22.
  • Salas-Billver, S. P., et al. (2006). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Protein Science, 15(12), 2824-2833.
  • ResearchGate. (n.d.). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen).
  • BenchChem. (n.d.). Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). Boc-O2Oc-O2Oc-OH.
  • Chem-Impex. (n.d.). Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid.
  • Google Patents. (n.d.). WO2011139343A2 - Amino acid linked peg-lipid conjugates.
  • MedChemExpress. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid (Synonyms: Fmoc-NH-PEG2-CH2COOH).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Boc-Lys(2-Picolinoyl)-OH in Organic Solvents.
  • BenchChem. (n.d.). The Influence of PEGylation on Aqueous Solubility: A Technical Guide.
  • BOC Sciences. (n.d.). PEGylated Amino Acids.
  • Capot Chemical Co., Ltd. (2025, December 3). MSDS of Boc-O2Oc-O2Oc-OH.
  • CymitQuimica. (n.d.). Boc-8-amino-3,6-dioxaoctanoic acid.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • BOC Sciences. (n.d.). PEGylation of Amino Acids.
  • Google Patents. (n.d.). WO 2013/123526 Al.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Gaylord Chemical. (n.d.). Solvent Physical Properties.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • ChemicalBook. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid CAS#: 166108-71-0.
  • BOC. (n.d.). Industrial Gas | Gas Equipment & Accessories | BOC Shop.

Sources

Foundational

A Guide to the Spectroscopic Characterization of Boc-O2Oc-O2Oc-OH

This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional PEG linker, Boc-O2Oc-O2Oc-OH (tert-butyl (2-(2-(2-((carboxymethyl)oxy)ethoxy)ethoxy)ethyl)carbamate), CAS 1069067-08-8.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional PEG linker, Boc-O2Oc-O2Oc-OH (tert-butyl (2-(2-(2-((carboxymethyl)oxy)ethoxy)ethoxy)ethyl)carbamate), CAS 1069067-08-8.[1][2] Intended for researchers, chemists, and drug development professionals, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to verify the structure, purity, and identity of this versatile molecule. The methodologies and interpretations presented herein are grounded in established principles and provide the causal reasoning behind experimental choices, ensuring a self-validating approach to quality control.

Introduction: The Structural Significance of Boc-O2Oc-O2Oc-OH

Boc-O2Oc-O2Oc-OH is a discrete polyethylene glycol (dPEG®) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This structure offers a precise spacer length and hydrophilicity, making it a valuable building block in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] The Boc protecting group provides a stable yet readily cleavable handle for stepwise synthesis, while the terminal carboxylic acid allows for facile conjugation to amine-containing molecules or surfaces.

Given its role in the precise construction of complex biomolecules, rigorous structural verification is paramount. This guide details the expected outcomes and expert interpretation of the key analytical techniques required to confirm the identity and quality of Boc-O2Oc-O2Oc-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of Boc-O2Oc-O2Oc-OH in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Boc-O2Oc-O2Oc-OH in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this molecule, though methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the PEG chain.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A 2-second delay is standard.

Data Interpretation: Predicted Spectra and Rationale

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-O2Oc-O2Oc-OH, based on established values for similar PEG and Boc-protected structures.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12broad s1HH -OOC-The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[6]
~5.1broad t1H-NH -The carbamate proton signal is often broad and its position can vary. It typically appears as a triplet due to coupling with the adjacent CH₂ group.
4.14s2H-O-CH ₂-COOHThese methylene protons are adjacent to both an ether oxygen and the electron-withdrawing carboxylic acid, resulting in a downfield shift to a singlet.
3.75 - 3.60m8H-O-CH ₂-CH ₂-O-The core ethylene glycol protons overlap in a complex multiplet, a characteristic feature of PEG chains.[6]
3.31q2H-CH ₂-NHBocThese protons are adjacent to the nitrogen of the carbamate group, resulting in a distinct downfield shift.
1.45s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group produce a sharp, strong singlet, which is a hallmark of the Boc protecting group.[5][6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~173-C OOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
~156-NH-C O-O-The carbamate carbonyl carbon is also significantly deshielded.
~79-C (CH₃)₃The quaternary carbon of the Boc group is a key identifier.[5]
~71-70-O-C H₂-C H₂-O-The carbons of the ethylene glycol backbone typically resonate in this region. The slight differences in their chemical environment may lead to multiple distinct signals.
~40-C H₂-NHBocThe carbon adjacent to the nitrogen is shielded relative to the ether carbons.
~28.4-C(C H₃)₃The methyl carbons of the Boc group give a strong, characteristic signal.[5]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of Boc-O2Oc-O2Oc-OH and for providing evidence of its elemental composition through high-resolution analysis.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurement.[7]

  • Ionization Mode:

    • Positive Ion Mode [M+H]⁺: The molecule can be readily protonated. The expected exact mass for C₁₅H₂₉NO₈ + H⁺ is 352.1966.

    • Positive Ion Mode [M+Na]⁺: Adducts with sodium are very common for PEG-containing molecules. The expected exact mass for C₁₅H₂₉NO₈ + Na⁺ is 374.1785.

  • Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Data Interpretation: Expected Mass Spectrum

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺352.1966The protonated molecular ion should be observed as a prominent peak in positive ESI.
[M+Na]⁺374.1785The sodium adduct is often the base peak for PEGylated compounds due to their affinity for alkali metals.
[M-Boc+H]⁺252.1442In-source fragmentation may lead to the observation of the Boc group loss.
[M-C₄H₈+H]⁺296.1339Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the presence of the carbamate, carboxylic acid, and ether linkages.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: The spectrum can be acquired using a neat sample on a diamond Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background scan should be run first and subtracted from the sample spectrum.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 (broad)O-H stretchCarboxylic Acid (-OH)A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[8]
~3350N-H stretchCarbamate (-NH)The N-H stretch of the carbamate group typically appears as a sharp to moderately broad peak in this region.
2950-2850C-H stretchAliphatic (-CH₂, -CH₃)Strong absorptions corresponding to the stretching vibrations of the numerous C-H bonds in the molecule.
~1710C=O stretchCarboxylic Acid (-COOH)A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid dimer.[8]
~1690C=O stretchCarbamate (-NHCOO-)The carbamate carbonyl stretch is also strong and appears in a similar region to the acid carbonyl, sometimes causing peak overlap.
~1100C-O stretchEther (-C-O-C-)A very strong and often broad absorption band characteristic of the C-O-C ether linkages that form the backbone of the molecule.

Integrated Analysis and Structural Verification Workflow

A conclusive structural verification relies on the synthesis of all spectroscopic data. The workflow below illustrates the logical process for confirming the identity of Boc-O2Oc-O2Oc-OH.

Caption: Workflow for integrated spectroscopic data analysis.

By following this workflow, a researcher can confidently assert the structural identity and purity of Boc-O2Oc-O2Oc-OH. The ¹H NMR confirms the presence and ratio of all proton-containing fragments (Boc, PEG, etc.), the ¹³C NMR verifies the carbon backbone, the HRMS confirms the elemental formula, and the IR confirms the presence of the required functional groups. Together, they form a self-validating system of analysis.

References

  • BroadPharm. (n.d.). t-Boc-N-amido-PEG2-acid, 1365655-91-9.
  • BenchChem. (2025). NMR Characterization of Acid-PEG3-C2-Boc Containing Molecules: A Comparative Guide.
  • BroadPharm. (n.d.). N-Boc-N-bis(PEG2-acid), 2054339-01-2.
  • Syed, S. L., et al. (2015).
  • RuixiBiotech. (n.d.). BOC-NH-PEG-NH2.
  • MedchemExpress.com. (n.d.). Certificate of Analysis: Boc-NH-PEG2-NH-Boc.
  • PubChem. (2017). Boc-Pro-NH-CH(C2H5)2.
  • Santa Cruz Biotechnology. (n.d.). Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8.
  • BenchChem. (2025). Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Phe-Phe-OH.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some new Boc-phenylalanine based peptides. Der Pharma Chemica, 3(3), 174-188.
  • Chem-Impex. (n.d.). 8-Amino-3,6-dioxaoctanoic acid.
  • ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). [Figure].
  • P3 BioSystems. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
  • ChemicalBook. (n.d.). FMoc-α-Me-Trp(Boc)-OH(1315449-98-9) 1H NMR.
  • Santa Cruz Biotechnology. (n.d.). Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8.
  • bioRxiv. (n.d.). Supplementary Information.
  • BenchChem. (2025). Mass Spectrometry Analysis of Peptides with Boc-Cyclohexyl-D-Ala-OH: A Comparative Guide.
  • ResearchGate. (2025). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior.
  • ChemScene. (n.d.). 166108-71-0 | Fmoc-8-amino-3,6-dioxaoctanoic acid.
  • MedChemExpress. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid (Synonyms: Fmoc-NH-PEG2-CH2COOH).
  • Sigma-Aldrich. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
  • ChemistNate. (2023, July 5). Reading IR Spectra: Beginner (C=O and O-H). [Video]. YouTube.
  • ResearchGate. (n.d.). 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without.... [Figure].
  • Santa Cruz Biotechnology. (n.d.). Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8.
  • The Royal Society of Chemistry. (2009). Supplementary Data. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (n.d.). Scheme of deprotection reaction of NH-Boc groups. [Figure].
  • N/A. (2025). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS.
  • Bovine Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (BMDB0006612).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Deep Dive into Fmoc Solid-Phase Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

Exploratory

A Technical Guide to Boc-O2Oc-O2Oc-OH: A Versatile Linker for Advanced Bioconjugation and Drug Development

Abstract This technical guide provides an in-depth exploration of Boc-O2Oc-O2Oc-OH (tert-butoxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid), a heterobifunctional linker molecule with significant pot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Boc-O2Oc-O2Oc-OH (tert-butoxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid), a heterobifunctional linker molecule with significant potential in modern drug discovery and chemical biology. We will dissect its molecular architecture, highlighting the strategic roles of its constituent parts: the acid-labile Boc protecting group, the hydrophilic polyethylene glycol (PEG) backbone, and the reactive carboxylic acid terminus. This guide will detail its core applications in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), providing not just theoretical frameworks but also actionable, step-by-step experimental protocols. Through a synthesis of established biochemical principles and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage Boc-O2Oc-O2Oc-OH in their research endeavors.

Introduction: Deconstructing Boc-O2Oc-O2Oc-OH

Boc-O2Oc-O2Oc-OH is a specialized chemical tool designed for covalent modification of biomolecules. Its structure is rationally designed to serve as a flexible, hydrophilic spacer, connecting two different molecular entities. The systematic name, 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, reveals its composition.[1]

Let's break down its key components:

  • Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group for amines in peptide synthesis.[][3] Its primary function is to prevent the terminal amine from reacting prematurely. The Boc group is stable under a variety of conditions but can be cleanly removed using moderate acids, such as trifluoroacetic acid (TFA), a process known as deprotection.[4][5] This allows for controlled, stepwise synthesis, where the newly exposed amine can be selectively reacted in a subsequent step.

  • Dual O2Oc (8-amino-3,6-dioxaoctanoic acid) Units: These repeating units form a short, discrete polyethylene glycol (PEG) chain. This PEG backbone is the heart of the linker's functionality. It imparts hydrophilicity, which is crucial for improving the solubility and reducing the aggregation of the final conjugate.[6][7] In therapeutic applications, PEGylation can also enhance the pharmacokinetic profile of a drug, potentially leading to longer circulation times.

  • Terminal Carboxylic Acid (-OH): This functional group serves as the primary attachment point for one of the target molecules (e.g., a cytotoxic payload or an E3 ligase ligand). It can be readily activated to form an amide bond with a primary or secondary amine on the target molecule, creating a stable covalent linkage.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₇H₃₂N₂O₉[1][8]
Molecular Weight 408.44 g/mol [1][8]
CAS Number 1069067-08-8[1][8]
XLogP3 -0.7[1]

Core Application: A Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[9][] These heterobifunctional molecules consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[11][12] The linker is not merely a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[]

The properties of Boc-O2Oc-O2Oc-OH make it an excellent candidate for PROTAC synthesis. Its hydrophilic PEG nature can improve the often-poor solubility of complex PROTAC molecules, while its flexibility allows the two ends of the chimera to adopt an optimal orientation for ternary complex formation.

Workflow for PROTAC Synthesis using Boc-O2Oc-O2Oc-OH

The general strategy involves a sequential, two-part conjugation. First, the carboxylic acid of Boc-O2Oc-O2Oc-OH is coupled to the amine-containing E3 ligase ligand. Second, the Boc group is removed to expose the amine, which is then coupled to an activated carboxylic acid on the target protein ligand.

PROTAC_Synthesis_Workflow Boc_Linker Boc-O2Oc-O2Oc-OH Step1 Step 1: Amide Coupling (EDC, NHS) Boc_Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., VHL-L) E3_Ligand->Step1 Intermediate Boc-Linker-E3_Ligand Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA) Intermediate->Step2 Deprotected H2N-Linker-E3_Ligand Step2->Deprotected Step3 Step 3: Amide Coupling (HATU, DIPEA) Deprotected->Step3 Target_Ligand Target Protein Ligand (with -COOH) Target_Ligand->Step3 PROTAC Final PROTAC Step3->PROTAC

Caption: General workflow for synthesizing a PROTAC using Boc-O2Oc-O2Oc-OH.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the VHL E3 ligase.

Part A: Coupling of Linker to VHL Ligand

  • Activation of Carboxylic Acid: Dissolve Boc-O2Oc-O2Oc-OH (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) and N-hydroxysuccinimide (NHS, 1.5 eq.). Stir the mixture at room temperature for 1 hour to form the NHS-activated ester.

  • Coupling Reaction: In a separate flask, dissolve the VHL E3 ligase ligand (e.g., VH032-O-C2-NH2, 1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.) in anhydrous DMF.

  • Add the activated linker solution dropwise to the VHL ligand solution. Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (Boc-Linker-VHL) by flash column chromatography.

Part B: Deprotection and Final Coupling

  • Boc Deprotection: Dissolve the purified Boc-Linker-VHL intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the amine-TFA salt (H₂N-Linker-VHL).

  • Final Coupling: In a new flask, dissolve the POI-binding ligand (containing a carboxylic acid, 1.0 eq.) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Dissolve the H₂N-Linker-VHL salt in DMF and add it to the activated POI ligand solution. Stir overnight at room temperature.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity suitable for biological assays.

Core Application: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[9][13] The linker plays a pivotal role in an ADC's success, influencing its stability in circulation, drug-to-antibody ratio (DAR), and the mechanism of payload release at the target site.[14][15]

Boc-O2Oc-O2Oc-OH can be used as a component of a larger linker-payload system. Its hydrophilicity can help mitigate the aggregation often caused by conjugating hydrophobic drug payloads to an antibody. The Boc-protected amine allows for the attachment of other functional moieties, such as a cleavable unit (e.g., a valine-citrulline peptide sequence sensitive to lysosomal proteases) before final conjugation to the antibody.

Workflow for ADC Linker-Payload Synthesis and Conjugation

ADC_Synthesis_Workflow Boc_Linker Boc-O2Oc-O2Oc-OH Step1 Step 1: Couple Linker & Cleavable Unit Boc_Linker->Step1 Cleavable_Unit Cleavable Moiety (e.g., Val-Cit-PABC) Cleavable_Unit->Step1 Intermediate1 Boc-Linker-Cleavable Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H2N-Linker-Cleavable Step2->Intermediate2 Step3 Step 3: Attach Payload Intermediate2->Step3 Payload Cytotoxic Payload (e.g., MMAE) Payload->Step3 Linker_Payload Linker-Payload Construct Step3->Linker_Payload Step4 Step 4: Activate for Antibody Conjugation Linker_Payload->Step4 Activated_LP Activated Linker-Payload (e.g., with Maleimide) Step4->Activated_LP Step5 Step 5: Conjugation Activated_LP->Step5 Antibody Reduced Antibody (with free -SH groups) Antibody->Step5 ADC Final ADC Step5->ADC

Caption: Synthesis of an ADC linker-payload and conjugation to an antibody.

Experimental Protocol: Preparation of a Linker-Payload and Antibody Conjugation

This protocol outlines the creation of a linker-drug construct and its subsequent conjugation to a thiol-containing antibody.

Part A: Synthesis of Activated Linker-Payload

  • Initial Coupling: Couple the carboxylic acid of Boc-O2Oc-O2Oc-OH to an amine on a cleavable linker component (e.g., the N-terminus of a Val-Cit-PABC moiety) using standard peptide coupling chemistry (e.g., HBTU/DIPEA). Purify the product.

  • Boc Deprotection: Remove the Boc group from the resulting intermediate using TFA in DCM as described previously.

  • Payload Attachment: Couple the newly exposed amine to the carboxylic acid of a cytotoxic payload (e.g., MMAE) using a coupling agent like HATU. Purify the complete, but inactive, linker-payload construct.

  • Functionalization for Conjugation: The other end of the linker-payload construct (e.g., the PABC group) must be functionalized to react with the antibody. This often involves adding a maleimide group, which reacts specifically with free thiols. This can be achieved by reacting the construct with a reagent like maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-maleimide). Purify the final, activated maleimide-linker-payload.

Part B: Antibody Conjugation

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP must be carefully controlled to generate a specific number of free sulfhydryl (-SH) groups, which dictates the final DAR.

  • Conjugation Reaction: Add the purified maleimide-linker-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution in a suitable buffer (e.g., phosphate buffer, pH ~7.0). Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification of ADC: Remove unconjugated linker-payload and other small molecules from the final ADC product using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF). The purified ADC should be characterized for DAR, purity, and aggregation levels.

Conclusion

Boc-O2Oc-O2Oc-OH is more than just a chemical spacer; it is a strategic building block for creating sophisticated therapeutic and research agents. Its well-defined structure, combining a selectively removable protecting group with a hydrophilic PEG backbone, provides chemists with precise control over the synthesis of complex bioconjugates. As demonstrated, its application is central to the development of next-generation modalities like PROTACs and ADCs, where the linker's properties are inextricably linked to the final product's efficacy and developability. The protocols and workflows outlined in this guide serve as a foundation for researchers to harness the potential of Boc-O2Oc-O2Oc-OH, enabling the creation of novel molecules to probe biological systems and treat disease.

References

Foundational

Boc-O2Oc-O2Oc-OH stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Boc-O2Oc-O2Oc-OH Introduction Boc-O2Oc-O2Oc-OH, with the chemical structure tert-butoxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid (CAS 10...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Boc-O2Oc-O2Oc-OH

Introduction

Boc-O2Oc-O2Oc-OH, with the chemical structure tert-butoxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid (CAS 1069067-08-8), is a specialized chemical entity of significant interest in drug development and proteomics. Its structure comprises a terminal tert-butoxycarbonyl (Boc) protecting group, a lipophilic handle that facilitates cellular permeability, and a hydrophilic linker composed of two repeating 8-amino-3,6-dioxaoctanoic acid (O2Oc) units. This unique architecture makes it a valuable building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents.

Understanding the stability and defining appropriate storage conditions for Boc-O2Oc-O2Oc-OH is paramount to ensure its integrity, purity, and performance in research and manufacturing workflows. This guide provides a comprehensive analysis of the molecule's inherent chemical liabilities, potential degradation pathways, and scientifically grounded protocols for its storage, handling, and stability assessment.

Section 1: Chemical Stability Profile

The stability of Boc-O2Oc-O2Oc-OH is primarily governed by the chemical properties of its two key structural features: the acid-labile Boc protecting group and the ether linkages within the O2Oc backbone. While specific empirical data for this compound is not extensively published, a robust stability profile can be inferred from the well-documented chemistry of these functional groups.

The Acid-Labile Boc Group: The Primary Point of Vulnerability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, prized for its stability in basic and nucleophilic conditions but its facile removal under acidic conditions.[1][2][3] This inherent acid lability is the most significant factor affecting the stability of Boc-O2Oc-O2Oc-OH.

Mechanism of Acid-Catalyzed Degradation: The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group by an acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). This initial step triggers the fragmentation of the carbamate into a stable tertiary carbocation (t-butyl cation), carbon dioxide, and the free amine of the O2Oc linker.[1][4] The t-butyl cation is subsequently neutralized, typically by forming isobutene.

cluster_0 Acid-Catalyzed Degradation of Boc Group Boc_Structure Boc-NH-R Protonation Protonated Boc Group (Boc-NH(H+)-R) Boc_Structure->Protonation H+ Fragmentation t-Butyl Cation + CO2 + H2N-R (Free Amine) Protonation->Fragmentation Spontaneous Fragmentation

Figure 1: Acid-catalyzed degradation pathway of the Boc group.

This reaction can proceed readily even with moderate acids, and the rate of degradation is influenced by acid strength, temperature, and solvent.[4] Therefore, exposure of Boc-O2Oc-O2Oc-OH to acidic environments, including acidic impurities in solvents or reagents, must be strictly avoided during storage and handling.

Stability of the Polyether Backbone

Ethers are generally considered to be chemically robust and are unreactive towards bases, nucleophiles, and mild acids.[1] However, the C-O bonds of the O2Oc linker can be cleaved under harsh acidic conditions, typically requiring strong acids like HBr or HI and elevated temperatures. This process is significantly less facile than the removal of the Boc group.[1] Under recommended storage conditions, degradation of the ether backbone is highly unlikely.

Thermal Stability

The Boc group can also be removed thermally, without the need for an acid catalyst, although this typically requires high temperatures.[5] Studies on various N-Boc protected amines show that thermal deprotection can occur at temperatures ranging from 120°C to over 200°C, depending on the specific substrate and solvent.[6][7] While stable at room temperature and under refrigerated conditions, prolonged exposure to elevated temperatures (e.g., > 40°C) should be avoided to prevent slow thermal degradation. At temperatures below 150°C, methacrylate polymers containing Boc groups have shown thermal stability.[8]

Photostability

The intrinsic photostability of Boc-O2Oc-O2Oc-OH has not been formally reported. The molecule lacks significant chromophores that absorb light in the near-UV or visible range, suggesting it may have reasonable photostability. However, as per ICH Q1B guidelines, a formal evaluation is necessary.[9][10] It is best practice to protect the material from light to prevent any potential photo-induced degradation.

Section 2: Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following conditions are recommended to ensure the long-term integrity of Boc-O2Oc-O2Oc-OH.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Minimizes potential for slow thermal degradation of the Boc group and preserves long-term stability. Consistent with recommendations for other Boc-protected reagents.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and acidic gases (like CO2) which could slowly contribute to hydrolysis or acid-catalyzed degradation over time.
Container Tightly sealed, amber glass vial or bottle.Prevents ingress of moisture and air. Amber glass protects the compound from potential photolytic degradation.[11]
Moisture Store in a desiccated environment.Avoids hydrolysis. The material should be handled in a dry environment and containers should be tightly sealed.
pH Avoid all contact with acidic materials.The Boc group is highly sensitive to acid. Ensure all solvents, reagents, and surfaces are free from acidic residues.

Handling Protocol:

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weigh and handle the material promptly in a controlled, dry environment.

  • Use clean, dry spatulas and glassware.

  • After dispensing, flush the container with an inert gas (e.g., argon) before tightly resealing.

  • Return the container to the recommended storage temperature (-20°C) immediately after use.

Section 3: Protocol for Stability Assessment: A Self-Validating System

As specific stability data for Boc-O2Oc-O2Oc-OH is not publicly available, researchers must establish an in-house stability-indicating method. This involves performing forced degradation studies to intentionally degrade the molecule under various stress conditions and developing an analytical method capable of separating the intact molecule from its potential degradation products.[12]

Experimental Workflow for Stability Testing

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of Boc-O2Oc-O2Oc-OH Stress Expose Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Acid Acidic (e.g., 0.1M HCl) Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photo Photolytic (ICH Q1B Light) Analyze Analyze by RP-HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Peak Purity and Identify Degradants Analyze->Evaluate

Sources

Exploratory

An In-Depth Technical Guide to Self-Immolative Linkers in Peptide Chemistry: The O2Oc Linker and the Quinone Methide Paradigm

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of sophisticated bioconjugation and drug delivery systems, linkers that offer controlled and traceless release of payloads are of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of sophisticated bioconjugation and drug delivery systems, linkers that offer controlled and traceless release of payloads are of paramount importance. Self-immolative linkers, which undergo a spontaneous and irreversible decomposition cascade upon a specific triggering event, represent a cornerstone of modern therapeutic design, particularly in the realm of antibody-drug conjugates (ADCs) and targeted prodrugs.[1][2][3] This guide provides a comprehensive technical overview of the principles governing a class of self-immolative linkers predicated on the formation of a quinone methide intermediate, a chemical entity likely represented by the term "O2Oc linker." We will delve into the mechanistic underpinnings, synthetic protocols, and strategic applications of these linkers, offering field-proven insights for their successful implementation in research and drug development.

Introduction: The Imperative for Controlled Release

The efficacy and safety of targeted therapeutics are critically dependent on the linker connecting the targeting moiety (e.g., an antibody or peptide) to the therapeutic payload.[4][5][6] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be exquisitely sensitive to a specific trigger within the target microenvironment (e.g., enzymatic cleavage, changes in pH, or a reducing environment) to unleash the active drug.[7][][9] Self-immolative linkers fulfill this role with remarkable elegance by undergoing a rapid, intramolecular cascade reaction post-activation, leading to the release of the unmodified payload.[2][10][11] This process is thermodynamically driven and results in the linker essentially "disappearing" into small, benign fragments.[10][11]

The O2Oc Linker Paradigm: Leveraging Quinone Methide Chemistry

The term "O2Oc linker" likely refers to a linker system that leverages the chemistry of an ortho-hydroxy or ortho-amino-substituted benzylic system, which upon a triggering event, generates a highly reactive ortho- or para-quinone methide (o-QM or p-QM) intermediate.[12][13][14] These intermediates are central to many self-immolative systems due to their rapid and efficient elimination pathways.[15][16]

Core Chemical Structure and Principle

A typical self-immolative linker based on this principle consists of three key components:

  • A trigger group: This is the part of the linker that is cleaved by a specific stimulus (e.g., an enzyme).

  • A self-immolative spacer: This is typically a substituted aromatic ring (like a p-aminobenzyl carbamate - PABC) that, once the trigger is removed, is electronically poised for intramolecular rearrangement.[1][2]

  • The payload: The therapeutic agent that is attached to the spacer via a carbamate, carbonate, or ether linkage.[10]

The "O2Oc" nomenclature suggests an arrangement where two oxygen atoms are positioned relative to a carbonyl group, which could be part of a carbonate or carbamate linkage to the payload. The cleavage mechanism is initiated by the removal of a protecting or trigger group, which unmasks an electron-donating group (like a hydroxyl or amino group) on the aromatic spacer. This initiates an electronic cascade, leading to the formation of the quinone methide and the release of the payload.[11]

Mechanism of Action: The 1,6-Elimination Cascade

The most common mechanism for these linkers is a 1,6-elimination reaction. Let's consider the well-established p-aminobenzyl carbamate (PABC) system as a representative example.

  • Triggering Event: An enzyme, such as cathepsin B, cleaves a dipeptide (e.g., valine-citrulline) linked to the p-amino group of the PABC spacer.[3]

  • Unmasking the Electron-Donating Group: This cleavage exposes the free aniline nitrogen.

  • Electronic Cascade and 1,6-Elimination: The lone pair of electrons on the nitrogen atom initiates a 1,6-elimination through the aromatic ring. This breaks the C-O bond of the carbamate that attaches the payload.

  • Formation of the Quinone Methide Intermediate: This elimination results in the formation of a highly reactive aza-quinone methide intermediate and the release of carbon dioxide and the free drug.[11]

  • Quenching of the Intermediate: The aza-quinone methide is then rapidly quenched by water to form p-aminobenzyl alcohol.[11]

This entire process is rapid, irreversible, and ensures the release of the payload in its native, active form.

Self-Immolative Mechanism cluster_0 Pro-drug Conjugate cluster_1 Cleavage Event cluster_2 Activated Linker cluster_3 Self-Immolation cluster_4 Released Products A Trigger-Spacer-Payload B Trigger Removal (e.g., Enzymatic Cleavage) A->B Stimulus C HO-Spacer-Payload B->C Activation D 1,6-Elimination Cascade C->D Spontaneous E Active Payload D->E F Quinone Methide Intermediate D->F G Linker Fragment (e.g., CO2) D->G

Figure 1: A generalized workflow for the activation and self-immolation of a quinone methide-based linker.

Experimental Protocols

The successful implementation of O2Oc-type linkers requires robust synthetic and analytical methodologies. The following protocols are generalized from standard practices in solid-phase peptide synthesis (SPPS) and bioconjugation.

Protocol: Incorporation of a Self-Immolative Linker into a Peptide via SPPS

This protocol assumes the use of Fmoc-based solid-phase peptide synthesis.[17][18]

  • Resin Selection: Choose a suitable resin for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Peptide Synthesis: Assemble the desired peptide sequence using standard Fmoc-SPPS protocols.[19]

  • Linker-Payload Conjugate Preparation: In a separate synthesis, prepare the self-immolative linker-payload conjugate. This typically involves attaching the payload to the linker (e.g., a PABC derivative) and ensuring the trigger moiety has an appropriate functional group for coupling (e.g., a carboxylic acid).

  • Coupling of the Linker-Payload Conjugate: a. After synthesizing the peptide on the resin, deprotect the N-terminal Fmoc group. b. Dissolve the pre-activated linker-payload conjugate (using a coupling reagent like HBTU/HATU in a suitable solvent like DMF). c. Add the activated linker-payload solution to the resin and allow it to react for 2-4 hours at room temperature. d. Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide-linker-payload conjugate from the resin and remove side-chain protecting groups.[20][21] b. Precipitate the crude product in cold diethyl ether.

  • Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Protocol: In Vitro Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the linker and subsequent payload release.

  • Prepare Solutions: a. Prepare a stock solution of the purified peptide-linker-payload conjugate in a suitable buffer (e.g., PBS, pH 7.4). b. Prepare a stock solution of the target enzyme (e.g., Cathepsin B) in its recommended assay buffer.

  • Incubation: a. In a microcentrifuge tube, combine the conjugate solution with the enzyme solution to initiate the reaction. Include a negative control without the enzyme. b. Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding a suitable quenching agent (e.g., an organic solvent like acetonitrile or a specific enzyme inhibitor).

  • Analysis: a. Analyze the samples by RP-HPLC or LC-MS. b. Monitor the decrease in the peak corresponding to the parent conjugate and the increase in the peak corresponding to the released payload. c. Quantify the peaks to determine the cleavage kinetics.

Quantitative Data and Performance Metrics

The performance of a self-immolative linker is evaluated based on several key parameters, which should be empirically determined.

ParameterDescriptionTypical MeasurementDesired Outcome
Plasma Stability The stability of the linker in plasma to prevent premature payload release.Incubation in plasma followed by LC-MS analysis of the parent conjugate.[22]>95% intact conjugate after 24-48 hours.
Cleavage Kinetics The rate of payload release upon exposure to the trigger.In vitro enzymatic assay with HPLC or LC-MS quantification.Half-life (t½) in the range of minutes to a few hours for efficient release at the target site.
Bystander Effect The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells.In vitro co-culture assays.[4]Dependent on the payload's membrane permeability and the therapeutic strategy.
Hydrophilicity/Hydrophobicity The overall solubility and aggregation propensity of the conjugate.Determined by HPLC retention time and formulation studies.Sufficient hydrophilicity to prevent aggregation and ensure good pharmacokinetics.[7]

Applications in Drug Development

Self-immolative linkers based on the quinone methide mechanism are instrumental in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): This is the most prominent application, where the linker connects a potent cytotoxic agent to a tumor-targeting antibody.[1][2]

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, but using a peptide as the targeting moiety.[4]

  • Small Molecule-Drug Conjugates (SMDCs): Utilizing a small molecule ligand to target specific receptors on diseased cells.[4]

  • Prodrugs: Designing prodrugs that are activated by specific enzymes or conditions in the body to release the active pharmaceutical ingredient.[2]

Conclusion and Future Directions

The O2Oc linker paradigm, centered on the generation of a quinone methide intermediate, represents a powerful and versatile strategy in modern medicinal chemistry. The ability to achieve controlled, traceless release of a therapeutic payload has revolutionized the design of targeted therapies. Future innovations in this field will likely focus on the development of novel trigger mechanisms for enhanced specificity, linkers with tunable cleavage kinetics, and multi-payload delivery systems. As our understanding of disease biology deepens, the design of next-generation self-immolative linkers will continue to be a critical enabler of more effective and safer therapeutics.

References

  • Figshare. (2022). Photolabile 2‑(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides.
  • ACS Publications. (2022). Photolabile 2-(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2009). Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - Organic & Biomolecular Chemistry. [Link]

  • Bio-Synthesis. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]

  • PubMed. (2022). Photolabile 2-(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides. [Link]

  • ResearchGate. Routes for the synthesis of para-quinone methides (p-QMs). [Link]

  • NIH. The Emergence of Quinone Methides in Asymmetric Organocatalysis - PMC. [Link]

  • ResearchGate. ortho-Quinone methide (o-QM) and para-quinone methide (p-QM): Resonance structures. [Link]

  • ChemRxiv. (2020). Chemoenzymatic ortho-quinone methide formation. [Link]

  • UGA Chemistry. (2021). Comparative Study of Photochemically Generated Conjugated Ortho- and Para-Quinone Methide Reactivity. [Link]

  • UC Davis. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]

  • ResearchGate. (PDF) The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

  • PubMed. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]

  • NIH. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC. [Link]

  • Springer Protocols. (2022). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • NIH. Introduction to Peptide Synthesis - PMC. [Link]

  • CentAUR. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. [Link]

  • PubMed. (2022). Applications of "linkers" in fragment-based drug design. [Link]

  • NIH. (2019). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aliphatic Linkers in Pharmaceutical Development. [Link]

  • MDPI. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]

  • UZH. Chemical Synthesis of Peptides and Proteins: Solid Support. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • PubMed Central. Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. [Link]

  • NIH. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

  • MDPI. (2022). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. [Link]

  • DSpace@MIT. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. [Link]

  • ResearchGate. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. [Link]

  • PubMed. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [Link]

  • PubMed. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. [Link]

  • Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. [Link]

  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • NIH. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. [Link]

  • Wikipedia. Protecting group. [Link]

Sources

Foundational

A Technical Guide to the Molecular Modeling and Conformational Analysis of Boc-O2Oc-O2Oc-OH: Navigating the Challenges of a Highly Flexible Linker

Abstract Flexible linker molecules are fundamental components in modern chemical biology and drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antib...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flexible linker molecules are fundamental components in modern chemical biology and drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The conformational behavior of these linkers dictates the spatial orientation and effective concentration of the linked functional moieties, thereby governing their biological activity. This technical guide provides an in-depth, field-proven workflow for the molecular modeling and conformational analysis of Boc-O2Oc-O2Oc-OH, a prototypical, highly flexible, and hydrophilic linker. We address the primary challenge posed by its vast conformational landscape, for which standard conformer generation methods are often inadequate.[1] This paper details a robust computational strategy, integrating force field parameterization, enhanced sampling through molecular dynamics (MD) simulations, and rigorous analysis of the resulting conformational ensemble to derive a meaningful free energy landscape. The methodologies presented are designed to be self-validating, providing researchers, scientists, and drug development professionals with a comprehensive framework to confidently predict and understand the behavior of flexible molecules in solution.

Introduction: The Critical Role of Flexible Linkers

The paradigm of "one molecule, one target" has evolved significantly. The rise of bifunctional molecules, which can simultaneously engage two distinct biological targets, has opened new therapeutic avenues. The success of these modalities hinges on the linker that tethers the two functional ends. This linker is not merely a spacer but an active component that controls the molecule's solubility, cell permeability, and, most importantly, its ability to adopt a biologically active conformation.

Boc-O2Oc-O2Oc-OH: A Prototypical Flexible Linker

Boc-O2Oc-O2Oc-OH (tert-butyloxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) is a non-standard oligo-ether structure frequently used in chemical synthesis.[] Its backbone, composed of repeating ethoxy units, imparts high flexibility and hydrophilicity. The terminal Boc-protecting group is a staple in peptide synthesis, while the carboxylic acid provides a handle for further conjugation.[] The inherent flexibility, a direct result of numerous rotatable single bonds, makes this molecule an excellent case study for the challenges of conformational analysis.[4][5]

PropertyValueSource
IUPAC Name 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]
Molecular Formula C₁₇H₃₂N₂O₉[6]
Molecular Weight 408.44 g/mol [6]
XLogP3 -0.7[1]

Table 1: Key Physicochemical Properties of Boc-O2Oc-O2Oc-OH.

The Core Scientific Challenge: A Vast Conformational Landscape

The central difficulty in modeling molecules like Boc-O2Oc-O2Oc-OH is the sheer size of the accessible conformational space. Simple energy minimization of a starting structure will inevitably become trapped in a local minimum, providing a misleading picture of the molecule's true behavior. A comprehensive understanding requires exploring the entire energy landscape—the collection of all possible conformations and their corresponding potential energies.[7] This exploration necessitates advanced computational techniques capable of overcoming energy barriers to adequately sample the vast landscape, a process often referred to as enhanced sampling.[8]

Foundational Concepts in Molecular Modeling

A robust modeling strategy relies on a synergistic application of different computational techniques, primarily Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) and the Imperative of a Good Force Field

Molecular Mechanics is the workhorse of conformational analysis, enabling the simulation of large systems over biologically relevant timescales.[9] It approximates a molecule as a collection of balls (atoms) and springs (bonds) governed by a set of potential energy functions known as a force field.

Causality Behind Force Field Choice: The accuracy of any MM simulation is fundamentally limited by the quality of its force field.[10] For standard biomolecules, force fields like AMBER, CHARMM, and OPLS are well-validated.[11][12] However, for non-standard molecules like Boc-O2Oc-O2Oc-OH, which contain ether and carbamate linkages, default parameters from general force fields (e.g., GAFF, CGenFF) may not be sufficiently accurate.[13][14] The torsional parameters (dihedrals), which govern rotation around bonds, are especially critical for flexible molecules. Inaccurate torsional parameters will bias the simulation towards unrealistic conformations. Therefore, validation and, if necessary, re-parameterization of these terms against higher-level theory is a cornerstone of a trustworthy protocol.

Quantum Mechanics (QM) for Parameter Validation

Quantum Mechanics provides a much more accurate description of molecular energetics by solving the Schrödinger equation. While too computationally expensive for large-scale conformational sampling of flexible molecules, QM is the gold standard for validating MM force field parameters.[15] A common and essential practice is to perform a QM "torsional scan," where the energy of a small fragment of the molecule is calculated as a specific dihedral angle is rotated. The resulting QM energy profile can then be compared to the corresponding MM energy profile to validate or refine the force field parameters.

A Validated Workflow for Conformational Analysis

This section presents a self-validating, step-by-step protocol for the comprehensive conformational analysis of Boc-O2Oc-O2Oc-OH. The workflow is designed to ensure that each stage builds upon a reliable foundation, from initial structure generation to the final analysis of the free energy landscape.

G cluster_prep Step 1: Preparation cluster_val Step 2: Validation (Trustworthiness) cluster_sim Step 3: Conformational Sampling cluster_analysis Step 4: Analysis & Visualization S1 1. 2D Sketch & 3D Generation S2 2. Force Field Assignment (e.g., GAFF2, OPLS4) S1->S2 S3 3. Fragment for Dihedral Scan S2->S3 S4 4. QM Torsional Scan (e.g., DFT B3LYP/6-31G*) S3->S4 S5 5. MM Torsional Scan S3->S5 S6 6. Compare QM vs MM Profiles S4->S6 S5->S6 S7 7. Parameter Refinement (If Necessary) S6->S7 Discrepancy? S8 8. System Solvation (Explicit Water Model, e.g., TIP3P) S7->S8 S9 9. Energy Minimization S8->S9 S10 10. System Equilibration (NVT, then NPT) S9->S10 S11 11. Production MD Simulation (e.g., 100-500 ns) S10->S11 S12 12. Trajectory Clustering (RMSD) S11->S12 S13 13. Dimensionality Reduction (PCA) S11->S13 S14 14. Calculate Observables (End-to-End Distance, Rg) S11->S14 S15 15. Construct Free Energy Landscape S12->S15 S13->S15

Figure 1: A comprehensive workflow for the conformational analysis of flexible molecules.
Protocol: Initial Structure Generation & Preparation
  • 2D Sketch and 3D Conversion: Using molecular modeling software (e.g., ChemDraw, MarvinSketch, ChemDoodle), draw the 2D structure of Boc-O2Oc-O2Oc-OH.[16][17]

  • Generate Initial 3D Coordinates: Use a tool like Open Babel or RDKit to convert the 2D representation into an initial 3D structure.[18]

    • Expert Insight: This initial 3D structure is arbitrary. Its purpose is solely to provide the correct topology (atom connectivity) for the force field. The subsequent steps are designed to erase any bias from this starting conformation.

Protocol: Force Field Parameter Validation
  • Assign Initial Parameters: Use a standard force field parameterization tool (e.g., Amber's antechamber for GAFF2, Schrodinger's ffld_server for OPLS4) to assign initial parameters to the molecule.[11]

  • Identify Critical Dihedrals: The C-O-C-C and C-C-O-C ether dihedral angles are most critical to the linker's flexibility.

  • Create a Fragment: Isolate a small, representative fragment for QM analysis (e.g., 1,2-dimethoxyethane for the C-O-C-C dihedral).

  • Perform QM Scan: Using a quantum chemistry package (e.g., Gaussian, GAMESS), perform a relaxed potential energy surface (PES) scan by rotating the dihedral of interest in 10-15 degree increments.[17] A common level of theory for this is B3LYP/6-31G(d).[15]

  • Perform MM Scan: Using the assigned force field, perform the same dihedral scan on the fragment.

  • Compare and Refine: Plot the QM and MM energies versus the dihedral angle. If significant discrepancies exist (e.g., location of minima, height of barriers), the MM torsional parameter must be refined to better match the QM "ground truth" data.

Protocol: Conformational Sampling via Molecular Dynamics (MD)

This protocol is the core of the conformational exploration, leveraging the power of MD to sample the energy landscape.[19] Common software packages for this step include GROMACS, AMBER, NAMD, or Desmond.[20]

  • System Solvation: Place the parameterized molecule in the center of a periodic box (e.g., a cube with 10 Å padding). Fill the box with an explicit water model (e.g., TIP3P, TIP4P-D). The TIP4P-D model can be more accurate for systems with flexible linkers.[19]

  • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system, as the terminal carboxylate will be deprotonated at physiological pH.

  • Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) over ~100 ps while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Simulate for an additional ~1 ns at constant temperature and pressure (1 atm). Monitor the system's density until it stabilizes, indicating the box has reached the correct volume.

  • Production Simulation: Run the production MD simulation for as long as computationally feasible (typically 100 ns to 1 µs for flexible molecules) in the NPT ensemble. Save the coordinates (trajectory) every 50-100 ps.

    • Expert Insight: Longer simulation times increase the probability of sampling more of the conformational space and observing transitions between different states.[19] Convergence must be assessed to ensure the sampling is sufficient.

Protocol: Analysis of the Conformational Ensemble

The raw MD trajectory is a massive dataset of atomic coordinates. The goal of analysis is to extract chemically meaningful insights.

  • Trajectory Clustering: Use an RMSD-based clustering algorithm to group geometrically similar conformations. This partitions the vast trajectory into a manageable number of representative conformational states.

  • Dimensionality Reduction: Employ Principal Component Analysis (PCA) to identify the dominant collective motions of the molecule. The first few principal components (PCs) often describe the most significant conformational changes, such as bending or extending of the linker.

  • Calculate Geometric Observables: For each frame of the trajectory, calculate key descriptors like the end-to-end distance (distance between the Boc nitrogen and the terminal carboxyl carbon) and the radius of gyration (a measure of compactness). Plotting these over time is a primary method for assessing simulation convergence.

Visualizing the Free Energy Landscape

The ultimate goal is to visualize the molecule's conformational preferences in an intuitive way. This is achieved by constructing a free energy landscape (FEL) or Potential of Mean Force (PMF).[8][21]

FEL cluster_0 Free Energy Landscape cluster_1 Concept img A Metastable State (Shallow Basin) B Global Minimum (Deepest Basin) C Transition State (Saddle Point) Rel Relationship: ΔG = -k_B * T * ln(P) High Probability (P) => Low Free Energy (ΔG)

Figure 2: Conceptual representation of a 2D Free Energy Landscape (FEL).
Protocol: Constructing a 2D FEL
  • Choose Reaction Coordinates: Select two meaningful coordinates that describe the system's key motions. Excellent choices are the first two principal components (PC1 and PC2) from the PCA, as they capture the largest variance in the data. Alternatively, two key dihedral angles or the end-to-end distance and radius of gyration can be used.

  • Create a 2D Histogram: Bin the trajectory data along the two chosen coordinates, creating a 2D histogram of conformational populations.

  • Convert to Free Energy: Apply the Boltzmann inversion formula, ΔG(x, y) = -kₑT * ln[P(x, y)/Pₘₐₓ], to convert the probability (P) of each bin into a free energy value.

    • Expert Insight: The resulting 2D plot provides a map of the molecule's energetic terrain. Deep "basins" represent stable, low-energy conformational families, while "saddles" represent the transition states between them.[22] This visualization is invaluable for understanding the molecule's preferred shapes and the energetic cost of transitioning between them.

Self-Validation and Trustworthiness

Every computational protocol must be a self-validating system.[23] Claims of conformational preference are only meaningful if the underlying simulation can be shown to be reliable and converged.[24][25]

Validation CheckPurposeMethodology
Force Field Validation To ensure the potential energy surface is physically realistic.Compare MM vs. QM torsional energy profiles for key fragments.[13]
Simulation Convergence To ensure the simulation is long enough to have adequately sampled the relevant conformations.[26]Monitor properties like end-to-end distance and radius of gyration over time. Check if running averages are stable. Divide the trajectory in half and compare results.
Sampling Robustness To ensure the results are not an artifact of the starting conditions.Run multiple, independent MD simulations from different starting velocities and/or conformations and compare the resulting ensembles.
Cross-Method Comparison To verify findings with an orthogonal approach.Compare dominant conformations from MD with those found via a systematic or stochastic conformational search.[27]

Table 2: A summary of mandatory validation checks for ensuring trustworthy simulation results.

Conclusion: From a Cloud of Points to Actionable Insight

The molecular modeling of highly flexible molecules like Boc-O2Oc-O2Oc-OH is a non-trivial challenge that demands a more rigorous approach than static, single-conformer analysis. By adopting a workflow grounded in force field validation, extensive sampling via molecular dynamics, and sophisticated ensemble analysis, researchers can move beyond ambiguity. The output is not a single structure, but a statistical understanding of the molecule's dynamic behavior—its preferred shapes, its degree of extension or compactness, and the energy required to change between states. For drug development professionals, this information is critical. It allows for the rational design of linkers to achieve optimal target engagement, transforming the linker from a simple spacer into a precision tool for controlling molecular function.

References

  • Duda, D. M., et al. (2013). Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases. (Source: NIH, URL: [Link])

  • Grigoryan, G., & Degrado, W. F. (2011). Flexible linkers and their role in MICAL1 a Molecular dynamics.... (Source: ResearchGate, URL: [Link])

  • Christensen, M. H. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. (Source: Brigham Young University, URL: [Link])

  • iChemLabs. (n.d.). ChemDoodle 3D | Molecular Modeling and Graphics Software. (Source: ChemDoodle, URL: [Link])

  • Kumar, A., et al. (2024). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. (Source: Preprints.org, URL: [Link])

  • Kamenik, Z., et al. (2024). Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. (Source: The Journal of Physical Chemistry B - ACS Publications, URL: [Link])

  • Kouyoumdjian, H. V., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. (Source: Journal of Chemical Theory and Computation - ACS Publications, URL: [Link])

  • Hsu, W.-T., et al. (2021). Characterizing the function of domain linkers in regulating the dynamics of multi-domain fusion proteins by microsecond molecular dynamics simulations and artificial intelligence. (Source: NIH, URL: [Link])

  • Chen, X., et al. (2013). Molecular dynamics simulations of a selected group of linkers. (Source: ResearchGate, URL: [Link])

  • Christensen, M. H. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. (Source: BYU ScholarsArchive, URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Boc-O2Oc-O2Oc-OH. (Source: PubChem, URL: [Link])

  • Tian, F., et al. (2001). Conformational Analysis of a Flexible Oligosaccharide Using Residual Dipolar Couplings. (Source: Journal of the American Chemical Society - ACS Publications, URL: [Link])

  • RCSB PDB. (2023). Modeling and Simulation Software. (Source: RCSB PDB, URL: [Link])

  • Tian, F., et al. (2001). Conformational analysis of a flexible oligosaccharide using residual dipolar couplings. (Source: PubMed, URL: [Link])

  • Translational Informatics Division, UNM. (n.d.). Cheminformatics and Molecular Modeling. (Source: University of New Mexico, URL: [Link])

  • Witt, A. C., et al. (2023). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. (Source: Journal of Chemical Information and Modeling - ACS Publications, URL: [Link])

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. (Source: UCSB, URL: [Link])

  • Open Source Molecular Modeling. (n.d.). Homepage. (Source: opensourcemoleculmodeling.github.io, URL: [Link])

  • van Gunsteren, W. F., et al. (2018). Validation of molecular simulation: an overview of issues. (Source: Department of Chemistry, University of Oxford, URL: [Link])

  • van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. (Source: AIP Publishing, URL: [Link])

  • Corzana, F. (2011). Computational analysis of oligosaccharide conformations. (Source: GUPEA, URL: [Link])

  • Islam, S., et al. (2023). Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. (Source: MDPI, URL: [Link])

  • van Gunsteren, W. F., et al. (2018). Validation of Molecular Simulation: An Overview of Issues. (Source: FOLIA, URL: [Link])

  • Harada, R., & Kitao, A. (2016). Enhanced conformational sampling to visualize a free-energy landscape of protein complex formation. (Source: PMC - PubMed Central, URL: [Link])

  • Yang, C., et al. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. (Source: Bentham Science, URL: [Link])

  • van Gunsteren, W. F., et al. (2018). Validation of Molecular Simulation: An Overview of Issues | Request PDF. (Source: ResearchGate, URL: [Link])

  • van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. (Source: UQ eSpace, URL: [Link])

  • Lopes, P. E. M., et al. (2015). Force fields for small molecules. (Source: PMC - NIH, URL: [Link])

  • Nicklaus, M. C., et al. (2010). PDB Ligand Conformational Energies Calculated Quantum-Mechanically. (Source: PMC, URL: [Link])

  • Unione, L., et al. (2021). The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis. (Source: PMC - NIH, URL: [Link])

  • Mills, J. H., et al. (2013). Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. (Source: PubMed, URL: [Link])

  • Delbianco, M. (2016). Conformational Studies of Oligosaccharides. (Source: Refubium, Freie Universität Berlin, URL: [Link])

  • Chen, Y., et al. (2022). Development of scalable and generalizable machine learned force field for polymers. (Source: ResearchGate, URL: [Link])

  • Fox, T. (2023). Modeling a new modality: Computational tools to support peptide projects. (Source: American Chemical Society, URL: [Link])

  • Li, C., et al. (2021). Computational Methods and Tools in Antimicrobial Peptide Research. (Source: ACS Publications, URL: [Link])

  • Schrodinger. (n.d.). Choosing the Best Force Field for Your Application in MacroModel. (Source: Schrodinger, URL: [Link])

  • de Wit, G., et al. (2024). Energy Landscape of Conformational Changes for a Single Unmodified Protein. (Source: ResearchGate, URL: [Link])

  • de Wit, G., et al. (2024). Publication: Energy Landscape of Conformational Changes for a Single Unmodified Protein. (Source: University of Cambridge, URL: [Link])

  • Riniker, S. (2023). Force-Field Development. (Source: ETH Zurich, URL: [Link])

  • Das, B., et al. (2022). Energy Landscapes from Cryo-EM Snapshots: A Benchmarking Study. (Source: bioRxiv, URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. (Source: PubChem, URL: [Link])

  • Galindo-Murillo, R., et al. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. (Source: ACS Publications, URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol for the Selective Deprotection of Boc-O2Oc-O2Oc-OH: A Guide for Drug Development Professionals

Introduction: Navigating the Orthogonal Landscape of Protecting Groups In the intricate world of peptide and small molecule synthesis, particularly in the development of novel therapeutics and complex molecular architect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Orthogonal Landscape of Protecting Groups

In the intricate world of peptide and small molecule synthesis, particularly in the development of novel therapeutics and complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the strategic use of protecting groups is paramount.[1][2] The ability to selectively unmask a reactive functional group while others remain shielded is the cornerstone of modern synthetic chemistry, a principle known as orthogonal protection.[3] This application note provides a detailed, field-proven protocol for the selective removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the molecule Boc-O2Oc-O2Oc-OH, a bifunctional linker molecule.

The target molecule, Boc-O2Oc-O2Oc-OH, has the systematic IUPAC name 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid. This structure reveals a terminal amine protected by a Boc group and a terminal carboxylic acid, connected by a hydrophilic linker composed of repeating di(ethylene glycol) units linked by an amide bond. The "O2Oc" nomenclature signifies this repeating -(CH2)2-O-(CH2)2-O-CH2-C(O)- motif. The selective deprotection of the Boc group is a critical step to liberate the primary amine for subsequent conjugation to other molecules, such as proteins, antibodies, or small molecule drugs, while preserving the integrity of the linker and the terminal carboxylic acid.

This protocol is designed to provide researchers, scientists, and drug development professionals with a robust and reliable method for this transformation, grounded in the principles of chemical selectivity and supported by mechanistic understanding.

Expertise & Experience: The Rationale Behind Selective Boc Deprotection

The successful deprotection of the Boc group from Boc-O2Oc-O2Oc-OH hinges on the differential chemical stability of the functional groups present in the molecule. The Boc group is a carbamate that is highly susceptible to cleavage under acidic conditions.[4][5] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine and carbon dioxide.[6]

Conversely, the O2Oc linker is comprised of ether and amide bonds. Poly(ethylene glycol) (PEG) chains, which are polyethers, are known to be generally stable to acid and base hydrolysis under physiological conditions.[7][8] Amide bonds are even more robust and typically require harsh acidic or basic conditions and elevated temperatures for cleavage.[7] This significant difference in lability allows for the selective removal of the Boc group under mild acidic conditions that leave the ether and amide linkages of the O2Oc backbone intact.

The choice of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a well-established and highly effective method for Boc deprotection.[1][5] TFA is a strong acid that efficiently protonates the Boc group, facilitating its removal at room temperature. DCM is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction mixture. The volatility of both TFA and DCM allows for their easy removal post-reaction, simplifying the workup procedure.

To mitigate potential side reactions, such as the alkylation of nucleophilic residues by the liberated tert-butyl cation, scavengers can be employed.[1] However, for this particular substrate, the risk of such side reactions is relatively low.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and characterization to ensure the successful and reproducible deprotection of Boc-O2Oc-O2Oc-OH.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Boc-O2Oc-O2Oc-OH≥95%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Diethyl Ether (Et₂O)ACS ReagentFisher Scientific
Deuterated Solvent for NMR (e.g., CDCl₃, D₂O)NMR GradeCambridge Isotope Laboratories
Step-by-Step Methodology
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-O2Oc-O2Oc-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Deprotection Reaction:

    • Slowly, add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution at 0 °C. A common and effective formulation is a 20-50% (v/v) solution of TFA in DCM.[1]

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The product, the free amine, will have a lower Rf value (be more polar) than the starting material. Visualize the spots using a suitable stain, such as ninhydrin, which will stain the primary amine product.

    • LC-MS: A small aliquot of the reaction mixture can be analyzed by LC-MS to confirm the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio.

  • Workup Procedure:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2-3 times).

    • Dissolve the residue in a small amount of water or a mixture of DCM and water.

    • Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 8.

    • Extract the aqueous layer with DCM or a suitable organic solvent (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, H₂N-O2Oc-O2Oc-OH.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group at approximately 1.4 ppm is a clear indication of successful deprotection.[1]

Troubleshooting
IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient TFA or reaction time.Increase the amount of TFA or prolong the reaction time. Monitor closely by TLC or LC-MS.
Product DegradationProlonged exposure to strong acid.Monitor the reaction closely and work up as soon as the starting material is consumed. For highly sensitive substrates, consider using a milder acid or shorter reaction times at 0 °C.
Low Yield after WorkupProduct is water-soluble.If the deprotected product has high water solubility, it may be necessary to lyophilize the neutralized aqueous solution to recover the product.

Visualization of the Workflow

The logical flow of the Boc deprotection protocol can be visualized as follows:

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Start: Boc-O2Oc-O2Oc-OH dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (10-20 eq.) cool->add_tfa warm_rt Warm to RT Stir for 1-2h add_tfa->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor concentrate Concentrate (Rotary Evaporation) monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate characterize Characterize (NMR, MS) dry_concentrate->characterize end End: H₂N-O2Oc-O2Oc-OH characterize->end

Caption: Logical workflow for the selective Boc deprotection of Boc-O2Oc-O2Oc-OH.

Conclusion: A Gateway to Advanced Bioconjugation

This application note provides a comprehensive and reliable protocol for the selective deprotection of the Boc group from Boc-O2Oc-O2Oc-OH. By leveraging the differential stability of the protecting group and the linker backbone, this method offers a high-yielding and clean transformation that is essential for the advancement of drug development and bioconjugation projects. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles, empowers researchers to confidently execute this critical synthetic step.

References

  • Choi, J. S., et al. (2012). Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics. PubMed. [Link]

  • Choi, J. S., et al. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. PMC - NIH. [Link]

  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH. [Link]

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition. NIH. [Link]

  • PubChem. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • ResearchGate. (n.d.). Scheme 5 (a) Boc-deprotection of a TFP ether followed by amide.... [Link]

  • Leibfarth, F. A., et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • ResearchGate. (n.d.). (PDF) The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

  • Belghiche, R., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • Haz-Map. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate - Hazardous Agents. [Link]

  • Stenutz, R. (n.d.). 2-(2-ethoxyethoxy)ethyl acetate. [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-O2Oc-O2Oc-OH Monomer

For Researchers, Scientists, and Drug Development Professionals Introduction: Enhancing Peptides with Ethoxy-Substituted β-Amino Acids In the landscape of peptide and protein therapeutics, strategic modifications are oft...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptides with Ethoxy-Substituted β-Amino Acids

In the landscape of peptide and protein therapeutics, strategic modifications are often necessary to enhance pharmacokinetic properties, improve solubility, and reduce immunogenicity. The incorporation of hydrophilic linkers, such as oligoethylene glycol (OEG) chains, has emerged as a powerful strategy to achieve these goals. The monomer, Boc-O2Oc-O2Oc-OH , chemically known as 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a valuable building block for this purpose.[1]

This bifunctional molecule features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, separated by a discrete di-ethoxy-β-alanine-like backbone. This structure allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The incorporation of this monomer can significantly increase the hydrophilicity of a peptide, potentially reducing aggregation during synthesis and improving the overall developability of the final therapeutic candidate.[2][3]

These application notes provide a comprehensive guide to the use of Boc-O2Oc-O2Oc-OH in Boc-SPPS, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation.

Principle of Application: A Hydrophilic Building Block in Boc-SPPS

The utilization of Boc-O2Oc-O2Oc-OH in solid-phase peptide synthesis adheres to the fundamental principles of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4] This classical approach relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based).[5]

The synthesis cycle for incorporating the Boc-O2Oc-O2Oc-OH monomer involves the following key steps:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[6]

  • Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to generate a nucleophilic free amine.[7]

  • Coupling: The carboxylic acid of the incoming Boc-O2Oc-O2Oc-OH monomer is activated with a coupling reagent and reacted with the free amine on the resin-bound peptide to form a new amide bond.

  • Washing: Excess reagents and by-products are removed by thorough washing of the peptide-resin.

This cycle is repeated until the desired peptide sequence is assembled. The hydrophilic ethoxy repeats of the Boc-O2Oc-O2Oc-OH monomer are chemically stable throughout the SPPS process.

Physicochemical and Technical Data

Below is a summary of the key properties of the Boc-O2Oc-O2Oc-OH monomer and general parameters for its application in SPPS.

PropertyValueReference/Note
Chemical Name 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]
Molecular Formula C₁₇H₃₂N₂O₉[1]
Molecular Weight 408.44 g/mol [1]
Purity Typically >95%Supplier dependent
Solubility Soluble in DMF, DCM, NMP
Coupling Reagents HBTU/DIEA, HATU/DIEA, DCC/HOBt[8]
Boc Deprotection 25-50% TFA in DCM[6]
Neutralization 5-10% DIEA in DCM or DMF[9]
Final Cleavage Anhydrous HF or TFMSA[8][10][11]

Experimental Protocols

The following protocols provide a general framework for the manual incorporation of Boc-O2Oc-O2Oc-OH into a peptide sequence using Boc-SPPS. These are starting-point protocols and may require optimization based on the specific peptide sequence and resin.

Materials
  • Pre-loaded peptide-resin (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-O2Oc-O2Oc-OH

  • Boc-protected amino acids

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Reagents for Deprotection: Trifluoroacetic acid (TFA)

  • Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Monitoring: Kaiser test kit

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or agitator

Protocol 1: Coupling of Boc-O2Oc-O2Oc-OH to a Resin-Bound Peptide

This protocol describes the coupling of the carboxylic acid of Boc-O2Oc-O2Oc-OH to the free N-terminal amine of a peptide chain attached to the solid support.

  • Resin Swelling:

    • Place the peptide-resin (e.g., 0.1-0.5 mmol scale) in the reaction vessel.

    • Swell the resin in DCM for 30-60 minutes, then drain the solvent.

  • Boc Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.[6]

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

    • Wash with IPA (2 times) and then DCM (3 times).

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin.[9]

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times) to remove excess base.

  • Activation and Coupling of Boc-O2Oc-O2Oc-OH:

    • In a separate vial, dissolve Boc-O2Oc-O2Oc-OH (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate it. Allow the activation to proceed for 1-2 minutes.

    • Add the activated monomer solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[2]

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling and consumption of the free amine.[2] If the test is positive (blue beads), continue the reaction for an additional 1-2 hours or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.[10]

  • Preparation for Cleavage:

    • After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger mixture (e.g., p-cresol, anisole) to protect sensitive amino acid residues from side reactions.[8]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.[8]

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Isolation:

    • Wash the remaining resin with a small amount of TFA to dissolve the cleaved peptide.

    • Transfer the TFA solution to a centrifuge tube.

    • Add cold diethyl ether (10-fold volume) to precipitate the crude peptide.[8]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Outcomes and Data Presentation

The successful incorporation of the Boc-O2Oc-O2Oc-OH monomer is expected to proceed with high efficiency, comparable to standard Boc-amino acids.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency > 99%HPLC analysis of a small cleaved sample
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 60-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Visualizations

Chemical Structure of Boc-O2Oc-O2Oc-OH

Caption: Chemical structure of Boc-O2Oc-O2Oc-OH.

Boc-SPPS Workflow for Incorporation of Boc-O2Oc-O2Oc-OH

workflow start Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling Coupling with Activated Boc-O2Oc-O2Oc-OH neutralization->coupling wash1 Wash (DCM, DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser complete Coupling Complete (Yellow Beads) kaiser->complete Negative incomplete Incomplete Coupling (Blue Beads) kaiser->incomplete Positive next_cycle Proceed to Next Amino Acid Coupling Cycle complete->next_cycle recouple Recouple or Extend Reaction Time incomplete->recouple recouple->coupling final_cleavage Final Cleavage from Resin & Global Deprotection (e.g., Anhydrous HF) next_cycle->final_cleavage end Purified Modified Peptide final_cleavage->end

Caption: Boc-SPPS workflow for Boc-O2Oc-O2Oc-OH incorporation.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, extend the reaction time or perform a second coupling with freshly activated Boc-O2Oc-O2Oc-OH. The steric bulk of the PEG-like chain may slightly slow down the reaction kinetics compared to smaller amino acids.

  • Aggregation: While the incorporation of Boc-O2Oc-O2Oc-OH is intended to reduce aggregation, long or hydrophobic peptide sequences can still pose a challenge. Using solvents like DMF, which is known to disrupt secondary structures, can be beneficial.[12]

  • Cleavage: The choice of cleavage cocktail and scavengers is critical for obtaining a high-purity crude product. The specific scavengers should be selected based on the amino acid composition of the peptide.

  • Purification: The increased hydrophilicity imparted by the O2Oc units may alter the retention time of the peptide during RP-HPLC purification. The purification gradient may need to be adjusted accordingly.

Conclusion

The Boc-O2Oc-O2Oc-OH monomer is a versatile and valuable tool for the synthesis of modified peptides with enhanced physicochemical properties. Its compatibility with standard Boc-SPPS protocols allows for its straightforward incorporation into a wide range of peptide sequences. By following the detailed protocols and considering the key practical aspects outlined in these application notes, researchers can effectively utilize this monomer to advance their peptide-based drug discovery and development programs.

References

Method

Introduction: Engineering Molecular Spacers for Advanced Bioconjugates

An Application Note and Protocol for the Conjugation of Boc-O2Oc-O2Oc-OH to Amino Acids In the fields of peptide synthesis, drug delivery, and proteomics, the precise control over molecular architecture is paramount. Hyd...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Conjugation of Boc-O2Oc-O2Oc-OH to Amino Acids

In the fields of peptide synthesis, drug delivery, and proteomics, the precise control over molecular architecture is paramount. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), are instrumental in improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] They enhance solubility, increase stability, and can reduce the immunogenicity of conjugated molecules.[2]

This document provides a detailed guide to the chemical coupling of Boc-O2Oc-O2Oc-OH , a monodisperse, Boc-protected PEG derivative, to a primary amine, specifically the α-amino group of an amino acid. Boc-O2Oc-O2Oc-OH, also known as Boc-AEEA-AEEA-OH (tert-butyloxycarbonyl-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid), is a valuable building block for creating well-defined molecular constructs.[3] The terminal Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the amine, while the terminal carboxylic acid allows for covalent attachment to a target molecule.[4][5]

This guide is intended for researchers and drug development professionals. It will not only provide a step-by-step protocol but also delve into the underlying chemical principles, offering insights into the selection of reagents and reaction conditions to ensure a successful, high-yield conjugation.

Chemical Principles of Amide Bond Formation

The direct reaction between a carboxylic acid (Boc-O2Oc-O2Oc-OH) and an amine (the amino acid) to form an amide bond is thermodynamically unfavorable and kinetically slow.[6] Therefore, the process requires the use of a "coupling reagent" to activate the carboxyl group, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6]

The Role of Coupling Reagents

Numerous coupling reagents have been developed over the years, each with distinct advantages. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[7]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. While effective, they are known to cause racemization of the activated amino acid, a significant issue in peptide chemistry.[8] This side reaction can be suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[7][8] Water-soluble EDC is often the reagent of choice for conjugations in aqueous media.[7]

  • Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have become the gold standard for many applications due to their high efficiency, fast reaction rates, and low propensity for racemization. HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acyl-azabenzotriazole active ester. This intermediate rapidly reacts with the amine to form the desired amide bond with minimal side reactions.[7]

Reaction Mechanism with HATU

The coupling process using HATU involves two main steps, as illustrated below. First, the carboxylate, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the HATU reagent to form the activated HOAt ester. Second, the amino group of the target amino acid attacks the carbonyl carbon of this activated ester, forming the tetrahedral intermediate which then collapses to yield the stable amide bond.

HATU_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Boc-Linker-COOH ActivatedEster Activated HOAt Ester RCOOH->ActivatedEster + HATU, + DIPEA DIPEA DIPEA (Base) HATU HATU AminoAcid H₂N-AA-R' ActivatedEster->AminoAcid Nucleophilic Attack Product Boc-Linker-CONH-AA-R' (Final Product) AminoAcid->Product

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol: Solution-Phase Coupling

This section details a robust protocol for the coupling of Boc-O2Oc-O2Oc-OH to a generic amino acid ester (e.g., H-Gly-OEt) in a solution phase. Using an amino acid ester protects its carboxyl group and improves solubility in organic solvents.

Materials and Reagents
ReagentGradeSupplier Example
Boc-O2Oc-O2Oc-OH≥98% (HPLC)Chem-Impex[3]
Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)Synthesis GradeSigma-Aldrich
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade, AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
0.1 M Hydrochloric Acid (HCl)AqueousVWR
Saturated Sodium Bicarbonate (NaHCO₃)AqueousVWR
Saturated Sodium Chloride (Brine)AqueousVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Silica Gel60 Å, 230-400 meshMilliporeSigma
Step-by-Step Procedure

The entire workflow, from reagent preparation to final product characterization, is outlined below.

Coupling_Workflow start Starting Materials (Linker, Amino Acid, Reagents) dissolve Dissolve Linker, HATU, & Amino Acid in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA to start reaction cool->add_base react Stir at RT for 2-4h add_base->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Dilute, Wash with HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify characterize Characterize Final Product (NMR, MS, HPLC) purify->characterize

Caption: Experimental workflow for coupling and purification.

1. Preparation (Stoichiometry)

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-O2Oc-O2Oc-OH (1.0 eq.) in anhydrous DMF.

  • To this solution, add the amino acid ester hydrochloride (1.1 eq.) and HATU (1.1 eq.). Stir for 5 minutes to ensure complete dissolution.[9]

2. Reaction Initiation

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add DIPEA (2.5 eq.) to the stirring solution. The initial equivalent of DIPEA neutralizes the hydrochloride salt of the amino acid ester, and the subsequent amount acts as the base for the coupling reaction.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

3. Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (Boc-O2Oc-O2Oc-OH).

4. Aqueous Work-up

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 0.1 M HCl (2x) to remove DIPEA and any unreacted amine.

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Saturated Brine (1x) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

5. Purification

  • Purify the crude residue using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) should be determined by TLC analysis.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, purity, and structure of the final conjugate. A multi-technique approach is recommended.[10]

Analytical TechniquePurposeExpected Outcome
HPLC (Reversed-Phase) To assess the purity of the final product and separate it from starting materials and byproducts.[11][12]A single major peak at a retention time distinct from the starting materials, indicating high purity (typically >95%).
Mass Spectrometry (MS) To confirm the molecular weight of the coupled product. Electrospray Ionization (ESI-MS) is commonly used.[10][12]The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the expected product (e.g., [M+H]⁺ or [M+Na]⁺).
NMR Spectroscopy (¹H, ¹³C) To provide unambiguous structural confirmation.¹H NMR will show characteristic peaks for the Boc group (~1.4 ppm), the PEG backbone (~3.6 ppm), the amino acid residue, and a new amide proton (NH) signal, confirming the formation of the peptide bond.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Wet reagents/solvents.- Use fresh, high-quality HATU.- Ensure all reagents and solvents are anhydrous.- Ensure sufficient DIPEA is added to both neutralize the amine salt and catalyze the reaction.
Incomplete Reaction - Steric hindrance from a bulky amino acid.- Insufficient reaction time.- Increase reaction time to 6-8 hours or overnight.- Slightly increase the equivalents of the amino acid and coupling reagent (e.g., to 1.5 eq.).- Consider gentle heating (e.g., 40 °C) if stable.
Side Product Formation - Racemization (less common with HATU).- Guanidinylation of the free amine by HATU (rare, but possible with excess reagent and long reaction times).- Avoid excessive reaction times or large excesses of HATU.- If racemization is suspected with a different coupling reagent (like a carbodiimide), switch to HATU or add an anti-racemization agent like OxymaPure.[13]
Difficult Purification - Byproducts co-eluting with the product.- Product is highly polar.- Optimize the aqueous work-up to remove as many impurities as possible before chromatography.- Use a different chromatography technique, such as preparative reversed-phase HPLC.[1][]

Conclusion

The successful coupling of Boc-O2Oc-O2Oc-OH to an amino acid is a critical step in the synthesis of advanced biomolecules and drug-linker conjugates. By employing modern coupling reagents like HATU and following a systematic, well-controlled protocol, researchers can achieve high yields of pure, well-defined products. The procedures and principles outlined in this guide provide a solid foundation for professionals in the field to confidently execute this important chemical transformation, enabling the development of next-generation therapeutics and research tools.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 27: Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Caliceti, P., & Veronese, F. M. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 467. Available at: [Link]

  • Google Patents. (n.d.). Purification of pegylated polypeptides.
  • Pascal, R., & Boiteau, L. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres, 41(5), 473-484. Available at: [Link]

  • BioPharm International. (2007). Making Site-specific PEGylation Work. Available at: [Link]

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Available at: [Link]

  • Fee, C. J. (2007). Purification of PEGylated proteins. In PEGylated Protein Drugs: Basic Science and Clinical Applications (pp. 63-78). Birkhäuser Basel. Available at: [Link]

  • Google Patents. (n.d.). Method of Purifying Pegylated Proteins.
  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Boc-O₂Oc-O₂Oc-OH for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals. Abstract: The strategic insertion of spacers is a critical design element in the development of sophisticated bioconjugates such as antibody-drug con...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic insertion of spacers is a critical design element in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive guide to the application of Boc-O₂Oc-O₂Oc-OH, a discrete-length polyethylene glycol (PEG)-based spacer, in bioconjugation. We will delve into the rationale behind its use, detailing its chemical properties and the advantages it confers upon conjugate design. Furthermore, we will provide robust, step-by-step protocols for its activation and conjugation to biomolecules, alongside methods for the characterization of the final conjugate.

Introduction: The Critical Role of Spacers in Bioconjugate Design

Bioconjugation, the covalent linking of a biomolecule to another molecule, has become a cornerstone of modern therapeutics and diagnostics.[1] The success of these complex constructs often hinges on the properties of the chemical linker, or spacer, that connects the constituent parts.[2] An ideal spacer should not only bridge the two moieties but also impart beneficial physicochemical properties to the final conjugate.[3]

Boc-O₂Oc-O₂Oc-OH, a heterobifunctional spacer, is a valuable tool in the bioconjugation toolkit. Its structure consists of a tert-butyloxycarbonyl (Boc)-protected amine, a terminal carboxylic acid, and a hydrophilic chain of four ethylene oxide units. This defined structure offers several advantages over polydisperse polymer linkers.[3]

Key Advantages of Boc-O₂Oc-O₂Oc-OH:

  • Enhanced Hydrophilicity: The polyethylene glycol (PEG) backbone significantly increases the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[4] This improved solubility can mitigate aggregation, a common challenge in ADC development.[5]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[6] Its use as a spacer can help to shield the bioconjugate from the host's immune system, prolonging its circulation time.[7]

  • Defined Length and Monodispersity: Unlike traditional polydisperse PEG polymers, Boc-O₂Oc-O₂Oc-OH has a precise, defined length. This monodispersity ensures homogeneity in the final bioconjugate population, leading to more predictable pharmacokinetic and pharmacodynamic properties.[2]

  • Chemical Versatility: The terminal carboxylic acid and the protected amine provide orthogonal handles for conjugation. The carboxylic acid can be activated to react with primary amines on a biomolecule, while the Boc-protected amine can be deprotected for subsequent modification.[]

Core Principles and Chemical Properties

The utility of Boc-O₂Oc-O₂Oc-OH stems from its well-defined chemical functionalities. Understanding these is key to its successful application.

PropertyDescriptionSignificance in Bioconjugation
Boc-Protected Amine The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[] It is stable under a variety of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[]Allows for sequential conjugation strategies. The amine can be revealed at a later stage for the attachment of a second molecule.
PEG Spacer The tetra-ethylene glycol spacer is hydrophilic and flexible.Improves solubility, reduces aggregation, and can provide optimal spacing between the conjugated molecules to avoid steric hindrance.[1]
Terminal Carboxylic Acid The carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester.[]Enables covalent linkage to primary amines (e.g., lysine residues) on proteins and antibodies.[6]

Experimental Protocols

The following protocols provide a framework for the activation of Boc-O₂Oc-O₂Oc-OH and its conjugation to an antibody. These should be optimized for the specific biomolecule and payload being used.

Protocol 1: Activation of Boc-O₂Oc-O₂Oc-OH to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid of the spacer to a more reactive N-hydroxysuccinimide (NHS) ester. This is a crucial step for subsequent reaction with primary amines on a biomolecule.[]

Materials:

  • Boc-O₂Oc-O₂Oc-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-O₂Oc-O₂Oc-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-O₂Oc-O₂Oc-NHS ester.

  • The product can be purified by column chromatography if necessary.

Workflow for NHS Ester Activation:

NHS_Ester_Activation Boc_Spacer Boc-O2Oc-O2Oc-OH Reaction Reaction in Anhydrous DMF Boc_Spacer->Reaction NHS NHS NHS->Reaction EDC EDC EDC->Reaction Workup Aqueous Workup & Purification Reaction->Workup Boc_NHS_Ester Boc-O2Oc-O2Oc-NHS Workup->Boc_NHS_Ester

Caption: Activation of the spacer's carboxylic acid to an NHS ester.

Protocol 2: Conjugation of Boc-O₂Oc-O₂Oc-NHS to an Antibody

This protocol outlines the conjugation of the activated spacer to primary amines (lysine residues) on an antibody.[6][11]

Materials:

  • Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5). Note: Avoid buffers containing primary amines, such as Tris.

  • Boc-O₂Oc-O₂Oc-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or centrifugal filters)[12]

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[12]

  • Spacer Preparation: Immediately before use, dissolve the Boc-O₂Oc-O₂Oc-NHS ester in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the spacer-NHS ester solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the spacer to the antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted spacer and byproducts by SEC or by using centrifugal filters with an appropriate molecular weight cut-off.[13]

Workflow for Antibody Conjugation:

Antibody_Conjugation Antibody Antibody (in PBS, pH 7.4-8.5) Conjugation Conjugation Reaction (RT, 1-2h) Antibody->Conjugation Boc_NHS_Ester Boc-O2Oc-O2Oc-NHS (in DMSO) Boc_NHS_Ester->Conjugation Quenching Quenching (Tris buffer) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Final_Conjugate Antibody-Spacer Conjugate Purification->Final_Conjugate

Caption: Covalent attachment of the activated spacer to an antibody.

Protocol 3: Deprotection of the Boc Group

To utilize the amine functionality of the spacer for further conjugation, the Boc protecting group must be removed.

Materials:

  • Antibody-Spacer Conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system for acid-labile deprotection of biomolecules.

Procedure:

  • Lyophilize the purified Antibody-Spacer Conjugate if it is in an aqueous buffer.

  • Treat the conjugate with a solution of TFA in DCM (e.g., 20-50% TFA) for 30-60 minutes at room temperature. Note: These conditions are harsh for many proteins. For antibodies, specialized aqueous acidic buffers are recommended to minimize denaturation.

  • Remove the TFA and solvent under a stream of nitrogen or by lyophilization.

  • The resulting amine-functionalized conjugate should be purified by SEC or dialysis to remove residual acid and byproducts.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR) if a payload is attached.

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy To determine the concentration of the antibody and potentially the attached payload.Measurement of absorbance at 280 nm for the antibody and at the payload's characteristic wavelength.[11]
SDS-PAGE To visualize the increase in molecular weight of the antibody after conjugation.A shift to a higher molecular weight for the conjugated antibody compared to the unconjugated antibody.[6]
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) To confirm the covalent attachment of the spacer and to determine the distribution of species with different numbers of attached spacers.A mass spectrum showing peaks corresponding to the antibody with one, two, three, etc., attached spacers.
Size Exclusion Chromatography (SEC) To assess the purity and aggregation state of the conjugate.A single, symmetrical peak for the purified conjugate, indicating homogeneity and absence of aggregation.[6]

Conclusion

Boc-O₂Oc-O₂Oc-OH is a versatile and advantageous spacer for the construction of well-defined bioconjugates.[14] Its hydrophilic nature, precise length, and orthogonal functionalities provide researchers with a high degree of control over the properties of the final product.[1] By following the detailed protocols and characterization methods outlined in this guide, scientists and drug developers can effectively leverage this spacer to create next-generation therapeutics and diagnostics with improved performance and safety profiles.

References

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. Available from: [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books.
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Available from: [Link]

  • Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody–DM1 Drug Conjugates - MDPI. Available from: [Link]

  • Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates - ADC Review. Available from: [Link]

  • About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line - MDPI. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - NIH. Available from: [Link]

  • Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods - YouTube. Available from: [Link]

  • How to conjugate your own antibodies - Colibri Cytometry. Available from: [Link]

  • Conjugating CODEX® tags on antibodies of choice. Available from: [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC - NIH. Available from: [Link]

  • Help with NHS ester activation : r/Chempros - Reddit. Available from: [Link]

  • Synthesis of Fmoc-K O (Boc)-OH (1). - ResearchGate. Available from: [Link]

  • The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Deep Dive into Fmoc Solid-Phase Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

Method

Boc-O2Oc-O2Oc-OH functionalization for protein labeling

Application Note & Protocol Topic: A Researcher's Guide to Protein Functionalization using Boc-O2Oc-O2Oc-OH Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Researcher's Guide to Protein Functionalization using Boc-O2Oc-O2Oc-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the covalent modification of proteins using the heterobifunctional linker, Boc-O2Oc-O2Oc-OH. This short-chain, discrete polyethylene glycol (dPEG®) linker features a carboxylic acid for initial protein conjugation and a Boc-protected amine, offering a latent functional handle for subsequent modifications. We delve into the mechanistic principles of carbodiimide chemistry, provide step-by-step protocols for linker activation and protein labeling, and outline essential methods for purification and characterization of the resulting bioconjugate. The methodologies described herein are designed to provide researchers with the foundational knowledge and practical steps required to control labeling stoichiometry and generate well-defined, functional protein conjugates for applications in therapeutics, diagnostics, and fundamental research.

Introduction: The Strategic Advantage of a dPEG® Linker

In the field of bioconjugation, the linker molecule is not merely a spacer but a critical component that dictates the solubility, stability, steric availability, and overall performance of the final conjugate.[1][2] The molecule Boc-O2Oc-O2Oc-OH , chemically defined as 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a discrete PEG (dPEG®) linker that offers significant advantages over traditional, polydisperse PEG linkers.[3] Its defined molecular weight and length ensure batch-to-batch consistency and result in a homogenous final product, a crucial factor for therapeutic applications and reproducible research.

This linker possesses two key functional groups:

  • Terminal Carboxylic Acid (-COOH): This group is the primary point of attachment to the target protein. It is activated to react with primary amines (the N-terminus and lysine ε-amino groups) on the protein surface.

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the terminal amine.[4] This renders the amine unreactive during the initial conjugation to the protein. The Boc group can be quantitatively removed under mild acidic conditions post-conjugation, revealing a primary amine that can be used for subsequent, orthogonal coupling reactions (e.g., attaching a fluorophore, drug payload, or another biomolecule).

This dual functionality allows for a powerful, two-stage "post-conjugation modification" strategy, providing researchers with precise control over the construction of complex bioconjugates.

Table 1: Physicochemical Properties of Boc-O2Oc-O2Oc-OH

Property Value Source
IUPAC Name 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid [3]
Molecular Formula C₁₇H₃₂N₂O₉ [3]
Molecular Weight 408.4 g/mol [3]
Appearance Varies (typically a solid or viscous oil) N/A

| Spacer Arm Length | This is a PEG3-based linker, providing a defined spacer length. |[5][6] |

The Chemistry of Conjugation: An In-Depth Look at EDC/NHS Coupling

The covalent attachment of the linker's carboxylic acid to protein amines is most reliably achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[7][]

The Causality Behind the Two-Step Activation:

  • Carboxyl Activation by EDC: EDC reacts with the carboxylic acid group on Boc-O2Oc-O2Oc-OH to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce labeling efficiency.[7][10]

  • Stabilization with (Sulfo)-NHS: To overcome the instability of the O-acylisourea intermediate, (Sulfo)-NHS is included in the reaction. It efficiently reacts with the intermediate to form a semi-stable, amine-reactive (Sulfo)-NHS ester.[9] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing it to persist in solution long enough to react effectively with the protein's primary amines.[7][11]

  • Nucleophilic Attack and Amide Bond Formation: The primary amines on the protein surface (being strong nucleophiles at the appropriate pH) attack the carbonyl carbon of the (Sulfo)-NHS ester. This displaces the (Sulfo)-NHS leaving group and forms a highly stable, covalent amide bond, permanently linking the Boc-O2Oc-O2Oc-OH molecule to the protein.[]

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Protein Conjugation Linker_COOH Boc-Linker-COOH O_acylisourea Unstable O-acylisourea Intermediate Linker_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Linker_COOH Hydrolysis (competing reaction) NHS_Ester Amine-Reactive (Sulfo)-NHS Ester O_acylisourea->NHS_Ester + (Sulfo)-NHS NHS (Sulfo)-NHS Conjugate Stable Amide Bond (Protein-NH-CO-Linker-Boc) NHS_Ester->Conjugate + Protein-NH₂ hydrolysis_product Inactive Linker NHS_Ester->hydrolysis_product Hydrolysis (slower competing reaction) Protein_NH2 Protein-NH₂ (Lysine, N-terminus)

Caption: EDC/NHS reaction pathway for protein labeling.

Critical Parameter: pH Control

The reaction pH is a critical determinant of success. The labeling reaction relies on the primary amines of the protein being in their deprotonated, nucleophilic state (-NH₂). However, the competing hydrolysis reaction of the NHS ester is also accelerated at higher pH.[11][12]

  • Optimal Range: A pH of 7.2-8.5 is generally optimal. A common starting point is pH 8.0-8.3 in a non-amine buffer like phosphate or bicarbonate.[11][13]

  • Below pH 7.0: The reaction rate slows considerably as the amines become protonated (-NH₃⁺) and non-nucleophilic.

  • Above pH 8.6: The half-life of the NHS ester decreases dramatically, leading to significant hydrolysis before conjugation can occur.[11][12]

Table 2: Half-life of NHS Esters in Aqueous Solution

pH Temperature Approximate Half-Life Reference(s)
7.0 0°C 4-5 hours [11][12]
8.0 25°C ~30-60 minutes [14][15]
8.6 4°C 10 minutes [11][12]

| 9.0 | 25°C | <10 minutes |[15] |

Detailed Experimental Protocols

This protocol is designed as a starting point for a typical antibody (e.g., IgG, ~150 kDa) at a concentration of 2-5 mg/mL. Optimization is essential for every unique protein.

Required Materials
  • Linker: Boc-O2Oc-O2Oc-OH

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl), Sulfo-NHS (N-hydroxysulfosuccinimide). Store desiccated at -20°C. Equilibrate to room temperature before opening.

  • Protein: Purified protein of interest, free of amine-containing stabilizers (e.g., Tris, glycine, ammonium salts).

  • Buffers:

    • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3.

    • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification: Desalting columns (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or appropriate HPLC system.

Protocol Part A: Labeling Reaction

This procedure uses a 20-fold molar excess of linker over the protein, a common starting point for optimization.[16]

  • Protein Preparation:

    • Buffer exchange the protein into the chosen Reaction Buffer to a final concentration of 2-10 mg/mL. This removes any interfering buffer components.

    • Calculate the molar concentration of the protein.

      • Example: For a 5 mg/mL IgG solution (150,000 g/mol ): (5 g/L) / (150,000 g/mol ) = 3.33 x 10⁻⁵ M = 33.3 µM.

  • Reagent Preparation (Prepare Immediately Before Use):

    • Linker Stock: Prepare a 100 mM stock solution of Boc-O2Oc-O2Oc-OH in anhydrous DMSO.

      • (408.4 g/mol ) -> 40.84 mg/mL for 100 mM.

    • EDC Stock: Prepare a 100 mM stock solution of EDC in ultrapure water.

    • Sulfo-NHS Stock: Prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water.

  • Labeling Reaction:

    • To your protein solution, add the required volume of the 100 mM Linker Stock for a 20-fold molar excess. Mix gently by pipetting.

      • Example: For 1 mL of 33.3 µM protein: (20 * 33.3 µM) = 666 µM final linker concentration. (100,000 µM * V₁) = (666 µM * 1000 µL) -> V₁ = 6.66 µL of Linker Stock.

    • Immediately add EDC and Sulfo-NHS. A 1.5 to 2-fold molar excess of EDC/Sulfo-NHS over the linker is recommended to drive the reaction. Let's use 1.5x.

      • Final EDC/Sulfo-NHS concentration = 1.5 * 666 µM = ~1 mM.

      • Add 10 µL of 100 mM EDC stock and 10 µL of 100 mM Sulfo-NHS stock per 1 mL of reaction.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Gentle end-over-end mixing is recommended.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).

    • Incubate for 30 minutes at room temperature. This will consume any unreacted NHS-esterified linker.

G start Start: Purified Protein in Amine-Free Buffer prep_reagents Prepare Fresh Stocks: 1. Linker in DMSO 2. EDC in Water 3. Sulfo-NHS in Water start->prep_reagents add_linker Add Linker to Protein (e.g., 20x molar excess) prep_reagents->add_linker add_activation Add EDC & Sulfo-NHS (e.g., 1.5x excess over linker) add_linker->add_activation incubate Incubate (1-2h @ RT or O/N @ 4°C) add_activation->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting, Dialysis, HPLC) quench->purify characterize Characterize (Mass Spec, HPLC) purify->characterize end End: Purified, Labeled Protein characterize->end

Caption: Experimental workflow for protein labeling.

Protocol Part B: Purification

Purification is essential to remove reaction byproducts (N-substituted urea, free NHS) and unreacted linker, which can interfere with downstream applications and characterization.

  • Method 1: Gel Filtration / Desalting:

    • Equilibrate a desalting column (e.g., G-25) with your desired final storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute with the storage buffer according to the manufacturer's protocol.

    • The large protein conjugate will elute in the void volume, while the smaller, unreacted components will be retained and elute later.[16] Collect the protein-containing fractions.

  • Method 2: Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against 1-2 L of storage buffer at 4°C.

    • Perform at least three buffer changes over 24-48 hours to ensure complete removal of small molecules.

Protocol Part C: Optional Boc Deprotection

To expose the terminal amine for a second conjugation step, the Boc group must be removed. This is typically done using trifluoroacetic acid (TFA).

  • CAUTION: Work in a chemical fume hood. TFA is highly corrosive.

  • Lyophilize the purified protein conjugate to dryness.

  • Prepare a deprotection solution, e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS as a scavenger).

  • Resuspend the lyophilized protein in the deprotection solution and incubate for 30-60 minutes at room temperature.

  • Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.

  • Immediately buffer-exchange the deprotected protein into a neutral buffer to remove residual acid and prepare for the next reaction.

Characterization and Quality Control

Confirming the success of the conjugation and determining the extent of labeling is a critical final step.

  • Mass Spectrometry (MS): This is the most direct method to determine the Degree of Labeling (DOL) —the average number of linkers attached per protein.[17]

    • Method: Analyze samples of the unlabeled and labeled protein via MALDI-TOF or LC-MS.

    • Analysis: The mass of the protein will increase by 408.4 Da for each Boc-O2Oc-O2Oc-OH linker attached (minus the 18 Da for the water molecule lost in amide bond formation).

    • DOL Calculation: DOL = (Mass of Conjugate - Mass of Unlabeled Protein) / 390.4 Da

  • HPLC Analysis: High-Performance Liquid Chromatography can assess the purity and heterogeneity of the conjugate.[18]

    • Reverse-Phase (RP-HPLC): The conjugate will be more hydrophobic than the unlabeled protein and will thus have a longer retention time. This can resolve species with different DOLs.

    • Size-Exclusion (SEC-HPLC): Can confirm the absence of aggregation, which can sometimes be a side effect of chemical modification.

Troubleshooting

Table 3: Troubleshooting Common Issues in Protein Labeling

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Inactive Reagents: EDC/NHS are moisture-sensitive.[19] Use fresh, high-quality reagents. Equilibrate vials to RT before opening.
Interfering Buffer: Presence of primary amines (Tris, glycine) in the protein buffer.[11] Perform thorough buffer exchange into an amine-free buffer (PBS, HEPES, Bicarbonate) prior to labeling.
Incorrect pH: Reaction pH is too low (<7.0), protonating the protein amines. Ensure the final reaction pH is within the optimal 7.2-8.5 range.
Protein Precipitation Excessive Labeling: High DOL can alter protein solubility.[19] Reduce the molar excess of the linker in the reaction. A titration experiment (e.g., 5x, 10x, 20x excess) is recommended.
Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the aqueous protein solution. Keep the final concentration of organic solvent below 10% (v/v). Add the linker stock solution slowly while mixing.[11]
Protein Instability: The protein is not stable under the required reaction conditions. Perform the reaction at 4°C instead of room temperature. Screen different non-amine buffers.
High Polydispersity Inconsistent Reaction: Inefficient mixing or variable reaction times.[10] Ensure the reaction mixture is homogenous. Use consistent, timed incubation steps.

| | Multiple Reactive Sites: Most proteins have many surface-exposed lysines, leading to a heterogeneous product. | This is an inherent feature of amine labeling. For a homogenous product, site-specific labeling strategies may be required. |

References

Method

Application Note: Seamless Integration of Boc-O2Oc-O2Oc-OH for Enhanced Functionality of Peptide Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Advancing Peptide Nucleic Acid Technology with Flexible Linkers Peptide Nucleic Acids (PNAs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Advancing Peptide Nucleic Acid Technology with Flexible Linkers

Peptide Nucleic Acids (PNAs) represent a paradigm shift in synthetic biology and therapeutics. Their unique N-(2-aminoethyl)glycine backbone, replacing the traditional sugar-phosphate backbone of DNA and RNA, confers remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation.[] These attributes make PNAs prime candidates for applications in diagnostics, antisense therapy, and gene editing.

However, the inherent hydrophobicity of longer or purine-rich PNA sequences can lead to challenges in solubility and aggregation, potentially limiting their therapeutic utility.[] The strategic incorporation of flexible, hydrophilic linkers into the PNA backbone is a proven methodology to surmount these obstacles. Polyethylene glycol (PEG) and its derivatives are particularly effective in this regard, enhancing solubility, improving pharmacokinetic profiles, and providing a versatile spacer for the attachment of functional moieties such as fluorophores, cell-penetrating peptides, or drug molecules.[][3]

This application note provides a comprehensive guide to the incorporation of Boc-O2Oc-O2Oc-OH , a discrete PEG linker (also known as Boc-AEEA-AEEA-OH), into PNA oligomers using established Boc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the expected impact of this modification on the physicochemical properties of the resulting PNA conjugate.

The Rationale for Incorporating Boc-O2Oc-O2Oc-OH

The choice of Boc-O2Oc-O2Oc-OH as a modifying agent is predicated on several key advantages:

  • Enhanced Hydrophilicity: The ethylene glycol repeats impart a hydrophilic character to the PNA, mitigating the aggregation often seen with unmodified sequences and improving solubility in aqueous buffers.[4]

  • Flexible Spacing: The O2Oc-O2Oc linker provides a flexible spacer arm within the PNA sequence, which can be critical for the proper orientation and function of conjugated moieties or for optimizing hybridization to structured nucleic acid targets.

  • Boc/Z Compatibility: The Boc-protected amine of the linker ensures seamless integration into standard Boc/Z PNA synthesis workflows, requiring no significant deviation from established protocols.[5][6]

  • Discrete Length: Unlike polydisperse PEG polymers, Boc-O2Oc-O2Oc-OH is a monodisperse compound, ensuring a homogenous final product with a precisely defined structure, which is crucial for therapeutic applications and regulatory approval.

Workflow for PNA Synthesis and Linker Incorporation

The synthesis of a PNA oligomer modified with an internal Boc-O2Oc-O2Oc-OH linker follows the fundamental principles of Boc-based solid-phase synthesis. The process is cyclical, involving the sequential removal of the temporary Boc protecting group from the N-terminal amine, followed by the coupling of the next Boc-protected monomer or, in this case, the linker.

PNA_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_linker_incorporation Linker Incorporation cluster_final_steps Final Processing Resin Start with MBHA Resin Swell Swell Resin in DMF Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIPEA in DMF) Deprotection->Neutralization Coupling Monomer/Linker Coupling (HATU/DIPEA) Neutralization->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Capping->Deprotection Repeat for each monomer Linker_Coupling Couple Boc-O2Oc-O2Oc-OH Capping->Linker_Coupling At desired position Final_Deprotection Final Boc Deprotection Capping->Final_Deprotection After final monomer Linker_Coupling->Capping Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MALDI-TOF MS Purification->Characterization

Figure 1: Automated workflow for Boc-based PNA synthesis with linker incorporation.

Structural Impact of O2Oc-O2Oc Linker Incorporation

The integration of the O2Oc-O2Oc linker introduces a flexible, hydrophilic segment into the otherwise rigid, pseudo-peptide backbone of the PNA. This modification can influence the overall conformation and hybridization properties of the PNA oligomer.

PNA_Structure cluster_unmodified Unmodified PNA Backbone cluster_modified PNA Backbone with O2Oc-O2Oc Linker U1 N-term U2 Monomer 1 U1->U2 U3 Monomer 2 U2->U3 U4 Monomer 3 U3->U4 U5 C-term U4->U5 M1 N-term M2 Monomer 1 M1->M2 M3 Monomer 2 M2->M3 Linker O2Oc-O2Oc Linker M3->Linker M4 Monomer 3 Linker->M4 M5 C-term M4->M5

Figure 2: Comparison of unmodified and linker-modified PNA backbones.

Expected Physicochemical Properties of O2Oc-O2Oc Modified PNA

The incorporation of a neutral, flexible linker is anticipated to modulate the properties of the PNA oligomer. The following table summarizes the expected changes based on studies of similar PEGylated nucleic acid analogs.

PropertyExpected ImpactRationale and References
Aqueous Solubility IncreasedThe hydrophilic ethylene glycol units enhance the interaction with water molecules, disrupting intermolecular PNA-PNA aggregation and improving overall solubility.[3][4]
Melting Temperature (Tm) Minor DecreaseThe flexible linker can slightly destabilize the PNA-DNA/RNA duplex, leading to a minor reduction in the melting temperature. The magnitude of this effect is generally small and sequence-dependent.[7][8]
Hybridization Kinetics Potentially AlteredThe increased flexibility may influence the kinetics of association and dissociation with the target nucleic acid sequence.[7]
Nuclease Resistance UnchangedThe inherent resistance of the PNA backbone to enzymatic degradation is not compromised by the incorporation of the ethylene glycol linker.
Cellular Uptake Generally Unchanged (without targeting moiety)While PEGylation can reduce non-specific protein binding, significant enhancement of cellular uptake typically requires conjugation to cell-penetrating peptides or other targeting ligands.[]
Immunogenicity ReducedPEGylation is a well-established method for reducing the immunogenicity of therapeutic biomolecules.[3]

Detailed Experimental Protocols

Materials and Reagents
  • Resin: MBHA (4-methylbenzhydrylamine) resin is a suitable solid support for Boc-based PNA synthesis.[5]

  • Boc-PNA Monomers: Commercially available Boc-protected PNA monomers (A, C, G, T) with appropriate exocyclic amine protection (e.g., Z for Adenine, Guanine, and Cytosine).

  • Linker: Boc-O2Oc-O2Oc-OH (Boc-AEEA-AEEA-OH).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][9]

    • DIPEA.

  • Capping Solution: 5% Acetic Anhydride and 6% 2,6-Lutidine in DMF.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, m-cresol).

  • Solvents: DMF, DCM (synthesis grade).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Characterization: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

Protocol 1: Solid-Phase Synthesis of O2Oc-O2Oc Modified PNA

This protocol outlines the manual synthesis of a PNA oligomer on a 5 µmol scale. The procedure can be adapted for automated synthesizers.

  • Resin Preparation:

    • Place 5 µmol of MBHA resin in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 1 hour.

  • Iterative Synthesis Cycle (for each monomer):

    • Boc Deprotection:

      • Drain the DMF from the resin.

      • Add 2 mL of 50% TFA in DCM to the resin and agitate for 2 minutes.

      • Drain the solution.

      • Repeat the TFA treatment for 20 minutes.

      • Wash the resin thoroughly with DCM (3 x 2 mL) and DMF (3 x 2 mL).

    • Neutralization:

      • Add 2 mL of 10% DIPEA in DMF to the resin and agitate for 5 minutes.

      • Drain and repeat the neutralization step.

      • Wash the resin with DMF (3 x 2 mL).

    • Coupling (PNA Monomer):

      • In a separate vial, dissolve the Boc-PNA monomer (4 equivalents, 20 µmol) and HATU (3.9 equivalents, 19.5 µmol) in 0.5 mL of DMF.

      • Add DIPEA (5 equivalents, 25 µmol) to the monomer solution and vortex briefly.

      • Immediately add the activated monomer solution to the resin.

      • Agitate the reaction vessel for 60-90 minutes.

      • Optional: Monitor coupling efficiency using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Capping:

      • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

      • Add 2 mL of capping solution to the resin and agitate for 10 minutes.

      • Drain the capping solution and wash the resin with DMF (3 x 2 mL).

  • Linker Incorporation (at the desired position in the sequence):

    • Follow the Boc Deprotection and Neutralization steps as described above.

    • Coupling (Boc-O2Oc-O2Oc-OH):

      • In a separate vial, dissolve Boc-O2Oc-O2Oc-OH (2 equivalents, 10 µmol) and HATU (1.9 equivalents, 9.5 µmol) in 0.5 mL of DMF.

      • Add DIPEA (3 equivalents, 15 µmol) to the linker solution and vortex briefly.

      • Immediately add the activated linker solution to the resin.

      • Agitate the reaction vessel for 2-4 hours. Note: Longer coupling times may be necessary for the linker compared to standard PNA monomers.

      • Monitor coupling efficiency with the Kaiser test.

    • Proceed with the Capping step.

  • Final Steps:

    • After the final monomer has been coupled, perform a final Boc Deprotection step.

    • Wash the resin with DCM and dry under vacuum.

Protocol 2: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic reagents (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • HF Cleavage:

    • Transfer the dry resin to a reaction vessel suitable for HF cleavage.

    • Add scavengers (e.g., 10% m-cresol/anisole).

    • Cool the vessel to 0°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the reaction at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude PNA.

    • Centrifuge the suspension and decant the ether.

    • Repeat the ether wash twice.

    • Dry the crude PNA pellet under vacuum.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude PNA in 0.1% TFA in water.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the PNA sequence.

    • Flow Rate: 1 mL/min

    • Detection: 260 nm

    • Column Temperature: 55-60°C to minimize aggregation.[10]

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Desalting: Lyophilize the collected fractions to obtain the purified PNA.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
  • Matrix Selection: Sinapinic acid or α-cyano-4-hydroxycinnamic acid are suitable matrices for PNA analysis.

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a 1:1 mixture of acetonitrile and 0.1% TFA in water.

    • Mix the purified PNA solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion linear mode.

    • The observed molecular weight should correspond to the calculated theoretical mass of the O2Oc-O2Oc modified PNA. The high resolution of MALDI-TOF MS allows for the confirmation of the successful incorporation of the linker.[11][12]

Conclusion

The incorporation of the Boc-O2Oc-O2Oc-OH linker into peptide nucleic acids via Boc-based solid-phase synthesis is a robust and effective strategy for enhancing the physicochemical properties of these promising biomolecules. The detailed protocols and technical insights provided in this application note offer a comprehensive framework for researchers to successfully synthesize, purify, and characterize these modified PNAs. The resulting conjugates, with their improved solubility and versatile functionality, are poised to advance the development of PNA-based diagnostics and therapeutics.

References

  • Dettin, M., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors.
  • Turner, J. J., et al. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic acids research, 33(21), 6837–6849.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide. BenchChem.
  • LGC Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis. LGC Biosearch Technologies.
  • Gogoi, K., et al. (2024). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Organic & Biomolecular Chemistry.
  • Aapptec. (n.d.). 1121 – PNA Synthesis. Aapptec.
  • Koppel, I., et al. (2002). Synthesis of PNA using a Fmoc/Boc protecting group strategy. Nucleic acids research. Supplement (2002), (2), 145–146.
  • Koch, T., et al. (1997). Improvements in automated PNA synthesis using Boc/Z monomers. Journal of peptide research, 49(1), 80–88.
  • Kofoed, T., et al. (2001). PNA synthesis using a novel Boc/acyl protecting group strategy. Journal of peptide science : an official publication of the European Peptide Society, 7(8), 402–412.
  • Gauthier, M. A., & Klok, H. A. (2008).
  • BOC Sciences. (n.d.).
  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Gudihal, R., et al. (2012). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Semantic Scholar.
  • BenchChem. (2025). The Role of PEGylation in Improving Drug Solubility: A Technical Guide. BenchChem.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • BOC Sciences. (2025). PEG (Polyethylene Glycol)
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Request PDF. (n.d.). PEGylation of Nanoemulsion Using Spontaneous Emulsification Method.
  • Al-Zoubi, M. S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1023.
  • Unveiling the promise of peptide nucleic acids as functional linkers for an RNA imaging pl
  • Design, Preparation, and Characterization of PNA-Based Hybridization Probes for Affibody-Molecule-Mediated Pretargeting. (2015).
  • Request PDF. (n.d.). Ethylene Glycol Linkers in Nucleic Acids.
  • Pitterl, F., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of mass spectrometry : JMS, 45(10), 1184–1193.
  • Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (n.d.). Glen Research.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media.
  • Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. BioDrugs : clinical immunotherapeutics, biopharmaceuticals and gene therapy, 19(6), 347–360.
  • Boc-PEG, PEG linker, PEG reagent. (n.d.). BroadPharm.
  • Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of PEG Linkers. BenchChem.
  • Gasan, A. I., et al. (2001).
  • Effect of poly ethylene glycol on the mechanical and thermal properties of bioactive Poly (ε–caprolactone) melt extrudates for pharmaceutical applications. (n.d.). Queen's University Belfast.
  • BenchChem. (2025).
  • Wang, P., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein journal of organic chemistry, 17, 3105–3111.
  • Reddy, M. P., et al. (1996). Recovery of oligonucleotides by gas phase cleavage.
  • Kumar, V., et al. (2015). Effects of Ethylene Glycol on the Structure and Stability of Myoglobin Using Spectroscopic, Interaction, and In Silico Approaches: Monomer Is Different from Those of Its Polymers. PloS one, 10(6), e0128033.
  • Boal, J. H., et al. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Nucleic acids research, 24(15), 3115–3117.
  • Hoffmann, S., et al. (2011). RNA Aptamers and Spiegelmers: Synthesis, Purification, and Post-Synthetic PEG Conjugation. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.46.
  • Roy, S., et al. (2009). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. Nucleosides, nucleotides & nucleic acids, 28(2), 134–144.

Sources

Application

Enzymatic cleavage of Boc-O2Oc-O2Oc-OH modified substrates

Application Note & Protocols Topic: Enzymatic Cleavage of Ester-Linked Substrates Modified with a Boc-O2Oc-O2Oc-OH Linker Audience: Researchers, scientists, and drug development professionals. Introduction: Leveraging In...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Enzymatic Cleavage of Ester-Linked Substrates Modified with a Boc-O2Oc-O2Oc-OH Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Intracellular Esterases for Targeted Drug Delivery

In modern drug development, particularly in the realm of prodrug design, the use of cleavable linkers is a cornerstone strategy for enhancing therapeutic efficacy and minimizing off-target toxicity. Prodrugs are inactive precursor molecules that are metabolically converted into their active form within the body. This conversion is often mediated by specific enzymes that are abundant at the target site. Ester-based prodrugs are particularly prevalent, designed to be hydrolyzed by the carboxylesterase (CES) family of enzymes, which are highly expressed in tissues like the liver and intestines.[1][2]

This application note details the principles and methodologies for evaluating the enzymatic cleavage of substrates modified with a hydrophilic Boc-O2Oc-O2Oc-OH linker via a labile ester bond. This linker, composed of a tert-butoxycarbonyl (Boc) protected amine and a di-PEGylated carboxylic acid moiety, is designed to improve the aqueous solubility and pharmacokinetic properties of a parent drug molecule. The critical step in the activation of such a prodrug is the selective cleavage of the ester bond by intracellular esterases to release the active therapeutic agent.

Here, we provide a comprehensive guide for researchers to characterize this crucial activation step. We will explore the underlying enzymatic mechanisms and present two detailed protocols: a definitive, low-throughput assay using human liver S9 fractions for physiologically relevant kinetics, and a high-throughput, colorimetric assay for rapid screening of compound stability.

Scientific Foundation: The Role of Carboxylesterases in Prodrug Activation

The Enzymes: Human Carboxylesterases (hCEs)

Carboxylesterases are primary catalysts in the hydrolysis of a wide range of ester-containing drugs and prodrugs.[1][3] In humans, two major isoforms are central to drug metabolism:

  • hCE1: Predominantly found in the liver, as well as in macrophages and lung tissue. It is one of the most abundant drug-metabolizing enzymes in the liver.[2][3]

  • hCE2: Primarily expressed in the small intestine, liver, and kidney.[1][2]

These enzymes catalyze the hydrolysis of ester bonds, converting a lipophilic ester prodrug into a more polar, active carboxylic acid or alcohol, along with the cleaved linker byproduct.[1] Understanding the interaction between a linker-modified drug and these specific enzymes is critical for predicting its metabolic fate, bioavailability, and activation profile in vivo.

The Substrate: Rationale for the Boc-O2Oc-O2Oc-Linker

The design of the Drug-O-CO-Linker conjugate is deliberate:

  • Ester Bond: This is the key cleavable moiety, engineered to be a substrate for carboxylesterases. Its stability is a critical parameter; it must be stable enough to prevent premature drug release in circulation but labile enough for efficient cleavage within target cells.[]

  • Hydrophilic Linker (-O2Oc-O2Oc-OH): This PEG-like structure is incorporated to increase the water solubility of a potentially hydrophobic parent drug, which can improve formulation and administration.

  • Boc Group: The tert-butoxycarbonyl group, while often used as a protecting group in synthesis[][], may also serve to modulate the overall physicochemical properties of the prodrug, such as lipophilicity and cell permeability.

The central experimental question is to quantify the rate and extent of the enzymatic reaction shown below.

G cluster_legend Reaction Schematic Prodrug Prodrug (Drug-Ester-Linker) Products Active Drug-OH + HOOC-Linker-Boc Prodrug->Products Hydrolysis Enzyme Carboxylesterase (e.g., hCE1, hCE2) Enzyme->Prodrug Catalyzes key Schematic of Ester Prodrug Activation

Caption: Enzymatic activation of an ester-based prodrug.

Protocol 1: Quantitative Cleavage Kinetics using Human Liver S9 Fractions

Objective: To determine the intrinsic clearance and metabolic half-life of an ester-linked compound in a complex, physiologically relevant biological matrix. This assay provides the gold standard for predicting hepatic metabolism.

Causality and Experimental Choices:

  • Why Human Liver S9? The S9 fraction contains a rich mixture of cytosolic and microsomal enzymes, including both hCE1 and hCE2, as well as cytochrome P450s. This provides a comprehensive view of metabolic stability, not just esterase-mediated hydrolysis.

  • Why LC-MS? Liquid Chromatography-Mass Spectrometry is the definitive analytical method for this application. It allows for the simultaneous, unambiguous, and highly sensitive quantification of the parent prodrug and its specific metabolites (the cleaved drug).[7][8] This avoids ambiguity from other detection methods and provides precise kinetic data.

Materials:

  • Test Compound (Prodrug)

  • Pooled Human Liver S9 Fractions (e.g., from a commercial supplier)

  • NADPH Regeneration System (e.g., BD Gentest™)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS)

  • Incubator or shaking water bath set to 37°C

  • LC-MS/MS system

Experimental Workflow Diagram:

Caption: Workflow for the S9 metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw Human Liver S9 fractions on ice.

    • Prepare a master mix in a microcentrifuge tube on ice. For a 1 mL final reaction volume, combine:

      • 780 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

      • 200 µL NADPH Regeneration System Solution A

      • 40 µL NADPH Regeneration System Solution B

      • 50 µL of S9 fraction (for a final protein concentration of 1 mg/mL; adjust volume as needed based on stock concentration).

    • Prepare a 100 µM working solution of the test compound in buffer. The final concentration in the assay will be 1 µM.

  • Reaction Incubation:

    • Pre-warm the master mix and the test compound working solution separately at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the pre-warmed test compound solution to 990 µL of the pre-warmed master mix. Vortex gently and immediately withdraw the first time point (T=0).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with the internal standard. This action simultaneously stops the enzymatic reaction and precipitates the proteins.

    • Vortex each quenched sample thoroughly and store on ice.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a 96-well plate or HPLC vials.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound (prodrug) and the appearance of the cleaved drug.

Data Analysis and Presentation:

The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

Time (min)Peak Area (Parent)Peak Area (Internal Std)Normalized Ratio (Parent/IS)% Parent Remaining
0850,000425,0002.00100%
5680,000425,0001.6080%
15425,000425,0001.0050%
30212,500425,0000.5025%
6051,000425,0000.126%

Plot the natural logarithm (ln) of the '% Parent Remaining' versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg) = (V/P) * k, where V is the incubation volume (µL) and P is the amount of protein (mg).

Protocol 2: High-Throughput Colorimetric Assay for Esterase Stability Screening

Objective: To rapidly screen multiple compounds in parallel for their susceptibility to hydrolysis by a purified esterase. This assay is ideal for lead optimization and structure-activity relationship (SAR) studies.

Causality and Experimental Choices:

  • Why a Purified Enzyme? Using a purified, recombinant human carboxylesterase (e.g., hCE1 or hCE2) or a model enzyme like Porcine Liver Esterase (PLE) allows for the direct assessment of a compound's interaction with a specific esterase, removing confounding factors from other metabolic pathways.

  • Why a pH-based Assay? This method leverages the fundamental reaction product: a carboxylic acid. The release of this acidic moiety causes a measurable decrease in the pH of a weakly buffered solution.[9] Using a pH indicator dye like Phenol Red provides a simple, real-time colorimetric readout that can be monitored in a standard plate reader, eliminating the need for chromatography.[10] This makes the assay fast, inexpensive, and scalable to 96- or 384-well formats.

Assay Principle Diagram:

G cluster_assay Assay Principle Prodrug Prodrug-Ester Products Drug-OH + Linker-COOH Prodrug->Products Esterase H_ion H⁺ Ion Released Products->H_ion releases Indicator_Low Phenol Red (pH < 7.4) Yellow Color H_ion->Indicator_Low causes pH drop Indicator_High Phenol Red (pH > 7.4) Pink/Red Color Absorbance Decrease in Absorbance at 560 nm Indicator_Low->Absorbance results in

Caption: Principle of the pH-shift colorimetric assay.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Purified Esterase (e.g., recombinant hCE1 or Porcine Liver Esterase)

  • Phenol Red solution

  • Low-strength (5 mM) Phosphate or Tris Buffer, pH 7.6-7.8

  • Clear, flat-bottom 96-well plates

  • Spectrophotometric plate reader capable of kinetic reads

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the Assay Buffer: 5 mM Phosphate buffer containing 0.01% Phenol Red, adjusted to pH 7.6. The slightly alkaline starting pH is crucial; it places the indicator in its colored range, allowing for a clear color change upon acidification.[10]

    • Prepare a working solution of the esterase in the Assay Buffer. The optimal concentration should be determined empirically but a starting point of 10-50 µg/mL is common.

    • Prepare 100X stock solutions of test compounds in DMSO.

  • Assay Plate Setup:

    • Add 196 µL of Assay Buffer to each well of a 96-well plate.

    • Add 2 µL of each test compound stock solution to its respective well (final concentration will be 1X, with 1% DMSO).

    • Include the following essential controls:

      • No-Enzyme Control: Compound + Assay Buffer (to measure spontaneous, non-enzymatic hydrolysis).

      • No-Substrate Control: DMSO + Assay Buffer + Enzyme (to measure background signal/enzyme stability).

      • Positive Control: A known esterase substrate (e.g., p-nitrophenyl acetate) to validate enzyme activity.

  • Reaction and Measurement:

    • Equilibrate the plate at 37°C for 5 minutes in the plate reader.

    • Initiate the reactions by adding 2 µL of the esterase working solution to each well (except the No-Enzyme controls).

    • Immediately begin kinetic monitoring of the absorbance at 560 nm (the λmax for Phenol Red at alkaline pH) every 30-60 seconds for 30-60 minutes.

Data Analysis and Interpretation:

The rate of reaction is proportional to the rate of decrease in absorbance at 560 nm.

CompoundRate (mOD/min)Spontaneous Hydrolysis (mOD/min)Corrected Rate (mOD/min)Relative Stability
Control (Vehicle)0.50.40.1-
Compound A55.81.254.6Low
Compound B12.30.911.4Medium
Compound C2.11.11.0High
  • Corrected Rate: Subtract the rate of the 'No-Enzyme' control from the rate observed with the enzyme.

  • Interpretation: A higher corrected rate indicates faster hydrolysis and lower stability to the esterase. This allows for rapid rank-ordering of compounds.

References

  • Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. Analytical and Bioanalytical Chemistry. [Link]

  • Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. Methods in Molecular Biology. [Link]

  • Esterase Activity Assay. Bio-protocol. [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]

  • A simple activity staining protocol for lipases and esterases. Indian Journal of Biochemistry & Biophysics. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Semantic Scholar. [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science. [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. [Link]

  • Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. ResearchGate. [Link]

  • Synthesis of Fmoc-K O (Boc)-OH (1). ResearchGate. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

Sources

Method

The Versatility of Boc-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Drug Delivery Systems

Introduction: Engineering Molecular Bridges for Targeted Therapeutics In the landscape of modern drug development, precision and efficacy are paramount. The ability to selectively deliver a potent therapeutic agent to it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Molecular Bridges for Targeted Therapeutics

In the landscape of modern drug development, precision and efficacy are paramount. The ability to selectively deliver a potent therapeutic agent to its target while minimizing systemic exposure is the hallmark of next-generation medicines, including antibody-drug conjugates (ADCs) and targeted nanoparticles. Central to the design of these sophisticated systems are heterobifunctional linkers, molecular bridges that connect the targeting moiety to the therapeutic payload. Boc-O2Oc-O2Oc-OH, a discrete, monodisperse oligoethylene glycol (OEG) derivative, has emerged as a critical tool in this field.

This linker, also known as Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid or Boc-AEEA-AEEA-OH, offers a unique combination of features that address key challenges in drug delivery.[1] Its structure comprises a carboxylic acid (-OH) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a hydrophilic OEG spacer. This architecture provides a strategic advantage for controlled, stepwise conjugation. The OEG backbone enhances aqueous solubility and biocompatibility, potentially reducing aggregation and immunogenicity of the final conjugate.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Boc-O2Oc-O2Oc-OH in drug delivery systems. We will explore its core properties, provide detailed, field-proven protocols for its use in bioconjugation, and discuss the causality behind key experimental choices to ensure robust and reproducible outcomes.

Core Properties and Advantages

The utility of Boc-O2Oc-O2Oc-OH stems from its well-defined chemical and physical properties. Understanding these characteristics is fundamental to its effective application.

PropertyDescription & AdvantageSource
Molecular Formula C₁₇H₃₂N₂O₉
Molecular Weight 408.44 g/mol
Structure A discrete molecule with a Boc-protected amine, a two-unit AEEA (aminoethoxyethoxyacetic acid) spacer, and a terminal carboxylic acid.
Purity Typically available at ≥98% (HPLC), ensuring batch-to-batch consistency.
Solubility The OEG spacer imparts significant hydrophilicity, enhancing the aqueous solubility of conjugates, which is particularly beneficial for hydrophobic drug payloads.
Bifunctionality The orthogonal reactivity of the carboxylic acid and the protected amine allows for controlled, sequential conjugation, preventing unwanted polymerization.
Boc Protecting Group The Boc group is stable under a wide range of conditions but is easily and cleanly removed under mild acidic conditions (e.g., Trifluoroacetic Acid), enabling a two-stage conjugation strategy.[2][3][4]

Application I: Synthesis of Drug-Linker Intermediates via EDC/NHS Coupling

A primary application of Boc-O2Oc-O2Oc-OH is its use as a linker to connect a therapeutic agent, creating a "drug-linker" payload that can be subsequently conjugated to a targeting vehicle like an antibody. The carboxylic acid terminus of the linker is ideal for forming a stable amide bond with amine-functionalized drugs or other molecules. The most common and robust method for this transformation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Causality of Experimental Choices:

  • Why EDC and NHS? EDC activates the carboxylic acid of Boc-O2Oc-O2Oc-OH to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[6] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[5][6][7] This two-step activation significantly increases coupling efficiency and allows for better control over the reaction.

  • Choice of Buffer: The reaction is typically performed in a buffer devoid of extraneous primary amines or carboxylates to avoid side reactions. MES buffer (4-morpholinoethanesulfonic acid) at a pH of 4.5-6.0 is optimal for the EDC activation step.[5] The subsequent reaction of the NHS-ester with the amine is more efficient at a physiological pH (7.2-8.0).

  • Molar Ratios: A molar excess of EDC and NHS over the linker is used to drive the activation reaction to completion. The subsequent addition of the amine-containing drug is typically done at a near-equimolar ratio or with a slight excess of the activated linker to ensure complete consumption of the valuable drug molecule.

Experimental Protocol: Activation and Conjugation to an Amine-Containing Drug

This protocol describes the synthesis of a Drug-Linker-Boc intermediate.

Materials:

  • Boc-O2Oc-O2Oc-OH

  • Amine-functionalized drug molecule (Drug-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC•HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine or Tris buffer, pH 8.0

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve Boc-O2Oc-O2Oc-OH (1.0 molar equivalent) in anhydrous DMF or DMSO.

    • Dissolve EDC•HCl (1.5 molar equivalents) and NHS (1.5 molar equivalents) in anhydrous DMF or DMSO (or Activation Buffer if using Sulfo-NHS).

    • Dissolve Drug-NH₂ (1.1 molar equivalents) in Coupling Buffer or an appropriate organic solvent.

  • Activation of the Linker:

    • To the stirred solution of Boc-O2Oc-O2Oc-OH, add the EDC/NHS solution.

    • Allow the activation reaction to proceed at room temperature for 15-60 minutes. This forms the Boc-O2Oc-O2Oc-NHS ester.

  • Conjugation to the Drug:

    • Add the Drug-NH₂ solution to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a non-amine base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench any unreacted NHS esters by adding the Quenching Solution and incubating for 15 minutes.

    • Purify the resulting Drug-Linker-Boc conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Application II: Stepwise Synthesis of Antibody-Drug Conjugates (ADCs)

The true elegance of the Boc-protected linker is realized in multi-step conjugation strategies, such as the synthesis of ADCs.[8] The process leverages orthogonal chemistries to ensure a controlled and efficient assembly of the final bioconjugate.

Workflow for ADC Synthesis using Boc-O2Oc-O2Oc-OH

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation Drug Drug-NH₂ DrugLinkerBoc Drug-Linker-Boc Drug->DrugLinkerBoc Coupling Linker Boc-O2Oc-O2Oc-OH ActivatedLinker Boc-Linker-NHS Linker->ActivatedLinker EDC, NHS ActivatedLinker->DrugLinkerBoc Coupling DrugLinkerAmine Drug-Linker-NH₂ DrugLinkerBoc->DrugLinkerAmine TFA / DCM Antibody Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Chemistry (e.g., Lysine, Cysteine) Payload Drug-Linker-NH₂ Payload->ADC Conjugation Chemistry (e.g., Lysine, Cysteine)

Caption: Stepwise workflow for ADC synthesis.

Protocol: Boc Deprotection to Expose the Terminal Amine

This protocol removes the Boc protecting group from the drug-linker intermediate, preparing it for conjugation to the antibody.

Causality of Experimental Choices:

  • Why TFA/DCM? Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[9] Dichloromethane (DCM) is an excellent solvent for both the protected starting material and the deprotection reagent. A concentration of 20-50% TFA in DCM is typically sufficient for complete deprotection within 1-2 hours at room temperature.[4]

  • Work-up: After the reaction, TFA must be thoroughly removed as it can interfere with subsequent reactions. This is typically achieved by rotary evaporation, followed by co-evaporation with a solvent like toluene to azeotropically remove residual acid.[4]

Materials:

  • Drug-Linker-Boc conjugate

  • Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Toluene (for co-evaporation)

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve the Drug-Linker-Boc conjugate in the Deprotection Solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Add toluene to the residue and evaporate again. Repeat this step two more times to ensure complete removal of residual TFA.

  • The resulting Drug-Linker-NH₂ (as a TFA salt) can often be used directly in the next step or purified by HPLC if necessary.

Final Conjugation to the Antibody

The newly exposed primary amine on the drug-linker can be conjugated to the antibody through various methods. A common approach is to target the surface-exposed lysine residues on the antibody.[] This is typically achieved by activating the carboxyl groups on the antibody's glutamic or aspartic acid residues with EDC/NHS and then reacting with the amine-terminated drug-linker.

Note: This final conjugation step requires careful optimization to control the drug-to-antibody ratio (DAR), a critical parameter affecting the ADC's efficacy and toxicity.[]

Conclusion

Boc-O2Oc-O2Oc-OH is a powerful and versatile heterobifunctional linker that provides precise control over the construction of complex drug delivery systems. Its discrete OEG spacer enhances solubility and biocompatibility, while the orthogonal protecting group strategy allows for a robust, stepwise synthesis of drug-linker payloads and their subsequent conjugation to targeting moieties. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique advantages of Boc-O2Oc-O2Oc-OH in the development of next-generation targeted therapeutics.

References

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Hermanson, G. T. (2013).
  • van Delft, F. L., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics, 12(6), 1813–1827. [Link]

  • ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. [Link]

  • CongenPharma. (n.d.). Boc-AEEA-OH-CAS: 108466-89-3. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection. Retrieved from [Link]

  • L-proline-based cyclic dipeptides from N-Boc-protected methyl esters under catalyst free conditions using water as a solvent. (2012). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Deprotection of Boc-Protected Substrates Containing Acid-Labile Esters

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other potentially acid-labile functionalities, with a specific focus on the challenges presented by the Boc-O2Oc-O2Oc-OH scaffold. The "O2Oc" designation is interpreted as a 2-octanoyloxy-crotonyl group, a vinyl ester derivative which introduces specific chemical liabilities that must be carefully managed.

This resource is designed to be a practical, field-proven guide that goes beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide: Incomplete Boc Deprotection and Side Reactions

This section addresses specific issues you may encounter during the deprotection of complex molecules like Boc-O2Oc-O2Oc-OH, presented in a question-and-answer format.

Issue 1: My LC-MS analysis shows incomplete Boc deprotection and the appearance of multiple new peaks, some with masses corresponding to the loss of one or both O2Oc groups.

Question: Why am I observing both incomplete Boc removal and cleavage of my O2Oc ester groups, and how can I improve the selectivity for Boc deprotection?

Answer: This is a classic challenge in orthogonal protection strategy, where the lability of different protecting groups overlaps. The core of the issue lies in the fact that both the Boc group and the O2Oc (crotonate) esters are susceptible to cleavage under acidic conditions. The O2Oc group, being a vinyl ester, is particularly prone to acid-catalyzed hydrolysis. This reaction is often irreversible as the initially formed enol will tautomerize to a more stable keto-aldehyde form, which will not participate in re-esterification.[1]

The observation of incomplete Boc deprotection alongside O2Oc cleavage suggests that the reaction conditions are harsh enough to initiate ester hydrolysis but not sufficient to drive the Boc removal to completion. Several factors could be at play:

  • Steric Hindrance: The bulky nature of the Boc and O2Oc groups may sterically hinder the approach of the acid to the Boc-protected nitrogen, slowing down its removal.

  • Acid Concentration and Strength: While a strong acid like Trifluoroacetic Acid (TFA) is standard for Boc deprotection, its concentration and the reaction time are critical. Insufficient acid strength or time may lead to incomplete reaction.[2]

  • Non-Optimal Reaction Conditions: Temperature and solvent can significantly influence the relative rates of Boc deprotection and ester cleavage.

Solutions and Optimization Strategies:

  • Modify Acidic Conditions:

    • Lower TFA Concentration: Instead of the standard 50% TFA in Dichloromethane (DCM), try a lower concentration (e.g., 10-25% TFA) and monitor the reaction carefully over time. This may slow down the ester hydrolysis more significantly than the Boc deprotection.

    • Alternative Acids: Consider using a milder acid. For example, 4M HCl in dioxane is a common alternative to TFA and may offer better selectivity in some cases.[2] Aqueous phosphoric acid has also been shown to be effective for Boc deprotection while being milder on some esters.[3]

  • Control Reaction Temperature and Time:

    • Low-Temperature Deprotection: Perform the reaction at 0 °C or even lower to reduce the rate of ester hydrolysis.

    • Careful Monitoring: Follow the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at short intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the Boc group is fully removed to minimize ester cleavage.

  • Employ Non-Acidic or Milder Deprotection Methods:

    • Thermal Deprotection: In some instances, the Boc group can be removed by heating in a suitable solvent, which may leave the ester groups intact.[2]

    • Oxalyl Chloride in Methanol: This system offers a mild alternative for N-Boc deprotection and has been shown to be compatible with acid-labile groups.[3][4]

Issue 2: My primary side product has a mass increase of +56 Da.

Question: What is this +56 Da adduct, and how can I prevent its formation?

Answer: A mass increase of +56 Da is a tell-tale sign of t-butylation. This common side reaction during Boc deprotection is caused by the tert-butyl cation that is generated upon cleavage of the Boc group.[5] This reactive carbocation can then act as an alkylating agent, attacking any nucleophilic sites in your molecule.

While the Boc-O2Oc-O2Oc-OH structure itself does not contain highly nucleophilic residues like tryptophan or methionine, other components in your reaction mixture or other functional groups on a larger molecule could be susceptible.

Solutions:

  • Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include:

    • Triethylsilane (TES): Reacts with the t-butyl cation to form the volatile t-butyldiethylsilane.

    • Thioanisole: A good scavenger, particularly for protecting tryptophan residues.

    • Anisole: A commonly used scavenger.

A typical deprotection cocktail might consist of 95% TFA, 2.5% water, and 2.5% TES.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection and why does it lead to side reactions?

A1: The Boc group is removed under acidic conditions. The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into carbon dioxide and the free amine. The primary cause of side reactions is the highly reactive tert-butyl cation, which can lead to t-butylation of any nucleophilic species present.

Q2: Are the O2Oc (crotonate) ester groups expected to be stable during Boc deprotection?

A2: Not necessarily. Crotonate esters are a type of vinyl ester. Vinyl esters are known to be susceptible to acid-catalyzed hydrolysis.[1][6] The acidic conditions required for Boc deprotection (e.g., strong acids like TFA) can certainly lead to the cleavage of these ester bonds. The relative rates of Boc deprotection versus O2Oc hydrolysis will depend on the specific substrate and reaction conditions. Therefore, an orthogonal protection strategy where Boc is removed in the presence of O2Oc is challenging and requires careful optimization.

Q3: How can I confirm that my Boc group has been completely removed?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a decrease in mass corresponding to the loss of the Boc group (100.12 g/mol ) and the disappearance of the starting material's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic peak for the nine protons of the tert-butyl group (a singlet around 1.4 ppm) will disappear upon successful deprotection.

Q4: If both Boc and O2Oc groups are cleaved, how can I approach the synthesis?

A4: If selective deprotection proves to be impossible, you may need to reconsider your synthetic strategy. Options include:

  • Protecting Group Swap: After the initial synthesis of Boc-O2Oc-O2Oc-OH, you could attempt to swap the Boc group for a more orthogonal protecting group, such as an Fmoc group, which is base-labile.

  • Late-Stage Introduction of O2Oc: If the O2Oc groups are not required for earlier steps, consider introducing them after the Boc deprotection.

  • Global Deprotection: Design your synthesis to have the simultaneous removal of both Boc and O2Oc groups as the final step.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection with Careful Monitoring

This protocol aims to maximize the selective removal of the Boc group while minimizing the cleavage of the O2Oc esters.

Materials:

  • Boc-O2Oc-O2Oc-OH substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates, LC-MS system

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M).

  • Scavenger Addition: Add triethylsilane (TES) (3-5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add a pre-chilled solution of 20% TFA in DCM (v/v).

  • Reaction and Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 15 minutes by TLC and/or LC-MS.

  • Quenching: Once the starting material is consumed (as determined by your monitoring method), immediately quench the reaction by pouring it into a cold, stirred solution of saturated aqueous sodium bicarbonate.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately by column chromatography to separate the desired product from any partially deprotected or hydrolyzed side products.

Protocol 2: Analytical Monitoring by LC-MS

Instrumentation:

  • Liquid Chromatography system coupled with a Mass Spectrometer (e.g., ESI-MS).

  • C18 reverse-phase column.

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot in a vial containing a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.

  • Injection: Inject the diluted sample into the LC-MS system.

  • Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material (Boc-O2Oc-O2Oc-OH) and the appearance of the peak for the desired product (-O2Oc-O2Oc-OH). Simultaneously, monitor for the appearance of peaks corresponding to the masses of single and double O2Oc cleavage products.

Data Presentation

Table 1: Troubleshooting Guide Summary

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Boc deprotection & O2Oc cleavageOverlapping acid lability, harsh conditionsLower TFA concentration, use milder acid (e.g., HCl in dioxane), react at 0°C, monitor reaction closely.
+56 Da mass addition to productt-butylation by tert-butyl cationAdd scavengers like Triethylsilane (TES) or anisole to the reaction mixture.
Only O2Oc cleavage observedO2Oc group is more acid-labile than Boc under the conditionsUse non-acidic deprotection methods (e.g., thermal) or reconsider the protecting group strategy.

Visualization of Key Concepts

Deprotection and Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Boc-O2Oc-O2Oc-OH B Protonated Intermediate A->B + H⁺ (TFA) C H₂N-O2Oc-O2Oc-OH (Desired Product) B->C D t-Butyl Cation (+ CO₂) B->D E t-Butyl Cation F Alkylated Side Product (+56 Da) E->F + Nucleophile J Trapped Cation E->J + Scavenger G Boc-O2Oc-O2Oc-OH H Hydrolysis Products (Loss of O2Oc) G->H + H⁺ / H₂O I Scavenger (e.g., TES)

Caption: Boc deprotection mechanism and potential side reactions.

Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Paths start Start Boc Deprotection analyze Analyze Crude Product (LC-MS, TLC) start->analyze result Desired Outcome? analyze->result end Proceed to Purification result->end  Yes incomplete Incomplete Deprotection result->incomplete  No side_products Side Products Observed (O2Oc Cleavage / t-Butylation) result->side_products  No sol_incomplete Increase Acid Conc./Time or Change Acid incomplete->sol_incomplete sol_side Add/Optimize Scavengers Use Milder Conditions (↓Temp, ↓[H⁺]) side_products->sol_side sol_incomplete->start Re-run Experiment sol_side->start Re-run Experiment

Caption: Decision workflow for troubleshooting Boc deprotection.

References

  • Chemistry Stack Exchange. (2025). Are acid-catalyzed hydrolysis of vinyl esters considered reversible or irreversible?. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]

  • PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Evergreen Chemicals. (n.d.). What do you know about the hydrolysis resistance of vinyl resins?. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Noyce, D. S., & Pollack, R. M. (1968). MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. J. Amer. Chem. Soc., 91, 7158-63. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Boc-O2Oc-O2Oc-OH Synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for aggregation issues encountered during the synthesis and h...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for aggregation issues encountered during the synthesis and handling of Boc-O2Oc-O2Oc-OH. As this nomenclature is non-standard, this guide will assume Boc-O2Oc-O2Oc-OH refers to Boc-NH-(CH₂CH₂O)₂-CH₂-CO-NH-(CH₂CH₂O)₂-CH₂-COOH , a di-PEGylated amino acid derivative. The structure consists of a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a flexible, hydrophilic di-ethylene glycol backbone, terminating in a carboxylic acid. This amphiphilic nature can lead to complex aggregation phenomena, posing significant challenges during synthesis, purification, and handling.

This document will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has turned into a gel/precipitate during the coupling step to attach the second O2Oc unit. What is happening and how can I fix it?

A1: The Root Cause: Supramolecular Assembly

This is a classic sign of on-synthesis aggregation. The Boc-O2Oc-OH intermediate is amphiphilic. In less polar solvents commonly used for peptide coupling (like Dichloromethane - DCM or Tetrahydrofuran - THF), the hydrophobic Boc groups can self-associate, while the hydrophilic PEG-like backbones and terminal carboxylates can form hydrogen bond networks. This leads to the formation of a highly organized supramolecular structure, resulting in gelation or precipitation. This effectively sequesters the reactive termini, leading to incomplete reactions and difficult work-ups.

Troubleshooting Workflow: Breaking the Assembly

The core strategy is to disrupt the non-covalent interactions driving the aggregation. This can be achieved by modifying the reaction environment.

G A Problem: Gelation/Precipitation during coupling reaction B Hypothesis: Aggregation due to hydrophobic & H-Bonding interactions A->B  Diagnosis C Strategy: Disrupt Non-Covalent Interactions B->C  Formulate Strategy D Option 1: Modify Solvent System C->D  Implementation E Option 2: Increase Temperature C->E  Implementation F Option 3: Introduce Additives C->F  Implementation G Re-evaluate & Optimize D->G  If issue persists E->G  If issue persists F->G  If issue persists

Caption: Troubleshooting workflow for on-synthesis aggregation.

Detailed Protocols:

1. Solvent System Modification:

The goal is to use a solvent system that can solvate both the hydrophobic and hydrophilic portions of the molecule effectively.

  • Primary Recommendation: Switch to a more polar, aprotic solvent. N,N-Dimethylformamide (DMF) is the industry standard for its excellent solvating properties for protected amino acids and peptides.

  • Alternative: N-Methyl-2-pyrrolidone (NMP) can be even more effective than DMF for highly aggregating sequences.

  • Solvent Mixtures: If you must use a less polar solvent for downstream processing reasons, consider a mixture. A 1:1 mixture of DCM:DMF can often provide a good balance.

Experimental Protocol: Solvent Screening for a Coupling Reaction

  • Setup: In three separate vials, place a small, equivalent amount of your starting material (e.g., Boc-O2Oc-OH).

  • Solvent Addition: To each vial, add one of the following solvents to achieve a target concentration of ~0.1 M:

    • Vial 1: DMF

    • Vial 2: NMP

    • Vial 3: 1:1 DCM:DMF

  • Observation: Stir at room temperature for 30 minutes. Observe for complete dissolution.

  • Reaction Initiation: Proceed with the coupling reaction in the solvent system that provided the best solubility.

2. Temperature Adjustment:

Increasing the reaction temperature can provide the kinetic energy needed to break up intermolecular associations.

  • Procedure: Gently warm the reaction mixture to 40-50 °C.

  • Caution: Be mindful of the stability of your coupling reagents. Reagents like HATU/HBTU are generally stable at these temperatures for several hours, but prolonged heating can lead to side reactions like racemization. Monitor the reaction progress closely by TLC or LC-MS.

3. Use of Chaotropic Agents:

Chaotropic agents are salts that disrupt the structure of water and reduce hydrophobic interactions. While less common in organic synthesis, they can be effective.

  • Additive: A small amount of Lithium Chloride (LiCl) (e.g., 0.1 M) can be added to DMF to increase the polarity and disrupt hydrogen bonding networks.

Q2: My final product, Boc-O2Oc-O2Oc-OH, is difficult to purify by silica gel chromatography. It either streaks badly or doesn't move from the baseline.

A2: The Challenge: On-Column Aggregation and Polarity Mismatch

This is a common issue for molecules with both a greasy Boc group and a polar carboxylic acid. The streaking (tailing) is often caused by strong interactions between the terminal carboxylic acid and the acidic silanols on the silica surface. The molecule may also be aggregating on the column itself.

Troubleshooting Strategies:

1. Mobile Phase Modification:

  • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes). The acid will protonate the terminal carboxylate of your product and suppress its interaction with the silica, leading to sharper peaks.

  • Increase Polarity: A gradient elution from a less polar to a more polar solvent system is crucial. For this molecule, a gradient of methanol in DCM is a good starting point.

Parameter Standard Eluent Modified Eluent (Recommended)
Solvent System DCM/MeOHDCM/MeOH + 1% Acetic Acid
Expected Outcome Severe streaking, low resolution.Sharper peaks, better separation.

2. Alternative Stationary Phases:

If modifying the mobile phase is insufficient, consider a different stationary phase.

  • Reversed-Phase Chromatography (C18): This is the preferred method for purifying amphiphilic molecules. The separation is based on hydrophobicity. Your Boc-protected molecule will be well-retained and will elute with a gradient of an organic solvent (like acetonitrile or methanol) in water. Trifluoroacetic acid (TFA) at 0.1% is typically added to the mobile phase to ensure the carboxylate is protonated and to improve peak shape.

  • Neutral Alumina: Less acidic than silica, it can sometimes reduce the tailing of acidic compounds.

Q3: I have successfully synthesized and purified Boc-O2Oc-O2Oc-OH, but it forms a waxy solid or gel upon solvent removal. How can I handle it for storage and future use?

A3: The Nature of the Beast: Amorphous vs. Crystalline Solid

The flexible PEG-like backbone and the bulky Boc group can inhibit efficient crystal packing. As a result, upon removal of the solvent, the molecules collapse into a disordered, amorphous solid which can appear as a wax or a gel. This is not necessarily a sign of impurity but rather a physical characteristic of the molecule.

Handling and Storage Protocol:

  • Lyophilization: The most effective way to obtain a handleable solid is lyophilization (freeze-drying).

    • Step 1: Dissolve your purified product in a suitable solvent, such as a mixture of 1,4-dioxane and water or tert-butanol.

    • Step 2: Freeze the solution completely using a dry ice/acetone bath or a freezer.

    • Step 3: Place the frozen sample on a high-vacuum lyophilizer until all the solvent has sublimed. This process yields a fluffy, easy-to-handle powder.

  • Storage: Store the lyophilized powder under an inert atmosphere (Argon or Nitrogen) at -20 °C. The Boc group is sensitive to acid, so ensure it is protected from acidic vapors.

G A Purified Product (in solution) B Problem: Waxy solid/gel after rotary evaporation A->B  Standard Procedure D Step 1: Dissolve in Lyophilization-compatible solvent (e.g., Dioxane/Water) A->D  Recommended Procedure C Solution: Avoid solvent evaporation to dryness E Step 2: Freeze solution D->E F Step 3: Lyophilize under high vacuum E->F G Result: Fluffy, handleable powder F->G

Caption: Recommended workflow for obtaining a solid product.

References

  • Hughes, A. B. (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. [Link]

  • Beal, D. M., & Albericio, F. (2001). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Ganesan, A. (2006). Recent developments in solid-phase synthesis. Journal of the Royal Society of Chemistry, 12(3), 154-163. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Troubleshooting

Technical Support Center: Overcoming Low Yields in Coupling Reactions with Boc-O2Oc-O2Oc-OH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and actionable solutions for challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and actionable solutions for challenges encountered during the coupling of Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid (Boc-O2Oc-O2Oc-OH), a sterically demanding PEG-like linker. Our goal is to equip you with the expertise to diagnose issues, optimize your protocols, and achieve high-yield, high-purity synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding low-yield couplings with Boc-O2Oc-O2Oc-OH.

Q1: What are the most common reasons for low coupling yields with Boc-O2Oc-O2Oc-OH?

Low coupling yields with this substrate are typically rooted in a combination of factors stemming from its unique structure. The bulky Boc protecting group, coupled with the flexible, hydrophilic nature of the dual O2Oc linker, creates significant steric hindrance that can physically obstruct the reactive carboxyl and amino groups, slowing down the reaction.[1][2] Furthermore, the flexible chain can lead to peptide aggregation on the solid support, effectively blocking reactive sites.[1][2][3] Standard coupling reagents, especially carbodiimides like DCC or EDC, are often not potent enough to overcome this high activation energy barrier, resulting in incomplete reactions.[1][3][4]

Q2: Which coupling reagents are recommended for a sterically hindered molecule like Boc-O2Oc-O2Oc-OH?

For sterically demanding couplings, more powerful activating reagents are required. Onium salt-based reagents are the preferred choice over standard carbodiimides.[1][3]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective because they form reactive OAt or OBt esters.[1][5] HATU is often considered the superior choice for many difficult couplings due to the formation of the highly reactive OAt active ester.[1][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can sometimes offer advantages in reducing racemization.[1]

  • Immonium/Uronium Salts: Newer generation reagents like COMU are highly efficient, more soluble in a range of solvents, and can perform well with only one equivalent of base.[7]

Q3: What is the role of additives like HOBt and HOAt, and which should I use?

Additives are crucial for both accelerating the coupling reaction and suppressing racemization, a common side reaction.[5][8] They function by forming an active ester intermediate that is more reactive than the initial activated acid but less prone to side reactions.

  • 1-Hydroxybenzotriazole (HOBt): The traditional additive used with carbodiimides and reagents like HBTU. It is effective but can be insufficient for severely hindered couplings.[9]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Used with HATU, HOAt is superior to HOBt. The nitrogen atom at the 7-position creates a more reactive OAt-ester, significantly accelerating the coupling rate, which is critical for overcoming steric hindrance.[1][6]

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt. It has been shown to be highly effective at suppressing racemization and enhancing coupling efficiency, particularly when used with carbodiimides like DIC.[1][7]

For Boc-O2Oc-O2Oc-OH, using a reagent that incorporates HOAt (like HATU) or pairing DIC with OxymaPure is strongly recommended over HOBt-based methods.[1][6]

Q4: How does my choice of base impact the reaction, and are there risks?

The base is essential for activating the coupling reagent and neutralizing protonated species, but its choice is critical to avoid side reactions.[10]

  • N,N-Diisopropylethylamine (DIPEA): A common, sterically hindered, non-nucleophilic base. While effective, it is a relatively strong base that can sometimes promote racemization of sensitive amino acids.[1]

  • N-Methylmorpholine (NMM) or sym-Collidine: These are weaker, less-hindered bases. They are often recommended for couplings where racemization is a significant concern, as they are less likely to cause epimerization.[1][11]

For a challenging coupling, starting with DIPEA is common due to its robust performance. However, if side products are observed, switching to a weaker base like NMM or collidine is a key troubleshooting step.[1][11]

Q5: Can the reaction solvent affect my coupling efficiency?

Absolutely. The solvent plays a critical role in solid-phase synthesis by solvating the resin, the growing peptide chain, and the reagents.[12]

  • N,N-Dimethylformamide (DMF): The most common solvent for SPPS. However, for aggregation-prone sequences, it may not be sufficient.

  • N-Methyl-2-pyrrolidone (NMP): More polar than DMF, NMP is often superior for difficult couplings because it is better at solvating and disrupting secondary structures that lead to aggregation.[12]

  • Solvent Mixtures: For severe aggregation, using a mixture of solvents can be beneficial. A common "magic mixture" is DCM/DMF/NMP (1:1:1) .[3][13] Adding a small percentage of a highly polar solvent like Dimethyl Sulfoxide (DMSO) can also help break up aggregates.[12]

Given the flexible nature of the O2Oc linker, aggregation is a potential issue. If low yields persist with DMF, switching to NMP or a solvent mixture is a logical next step.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to address specific experimental failures.

Problem: Incomplete Coupling (Positive Kaiser or Ninhydrin Test)

A positive colorimetric test after the coupling step indicates the presence of unreacted free amines, signifying a failed or incomplete reaction.

G start Low Yield / Positive Kaiser Test reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Already using Onium Salt? sol_reagent Switch to High-Potency Reagent (e.g., HATU, HCTU, COMU) reagent->sol_reagent Using Carbodiimide (DCC, DIC, EDC)? sol_conditions1 Increase Reaction Time (e.g., 2-4 hours or overnight) conditions->sol_conditions1 aggregation 3. Address Potential Aggregation sol_aggregation1 Switch Solvent from DMF to NMP or a DCM/DMF/NMP mixture aggregation->sol_aggregation1 sol_reagent->conditions sol_conditions2 Perform a Double Coupling sol_conditions1->sol_conditions2 sol_conditions3 Use Microwave Synthesis (Higher Temp, Shorter Time) sol_conditions2->sol_conditions3 sol_conditions3->aggregation end_node Coupling Successful sol_aggregation1->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

The choice of coupling reagent is the most critical factor in overcoming the steric barrier presented by Boc-O2Oc-O2Oc-OH.

Coupling ReagentReagent ClassActive Ester FormedRelative ReactivityKey Advantages & Considerations
DIC / HOBt CarbodiimideOBt-esterModerateCost-effective but often insufficient for hindered couplings; risk of N-acylurea side product.[5][10][14]
HBTU / HOBt Aminium SaltOBt-esterHighWidely used and effective, but less potent than HATU for very difficult couplings.[3][5]
HATU / HOAt Aminium SaltOAt-esterVery HighExcellent for hindered residues due to the highly reactive OAt-ester; low racemization.[3][5][6]
HCTU Aminium SaltO-6-ClBt esterVery HighReactivity is comparable or superior to HBTU.[3]
PyBOP Phosphonium SaltOBt-esterHighEffective for hindered couplings; byproduct is less hazardous than that of original BOP reagent.[5]
COMU Immonium/Uronium SaltOxyma-esterVery HighSuperior performance to HOBt-based reagents; requires only 1 eq. of base; safer profile.[7]
Problem: Significant Side Product Formation (Poor Purity Profile)

Even with good conversion, side reactions can dramatically lower the yield of the desired product.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon.

    • Cause: Primarily occurs through the formation of a 5(4H)-oxazolone intermediate, which is promoted by strong bases and long reaction times.[2][15]

    • Solution:

      • Use a Weaker Base: Switch from DIPEA to N-methylmorpholine (NMM) or sym-collidine.[1][11]

      • Employ Additives: Use reagents/additives known to suppress racemization, such as those forming OAt (HATU) or Oxyma (COMU, DIC/OxymaPure) esters.[1][7]

      • Minimize Pre-activation Time: Long pre-activation periods can increase the risk of oxazolone formation.[1]

      • Lower Temperature: Running the reaction at 0°C after initial activation can help, though it may slow the desired reaction.[8]

  • N-Acylurea Formation:

    • Cause: This is a specific side reaction of carbodiimides (DCC, DIC, EDC), where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[10][14][16] This permanently consumes the activated acid.

    • Solution: The most effective solution is to avoid carbodiimide reagents altogether for this difficult coupling. Switch to an onium salt-based reagent (HATU, HBTU, PyBOP, COMU) which operates through a different mechanism and does not form this byproduct.[5][10]

G cluster_0 Carbodiimide Pathway (e.g., DIC/HOBt) cluster_1 Onium Salt Pathway (e.g., HATU) RCOOH_1 Boc-O2Oc-O2Oc-OH O_acyl O-Acylisourea (Intermediate) RCOOH_1->O_acyl + DIC DIC DIC->O_acyl N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Low Yield) OBt_ester OBt-Ester (Active Ester) O_acyl->OBt_ester + HOBt HOBt HOBt->OBt_ester RCOOH_2 Boc-O2Oc-O2Oc-OH OAt_ester OAt-Ester (Highly Reactive Ester) RCOOH_2->OAt_ester + HATU HATU HATU->OAt_ester

Caption: Simplified activation pathways of coupling reagents.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments. They are intended as a starting point and may require optimization for your specific system.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol for coupling Boc-O2Oc-O2Oc-OH, prioritizing yield and reaction speed.

Materials:

  • Fmoc-deprotected peptide-resin

  • Boc-O2Oc-O2Oc-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test kit

Procedure (for 0.1 mmol scale):

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been fully deprotected and the resin has been washed thoroughly with DMF (or NMP).[6][9]

  • Reagent Solution Preparation: In a separate reaction vessel, dissolve:

    • Boc-O2Oc-O2Oc-OH (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol) in DMF or NMP.

  • Pre-activation: Add DIPEA (8 equivalents, 0.8 mmol) to the reagent solution. Agitate the mixture for 1-5 minutes to pre-activate the carboxylic acid.[3][11] A color change may be observed.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes. For this sterically hindered coupling, a longer time is recommended as a starting point.[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[6][17] A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF/NMP (3x), DCM (3x), and finally DMF/NMP (3x) to remove all excess reagents and by-products.[11]

  • Troubleshooting (If Kaiser test is positive): If the test indicates incomplete coupling, perform a "double coupling" by repeating steps 2-7 with a fresh solution of activated acid.[3][6]

Protocol 2: Low-Racemization Carbodiimide Coupling using DIC/OxymaPure

This protocol is an alternative for sequences where minimizing racemization is the absolute highest priority, and onium salts are to be avoided.

Materials:

  • Fmoc-deprotected peptide-resin

  • Boc-O2Oc-O2Oc-OH

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test kit

Procedure (for 0.1 mmol scale):

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve Boc-O2Oc-O2Oc-OH (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF or NMP.

  • Coupling Reaction: Add the Boc-O2Oc-O2Oc-OH/OxymaPure solution to the resin. Immediately follow with the addition of DIC (3 equivalents, 0.3 mmol).[2]

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Carbodiimide reactions with additives are generally slower than those with HATU.[2]

  • Monitoring & Washing: Follow steps 6-8 from Protocol 1 to monitor for completion and wash the resin.

References

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Wikipedia. (n.d.). Carbodiimide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • BenchChem. (2025). Troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling of Boc-DL-Phg-OH.
  • BenchChem. (2025).
  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • BenchChem. (2025). Impact of solvent choice on Fmoc-Pro-Pro-OH coupling.
  • Kent, S. B. H. (n.d.). Procedures to Improve Difficult Couplings.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Optimal Coupling of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Optimizing Cleavage of Boc-O2Oc-O2Oc-OH from Resin

Welcome to the technical support center for optimizing the cleavage of Boc-O2Oc-O2Oc-OH from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of Boc-O2Oc-O2Oc-OH from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this process. We will move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the highest possible yield and purity of your target molecule.

Introduction: The Chemistry of Cleavage

The molecule , Boc-O2Oc-O2Oc-OH, is a flexible, PEG-like linker structure, formally named 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]. In the context of solid-phase synthesis, the terminal carboxylic acid (-OH) is typically esterified to a hydroxyl-bearing resin, such as Wang or PAM resin. The "Boc" group is an acid-labile tert-butyloxycarbonyl protecting group on the terminal amine.

The goal of the cleavage step is twofold:

  • Cleavage from the resin: This involves the acid-catalyzed hydrolysis of the ester bond linking the molecule to the solid support.

  • Deprotection: This involves the removal of the Boc group to liberate the free amine.

Both of these processes are typically accomplished simultaneously using a strong acid, most commonly Trifluoroacetic Acid (TFA). While seemingly straightforward, this step is fraught with potential pitfalls, from incomplete reactions to the generation of deleterious side products. This guide will equip you with the knowledge to navigate these challenges.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cleavage of Boc-O2Oc-O2Oc-OH and similar molecules from resin.

Q1: My final yield is significantly lower than expected. What are the likely causes of incomplete cleavage?

A1: Incomplete cleavage is a frequent problem that points to several potential root causes. Systematically investigating each possibility is key to resolving the issue.

  • Insufficient Acid Strength or Reaction Time: While TFA is a strong acid, factors like steric hindrance on the resin or the nature of the linker-resin bond can slow the reaction. A standard 2-3 hour cleavage may be insufficient.[2][3]

  • Poor Resin Swelling: For the TFA to access all the sites on the polymer support, the resin beads must be fully swollen. Inadequate swelling in the cleavage cocktail can lead to incomplete cleavage.[3][4]

  • Degraded Reagents: TFA is hygroscopic; water contamination can reduce its effective acidity.[3] Scavengers can also degrade over time. Always use fresh, high-quality reagents.[5]

  • Premature Cleavage (for highly acid-labile resins): If using a very acid-sensitive resin, some product may be lost during repeated N-terminal deprotection steps if your synthesis protocol also used acid (e.g., Boc-SPPS).

Troubleshooting Workflow for Incomplete Cleavage

G start Low Yield Observed confirm Confirm Incomplete Cleavage (e.g., Post-Cleavage Kaiser Test) start->confirm resin_blue Resin is Blue/Purple: Incomplete Cleavage Confirmed confirm->resin_blue Positive resin_clear Resin is Clear: Cleavage was likely complete. Investigate other loss points (e.g., precipitation, workup). confirm->resin_clear Negative check_reagents Check Reagents: - Use fresh TFA. - Verify scavenger integrity. resin_blue->check_reagents optimize_time Optimize Cleavage Time: - Perform a time-course study (e.g., 2h, 4h, 6h). - Monitor by HPLC. check_reagents->optimize_time Reagents OK re_cleave Re-subject resin to fresh cleavage cocktail for an extended period. optimize_time->re_cleave G cluster_0 TFA Cleavage cluster_1 Side Reaction vs. Scavenging Boc Boc-Protected Amine tBu_cation tert-butyl cation (+56 Da, Reactive) Boc->tBu_cation + TFA Deprotected_Amine Deprotected Amine Boc->Deprotected_Amine + TFA TFA TFA (H+) Side_Product t-Bu-Modified Product (Mass +56 Da) tBu_cation->Side_Product No Scavenger Neutralized Neutralized Products (e.g., Isobutane) tBu_cation->Neutralized With Scavenger Product Your Molecule (Nucleophilic Site X) Product->Side_Product TIS TIS (Scavenger) TIS->Neutralized

References

Troubleshooting

Technical Support Center: Removing Impurities from Boc-O2Oc-O2Oc-OH Synthesis

Welcome to the technical support center for the synthesis and purification of Boc-O2Oc-O2Oc-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Boc-O2Oc-O2Oc-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities and purification challenges encountered during the synthesis of this valuable bifunctional linker.

Introduction: The Challenge of Purity

Boc-O2Oc-O2Oc-OH, a Boc-protected amine-PEG2-acid linker, is a cornerstone in modern bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure, comprising an acid-labile Boc-protecting group, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid, offers a versatile platform for sequential conjugation.[3][4] However, this same structure presents unique purification challenges. The high polarity of the PEG chain, the amphipathic nature of the molecule, and the potential for closely related impurities make traditional purification methods difficult. This guide provides a framework for diagnosing and resolving these issues.

Part 1: Frequently Asked Questions - Understanding Common Impurities

This section addresses the most common questions regarding the identity and origin of impurities found in crude Boc-O2Oc-O2Oc-OH reaction mixtures.

Q1: What are the most common impurities I should expect in my crude product?

Impurities typically fall into three categories: unreacted starting materials, synthesis byproducts, and degradation products.

  • Unreacted Starting Materials: The most prevalent impurity is often the alcohol precursor, Boc-NH-(CH2CH2O)2-CH2CH2OH . Due to its similar polarity to the final product, it can be challenging to separate using standard silica gel chromatography.

  • Synthesis Byproducts:

    • PEG Chain Variants: Polydispersity is a common issue with PEG reagents. You may find species with shorter or longer PEG chains (e.g., Boc-O2Oc-OH or Boc-O2Oc-O2Oc-O2Oc-OH).[5]

    • Williamson Ether Synthesis Byproducts: The final step often involves a Williamson ether synthesis. If reaction conditions are not optimal, side reactions like E2 elimination can occur, especially with secondary alkyl halides.[6][7]

    • Di-acid Species: Impurities from starting materials like HOOC-(CH2CH2O)2-CH2COOH can be carried through the synthesis.

  • Degradation Products:

    • Premature Deprotection: Exposure to even mild acidic conditions during workup or purification can cleave the Boc group, resulting in the free amine, H2N-O2Oc-O2Oc-OH .[8][9]

Q2: My mass spectrum shows a series of peaks separated by 44 Da. What are they?

This pattern is the classic signature of PEG-related impurities. A mass difference of 44.03 Da corresponds to one ethylene glycol unit (-CH2CH2O-). This indicates your synthesis contains a mixture of molecules with varying PEG chain lengths. This can originate from polydisperse starting materials or side reactions during the chain elongation steps. Size exclusion chromatography (SEC) can be a useful analytical tool to assess this polydispersity.[5][10]

Q3: My crude product is a persistent oil, not a solid. Why does this happen and how do I handle it?

Short-chain PEG derivatives are frequently oils or waxy solids at room temperature.[11] This physical state makes purification difficult, as oils can trap residual solvents and impurities, and are not amenable to recrystallization. For oily products, purification strategies must shift from crystallization to chromatography or liquid-liquid extraction. In some cases, converting the carboxylic acid to a dicyclohexylamine (DCHA) salt can induce solidification, allowing for purification by recrystallization or trituration.[12]

Q4: I see a significant amount of a byproduct with a mass 100.05 Da less than my product. What is it?

This mass difference corresponds to the loss of the Boc protecting group (C5H9O2). The impurity is the free amine, H2N-O2Oc-O2Oc-OH. This is a strong indication that your molecule was exposed to acidic conditions. The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) but is stable under neutral or basic conditions.[9][] Review your workup and purification steps to identify and eliminate any sources of acid.

Impurity Summary Table
Impurity NameStructureTypical Δ Mass (from product)Identification Method
Alcohol PrecursorBoc-NH-(CH2CH2O)2-CH2CH2OH-15.99 Da (O vs. COOH)LC-MS, NMR
Free AmineH2N-(CH2CH2O)2-CH2COOH-100.05 DaLC-MS
Shorter PEG AnalogBoc-NH-(CH2CH2O)-CH2COOH-44.03 DaLC-MS
Longer PEG AnalogBoc-NH-(CH2CH2O)3-CH2COOH+44.03 DaLC-MS

Part 2: Troubleshooting Guide for Purification

This section provides actionable solutions to common problems encountered during the purification of Boc-O2Oc-O2Oc-OH.

Issue 1: Poor Separation on Silica Gel Chromatography
  • Problem: The product streaks badly, co-elutes with polar impurities, or remains on the baseline even with highly polar mobile phases like 10-20% Methanol in DCM.

  • Causality: The free carboxylic acid strongly interacts with the acidic silica gel, leading to tailing and poor resolution. The hydrophilic PEG backbone further complicates elution behavior.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to the eluent (e.g., 5% MeOH in DCM + 1% AcOH). This protonates the carboxylate, reducing its interaction with the silica surface and resulting in sharper peaks.

    • Switch to Reversed-Phase (RP) Chromatography: RP-HPLC or MPLC using a C18 stationary phase is highly effective. The non-polar Boc group provides a retention handle, while the polar PEG chain and acid are eluted with a water/acetonitrile or water/methanol gradient. This is the preferred method for achieving high purity.[14][]

    • Use an Alternative Solvent System: For normal phase, consider gradients of ethanol/isopropanol in chloroform or DCM, which can sometimes provide better separation for PEG-containing compounds than methanol.[16]

Issue 2: Removing the Neutral Alcohol Precursor
  • Problem: The unreacted alcohol precursor (Boc-NH-(CH2CH2O)2-CH2CH2OH) has a very similar Rf to the product on silica gel, making separation by flash chromatography inefficient.

  • Causality: The two molecules differ only by a carboxylic acid versus an alcohol, resulting in very similar polarities.

  • Solution: Exploit the Acidic Handle via Liquid-Liquid Extraction (LLE). This is a highly effective, scalable, and cost-efficient purification step to perform before chromatography. The carboxylic acid is deprotonated by a weak base, rendering it water-soluble, while the neutral alcohol impurity remains in the organic phase.

G Crude Crude Product (Oil/Solid) in Ethyl Acetate Wash Wash with 1M NaHCO3 (aq) (2-3 times) Crude->Wash Separate Separate Layers Wash->Separate Organic Organic Layer: Contains Neutral Impurities (e.g., Alcohol Precursor) Separate->Organic Discard Aqueous Aqueous Layer: Contains Deprotonated Product (Sodium Carboxylate Salt) Separate->Aqueous Acidify Acidify Aqueous Layer to pH ~2-3 (with 1M HCl or Citric Acid) Aqueous->Acidify Extract Extract with Ethyl Acetate (3 times) Acidify->Extract Final Combine Organic Extracts, Dry (Na2SO4), Evaporate Extract->Final Pure Purified Boc-O2Oc-O2Oc-OH Final->Pure

Caption: Acid-Base Extraction Workflow for Purification.

Issue 3: Product Purity Stalls After Chromatography
  • Problem: After column chromatography, the product purity is stuck at ~90-95%, and NMR analysis shows residual solvent or minor, greasy impurities.

  • Causality: The oily nature of the product can cause it to trap solvents and co-elute with non-polar impurities.

  • Solutions:

    • Trituration/Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate). Slowly add a poor solvent (e.g., hexanes, diethyl ether) while stirring vigorously. The product should precipitate as a solid or a thick gum, leaving many impurities in the solvent. This is particularly effective for removing greasy, non-polar contaminants.[17]

    • Lyophilization (Freeze-Drying): If the product is soluble in water or a mixture like water/dioxane, lyophilization is an excellent method for removing residual solvents without heat, yielding a fluffy, easy-to-handle solid.

    • High Vacuum Drying: Place the oily product under a high vacuum (e.g., <1 Torr) for an extended period (12-24 hours), possibly with gentle warming (30-40°C), to remove volatile organic solvents.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most effective purification strategies.

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1 minute and allow the layers to separate.

  • Separation: Drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc. The product is now in the aqueous phase as its sodium salt. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Combine and Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small volume of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl or 5% citric acid solution while stirring until the pH of the aqueous phase is ~2-3 (check with pH paper). A white precipitate or cloudiness may appear as the protonated product becomes less water-soluble.

  • Product Extraction: Extract the acidified aqueous phase three times with fresh portions of EtOAc or DCM.

  • Final Steps: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: High-Performance Flash Chromatography
  • Stationary Phase: Reversed-Phase C18 Silica Gel.

  • Mobile Phase A: Deionized water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DMF or the mobile phase.

    • Load the sample onto the pre-equilibrated C18 column.

    • Elute with a linear gradient, for example, from 5% B to 95% B over 20-30 column volumes.

    • Monitor the elution using an appropriate detector. Since the PEG backbone lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended for reliable fraction collection.[3][18]

    • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove residual water.

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification path based on the state and purity of your crude product.

Caption: Decision tree for selecting a purification strategy.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Veronese, F. M., & Pasut, G. (2005). Purification of pegylated proteins. PubMed.[Link]

  • MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Hilbrig, F., & Freitag, R. (2003). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.[Link]

  • Reddit. Chromatography of PEG containing compounds. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • AZoM. Detecting Ethylene Glycol and Diethylene Glycol Impurities. [Link]

  • Sewald, N., et al. (2004). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Reddit. Trouble purifying PEG chain with ester-linked pyridine. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Preprints.org. Investigation of Impurities in Peptide Pools. [Link]

  • ResearchGate. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bases. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]

  • Semantic Scholar. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Broadening in the HPLC Analysis of Boc-O2Oc-O2Oc-OH

Welcome to the technical support center for the chromatographic analysis of Boc-O2Oc-O2Oc-OH. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Boc-O2Oc-O2Oc-OH. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for the purification and quality control of this protected oligomer. Achieving a sharp, symmetrical peak is paramount for accurate quantification and impurity profiling. This document provides in-depth, question-and-answer-based troubleshooting for one of the most common chromatographic issues: peak broadening.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for Boc-O2Oc-O2Oc-OH shows a single, broad peak instead of a sharp one. What are the most common and simplest causes I should check first?

A: When encountering peak broadening, it is logical to first investigate the most straightforward causes related to the HPLC system and method parameters before assuming a complex column or analyte issue. Broad, symmetrical peaks often point to problems occurring outside the column (extra-column effects) or non-optimal kinetic conditions.

The "Why": Peak broadening is fundamentally a result of diffusion and dispersion processes. An ideal chromatographic peak is a narrow Gaussian distribution, but any deviation from optimal conditions can cause the analyte band to spread as it travels through the system. Extra-column volume, for instance, in tubing and fittings, acts as a mixing chamber that dilutes and broadens the analyte band before it even reaches the detector.[1] Similarly, a flow rate that is too slow can increase the time available for longitudinal diffusion, where the analyte spreads out within the mobile phase.[2][3]

Initial Troubleshooting Steps:

  • Verify System Connections: Check all fittings and tubing between the injector, column, and detector. Loose or improperly seated fittings are a primary source of "dead volume," which causes significant peak broadening.[4][1] Ensure that the tubing ferrules are correctly swaged and that there are no gaps in the connections.

  • Review the Flow Rate: Each column has an optimal flow rate based on its dimensions and particle size. A flow rate that is too low can lead to peak broadening due to increased longitudinal diffusion.[3] For a standard 4.6 mm ID column, a typical flow rate is around 1.0 mL/min. Consult your column manufacturer's guidelines to ensure you are operating within the optimal range.

  • Check for Leaks: A leak in the system will cause a drop in pressure and can lead to flow rate inaccuracies, contributing to broader peaks and retention time shifts. Visually inspect the pump heads, injector seals, and all fittings for any signs of mobile phase residue.

  • Examine the Injection Volume and Solvent: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, is a very common cause of peak broadening and fronting.[4][2][5] The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur.[6]

    • Action: Reduce the injection volume by half and re-inject. If the peak sharpens, you were likely overloading the column by volume.

    • Action: Prepare a sample of Boc-O2Oc-O2Oc-OH in the initial mobile phase composition (e.g., 70% Water/30% Acetonitrile) and inject. If this improves the peak shape, your original sample solvent was the culprit.[5][6]

Q2: I've confirmed my system is sound. Could my sample preparation or mobile phase composition be the root cause of the peak broadening for Boc-O2Oc-O2Oc-OH?

A: Absolutely. The physicochemical properties of both the analyte and the mobile phase are critical for achieving good chromatography. Boc-O2Oc-O2Oc-OH is a hydrophobic molecule with an acidic C-terminus, making the mobile phase pH and solvent choice particularly important.

The "Why": The retention of Boc-O2Oc-O2Oc-OH in reversed-phase HPLC is governed by hydrophobic interactions between the molecule and the stationary phase. The mobile phase must have the correct elution strength to move the analyte through the column efficiently. Furthermore, the terminal carboxylic acid group has a pKa of approximately 4-5. If the mobile phase pH is near this pKa, the analyte will exist as a mixture of ionized (hydrophilic) and non-ionized (hydrophobic) forms, leading to severe peak broadening.[3][7] To ensure a single, stable form, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[7] For this acidic compound, a low pH (e.g., 2.5-3.0) is required to suppress ionization and promote sharp, well-retained peaks.[8]

Mobile Phase & Sample Optimization Protocol:

  • Control the Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase (Solvent A) contains an acidic additive to maintain a low pH. Trifluoroacetic acid (TFA) at 0.1% is a common and effective choice for peptide-like molecules as it suppresses silanol interactions and provides a low pH.[9] Formic acid (0.1%) is an alternative, especially for LC-MS applications, though it may provide less sharp peaks than TFA due to lower ionic strength.[10]

    • Verification: Measure the pH of your final mobile phase mixture to confirm it is below 3.0.

  • Optimize the Organic Solvent Percentage:

    • Rationale: Boc-O2Oc-O2Oc-OH is quite hydrophobic due to the Boc group.[11] Insufficient organic solvent (e.g., acetonitrile or methanol) in the mobile phase will lead to very long retention times and excessively broad peaks due to diffusion.

    • Action: If using a gradient, ensure the starting percentage of organic solvent is not too low, and that the gradient slope is not too shallow, which can also cause peak broadening over time.[2][5] If using an isocratic method, you may need to increase the percentage of organic solvent to achieve a reasonable retention factor (k') between 2 and 10.

  • Evaluate Sample Overload:

    • Rationale: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases. This typically results in "fronting" peaks for hydrophobic compounds.[12]

    • Action: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each. If the peak shape improves dramatically at lower concentrations, you are experiencing mass overload.

Table 1: Recommended Starting HPLC Parameters for Boc-O2Oc-O2Oc-OH

Parameter Recommended Setting Rationale & Key Considerations
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm L, <5 µm Standard reversed-phase chemistry is appropriate. C18 provides higher hydrophobicity.[9]
Mobile Phase A 0.1% TFA in HPLC-Grade Water Low pH suppresses ionization of the analyte's carboxyl group and column silanols.[9][13]
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile Acetonitrile generally provides sharper peaks and lower backpressure than methanol.[7]
Gradient 20-80% B over 15 minutes A good starting point. Adjust the starting %B to achieve retention, and the slope to improve resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Adjust proportionally for other column diameters.[3]
Column Temp. 30-40 °C Elevated temperature can improve peak shape by reducing mobile phase viscosity and speeding mass transfer.[2][5]
Injection Vol. 5-20 µL Start low to avoid volume overload.[4]

| Sample Solvent | Initial Mobile Phase or lower elution strength | Critical for good peak shape. Avoid dissolving the sample in 100% organic solvent.[5][6] |

Q3: I have optimized my mobile phase and injection, but the peak for Boc-O2Oc-O2Oc-OH remains broad, and may be tailing. How do I determine if my column is the problem?

A: If you have systematically eliminated system and method-related causes, the problem likely lies with the column itself. Column degradation is inevitable and manifests as peak broadening, tailing, splitting, and loss of resolution.[4]

The "Why": The most common column problems include:

  • Void Formation: Over time, the packed bed of silica can settle, creating a void or channel at the column inlet. The sample band spreads into this void, leading to distorted and broad peaks.[14][8] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[15]

  • Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column. These contaminants can interfere with the proper partitioning of your analyte, causing peak tailing and broadening.[4][8]

  • Loss of Bonded Phase: Harsh mobile phase conditions (e.g., very high or low pH) can hydrolyze and strip the C18 bonded phase from the silica support, exposing active silanol groups. The acidic silanol groups can then form strong secondary interactions with your analyte, causing significant peak tailing.[13][15]

Troubleshooting the HPLC Column:

  • Install a Guard Column: If you are not already using one, a guard column is an inexpensive way to protect your analytical column from contaminants and particulates. If peak shape degrades, you can simply replace the guard column.[14]

  • Reverse and Flush the Column:

    • Action: Disconnect the column from the detector. Reverse the direction of flow and flush it with a series of strong solvents to remove contaminants. (Warning: Only do this for columns that are specified as back-flushable by the manufacturer).

    • A typical flushing sequence for a reversed-phase column is:

      • Mobile phase without buffer (e.g., Water/Acetonitrile)

      • 100% Isopropanol

      • 100% Methylene Chloride or Hexane (for very non-polar contaminants)*

      • 100% Isopropanol*

      • Re-equilibrate with your mobile phase.

    • *Note: Ensure solvent miscibility at each step. Isopropanol is a good intermediate solvent.[8]

  • Evaluate with a Standard Compound: Inject a simple, well-behaved standard compound (like toluene or caffeine). If this standard also shows a broad or split peak, it strongly indicates a physical problem with the column, such as a void.[4] If the standard looks good but your Boc-O2Oc-O2Oc-OH peak does not, the issue is more likely a chemical interaction specific to your analyte.

  • Replace the Column: If the above steps do not restore performance, the column has likely reached the end of its usable life and should be replaced.[14][3]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing the cause of peak broadening.

G start Peak Broadening Observed system_check Q1: Check System Hardware (Fittings, Flow Rate, Leaks) start->system_check is_system_ok Problem Solved? system_check->is_system_ok sample_check Q2: Check Sample & Injection (Solvent, Volume, Concentration) is_sample_ok Problem Solved? sample_check->is_sample_ok method_check Q2: Check Mobile Phase (pH, % Organic) is_method_ok Problem Solved? method_check->is_method_ok column_check Q3: Investigate Column Health (Flush, Test with Standard) is_column_ok Problem Solved? column_check->is_column_ok is_system_ok->sample_check No end_ok Sharp Peak Achieved is_system_ok->end_ok Yes is_sample_ok->method_check No is_sample_ok->end_ok Yes is_method_ok->column_check No is_method_ok->end_ok Yes is_column_ok->end_ok Yes replace_column Replace Column is_column_ok->replace_column No

Caption: A systematic workflow for troubleshooting HPLC peak broadening.

Visualizing Analyte-Column Interactions

The mobile phase pH is critical for controlling interactions that cause peak broadening and tailing.

G cluster_0 Optimal Conditions (Low pH) cluster_1 Sub-Optimal Conditions (pH ≈ pKa) analyte_good Boc-...-COOH Non-Ionized (Hydrophobic) silica_good Si-OH Neutral Silanol analyte_good->silica_good Ideal Hydrophobic Partitioning result_good Sharp, Symmetrical Peak silica_good->result_good analyte_bad Boc-...-COO⁻ Ionized (Hydrophilic) silica_bad Si-O⁻ Ionized Silanol analyte_bad->silica_bad Secondary Ionic Interaction (Causes Tailing) result_bad Broad, Tailing Peak silica_bad->result_bad

Sources

Troubleshooting

Preventing side product formation in Boc-O2Oc-O2Oc-OH reactions

Welcome to the technical support center for Boc-8-amino-3,6-dioxaoctanoic acid (Boc-O2Oc-O2Oc-OH) applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-8-amino-3,6-dioxaoctanoic acid (Boc-O2Oc-O2Oc-OH) applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile PEG-like linker in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate, troubleshoot, and prevent the formation of unwanted side products, thereby ensuring the integrity and yield of your final conjugate.

This document is structured to address specific issues you may encounter during key synthetic steps involving Boc-O2Oc-O2Oc-OH, from Boc deprotection to coupling and final work-up.

Troubleshooting Guide: Diagnosing and Solving Side Product Formation

This section is formatted as a direct response to common experimental observations. Identify your issue and find the probable cause and recommended solution.

Issue 1: Unexpected mass peak of +56 Da observed in LC-MS analysis.

Question: After my reaction (typically Boc deprotection or final cleavage), my primary product is accompanied by a significant peak corresponding to the desired mass +56 Da. What is this side product and how can I prevent it?

Answer:

A mass addition of 56 Da is the classic signature of tert-butylation . This is one of the most common side reactions encountered when using Boc protecting groups.

Causality: The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This process generates a highly reactive and electrophilic tert-butyl cation (t-Bu+) intermediate.[1][2] If not effectively neutralized, this cation will attack any available nucleophilic site on your molecule or other sensitive molecules in the reaction mixture.[2][3]

Key Nucleophilic Targets for t-Butylation:

  • Tryptophan (Trp): The electron-rich indole side chain is extremely susceptible to alkylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated.[1]

  • Cysteine (Cys): The free thiol group is a strong nucleophile.[1]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]

  • The Linker Itself: Although less common, nucleophilic sites on your target molecule or even trace impurities can be targets.

Logical Troubleshooting Workflow

start Observation: Unexpected +56 Da Peak cause Probable Cause: tert-Butylation by t-Bu+ Cation start->cause step1 Step 1: Review Deprotection/ Cleavage Cocktail Composition cause->step1 step2 Step 2: Introduce or Optimize Scavenger Cocktail step1->step2 Are scavengers absent or insufficient? step3 Step 3: Evaluate Work-up Procedure step2->step3 Implement appropriate scavengers solution Solution: Product Free of +56 Da Impurity step3->solution Switch to DEE if MTBE is used

Caption: Troubleshooting workflow for +56 Da impurity.

Preventative & Corrective Actions:

  • Incorporate Scavengers: The most effective way to prevent tert-butylation is to add "scavengers" to your acidic cleavage or deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of your substrate.[1] They act by trapping the t-Bu+ cation before it can react with your product.

ScavengerTarget of ProtectionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) General purpose carbocation scavenger2.5% - 5%Highly effective. Also reduces oxidized methionine.
Water (H₂O) Suppresses t-butylation of Trp2.5% - 5%Often used in combination with other scavengers.
Thioanisole Protects Met and Trp5%Can be difficult to remove during work-up.
1,2-Ethanedithiol (EDT) Protects Trp from modification and re-attachment to resin2.5%Strong odor. Effective for protecting Cys.[4]
  • Optimize Your Cleavage Cocktail: A robust, general-purpose cleavage cocktail (often called "Reagent K") for peptides containing sensitive residues is:

    • TFA / H₂O / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5)

  • Check Your Ether: During peptide precipitation after cleavage, the choice of ether matters. Methyl tert-butyl ether (MTBE) is sometimes used as a "greener" alternative to diethyl ether (DEE). However, under acidic conditions, MTBE can decompose and act as a source of tert-butyl cations, leading to the very side product you are trying to avoid.[5][6] If you observe this side product, switch to cold diethyl ether for precipitation.[5][6][7]

Issue 2: Incomplete Coupling Reaction Leading to Deletion Products.

Question: My synthesis is resulting in deletion sequences, where the Boc-O2Oc-O2Oc-OH linker (or the subsequent amino acid) has failed to couple to the growing chain. How can I improve my coupling efficiency?

Answer:

Incomplete coupling is often due to steric hindrance or aggregation of the peptide chain on the solid support. While the Boc-O2Oc-O2Oc-OH linker itself is flexible, it is being added to a potentially complex, resin-bound substrate.

Causality:

  • Steric Hindrance: The N-terminal amine of the growing peptide chain may be sterically congested, making it difficult for the activated carboxyl group of the incoming linker to approach and react.[8][9]

  • Peptide Aggregation: As the peptide chain elongates on the resin, it can fold or aggregate, rendering the N-terminal amine inaccessible to reagents in the solvent.[8][10] This is a common problem in "difficult sequences".[8]

  • Suboptimal Activation: The coupling reagents used may not be potent enough to efficiently activate the carboxylic acid of the linker.[10]

Preventative & Corrective Actions:

  • Switch to a More Potent Coupling Reagent: For challenging couplings, standard carbodiimide reagents like DIC may be insufficient. Switch to a more potent uronium/aminium-based reagent.

ReagentClassKey Advantages
HATU Uronium SaltHighly effective for sterically hindered couplings, fast reaction rates.
HBTU Uronium SaltA classic, robust coupling reagent, slightly less reactive than HATU.
COMU Uronium SaltHigh reactivity, similar to HATU, with byproducts that are more soluble.
  • Perform a "Double Coupling": If you suspect an incomplete reaction, the most direct solution is to perform the coupling step a second time. After the first coupling, wash the resin thoroughly to remove byproducts and then add a fresh solution of activated Boc-O2Oc-O2Oc-OH.[8][9]

  • Optimize Reaction Conditions:

    • Solvent Choice: Switch from standard solvents like DCM or DMF to N-Methylpyrrolidone (NMP) or add a small amount of DMSO. These more polar solvents can improve solvation and disrupt peptide aggregation.[8]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[9]

    • Increase Temperature: Gently warming the reaction to ~40°C can increase the reaction rate, but should be done cautiously to avoid potential side reactions.[9] Microwave-assisted synthesis can also be highly effective.[10]

  • Cap Unreacted Amines: If, after troubleshooting, a small fraction of N-termini remains unreacted, it is critical to "cap" them. This involves acetylating the unreacted amines with a reagent like acetic anhydride. Capping prevents the unreacted chain from participating in subsequent coupling steps, which makes purification of the final desired product much simpler by avoiding closely related deletion sequences.[8][10]

Issue 3: Cleavage of the Ether Linker.

Question: I am concerned about the stability of the ethylene glycol units in my linker during repeated acid treatments for Boc deprotection or during the final, harsh cleavage from the resin. Can the ether bonds break?

Answer:

While the C-O bonds in the polyethylene glycol backbone are generally stable, they are not completely inert, especially under very harsh or prolonged acidic conditions.

Causality: Ether bonds can be cleaved by strong acids, particularly in the presence of nucleophiles. While standard TFA deprotection cycles are typically safe, repeated exposures or the very strong acid cocktails used for cleavage from certain resins (e.g., HF cleavage, which is less common now but illustrates the principle) can pose a risk. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack.

Preventative & Corrective Actions:

  • Use Optimized Deprotection Conditions: Do not extend Boc deprotection times unnecessarily. Use the minimum time required for complete deprotection (typically 20-30 minutes with 25-50% TFA in DCM).[11]

  • Avoid Harsh Cleavage Reagents: Whenever possible, use a synthesis strategy that avoids the need for extremely harsh cleavage conditions like anhydrous HF. Modern SPPS primarily relies on TFA-based cocktails, which are generally compatible with PEG linkers.[5]

  • Ensure Proper Scavengers: Scavengers not only prevent t-butylation but also help quench other reactive species that could potentially initiate linker degradation. Always use an optimized scavenger cocktail during the final cleavage step.[4]

  • Stability Testing: If you are developing a novel protocol involving extended reaction times or unusual reagents, it is prudent to perform a stability test. Subject the free Boc-O2Oc-O2Oc-OH linker to the proposed reaction conditions and analyze its integrity by LC-MS to confirm its stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection? The main cause is the generation of the reactive tert-butyl cation (t-Bu+) when the Boc group is cleaved by acid.[1] This electrophile can alkylate any nucleophilic functional groups on your molecule, leading to unwanted side products.[2]

Q2: How do scavengers prevent these side reactions? Scavengers are nucleophilic compounds added to the deprotection cocktail. They are chosen to be more reactive or in higher concentration than any sensitive parts of your substrate. They effectively "scavenge" or trap the tert-butyl cations before they can cause damage to your product.[1]

Q3: Can Boc deprotection be incomplete, and what are the signs? Yes, especially if the Boc-protected amine is sterically hindered.[1] In solid-phase synthesis, incomplete deprotection is indicated by a negative Kaiser test (the beads remain yellow), as the test detects free primary amines which are not yet present. After the subsequent coupling step, the un-deprotected amine will not react, leading to a deletion of the intended residue.

Q4: What are the ideal storage conditions for Boc-O2Oc-O2Oc-OH? Like most protected amino acids and linkers, it should be stored in a cool, dry, and dark place. A refrigerator or freezer at -20°C is ideal. Keep the container tightly sealed to prevent moisture absorption, which could hydrolyze the carboxylic acid or affect its reactivity.

Q5: Which analytical techniques are best for identifying these side products? High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. HPLC will show you the purity profile of your product, revealing any unexpected peaks, while MS will provide the mass of those peaks, allowing you to identify them. For example, a +56 Da shift strongly suggests tert-butylation, while a -18 Da shift could indicate dehydration.

Detailed Experimental Protocols

Protocol 1: Optimized On-Resin Boc Deprotection

This protocol is designed for the removal of the N-terminal Boc group from a peptide-resin prior to coupling with Boc-O2Oc-O2Oc-OH.

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Pre-Wash: Wash the resin thoroughly with DCM (3x) to remove any residual DMF from previous steps.

  • Deprotection:

    • Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Crucially, if your peptide contains sensitive residues like Trp or Met, add 2.5% TIS to this solution as a scavenger.

    • Add the deprotection solution to the resin and agitate for 2 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x), followed by isopropanol (IPA) (2x), and finally DMF (3x) to remove residual acid and prepare for the coupling step.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[9]

  • Final Wash: Wash the resin with DMF (5x) to remove excess base before proceeding to the coupling step.

Protocol 2: High-Efficiency Coupling of Boc-O2Oc-O2Oc-OH using HATU

This protocol is recommended for coupling the linker to a resin-bound amine, especially for sequences known to be difficult.

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve Boc-O2Oc-O2Oc-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.[9]

    • Add DIEA (6-8 equivalents) to the mixture.[9]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. You may observe a color change.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the neutralized peptide-resin from the protocol above.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test.[9]

    • A negative result (yellow beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates free amines are still present.

  • Troubleshooting (If Kaiser Test is Positive):

    • Drain the reaction solution and wash the resin with DMF (3x).

    • Perform a "double coupling" by repeating steps 1 and 2 with fresh reagents.[8]

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

Protocol 3: Capping of Unreacted Amines

This step should be performed if a positive Kaiser test persists after attempting a double coupling.

  • Washing: After the final coupling attempt, wash the resin with DMF (3x).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride / DIEA / DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin extensively with DMF (5x) and DCM (3x).

  • Verification: A negative Kaiser test will confirm the successful capping of all remaining free amines.[8]

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 40(5), 485-493.
  • Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Kumar, V. V., & G, S. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]

  • Peptide Sciences Laboratory South Africa. (2022, October 28). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Retrieved from [Link]

  • ResearchGate. (2021, July 27). Ether Evaporation in Peptide Synthesis?. Retrieved from [Link]

  • Giraud, M., et al. (2008). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 14(3), 360-363.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Isolation. Retrieved from [Link]

  • Springer Protocols. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US11168114B2 - Process for the manufacture of degarelix and its intermediates.
  • Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A).... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Lys(Boc)-OH: A Chemical Intermediate for Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 7). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Deep Dive into Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PRECI-DIP SA. (n.d.). 416-83-254-41-001101 - Datasheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Boc-O2Oc-O2Oc-OH

Welcome to the technical support center for the synthesis of Boc-O2Oc-O2Oc-OH (Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid). This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-O2Oc-O2Oc-OH (Boc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and scalable synthesis of this versatile PEG linker.

Introduction: The Role of Boc-O2Oc-O2Oc-OH in Advanced Synthesis

Boc-O2Oc-O2Oc-OH is a discrete polyethylene glycol (PEG) linker that is instrumental in modern drug development and bioconjugation.[1] Its structure, featuring a Boc-protected amine and a terminal carboxylic acid connected by a hydrophilic PEG spacer, offers several advantages. The PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the orthogonal protecting groups allow for controlled, stepwise synthesis of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[2][3]

This guide will navigate the common challenges encountered during the synthesis and scale-up of Boc-O2Oc-O2Oc-OH, providing practical solutions and detailed protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the coupling of Boc-8-amino-3,6-dioxaoctanoic acid to form the dimer?

A1: The most critical parameters are the activation of the carboxylic acid, maintaining anhydrous conditions, and managing the reaction temperature. Incomplete activation is a primary cause of low yields. Using efficient coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial.[4] Water can hydrolyze the activated ester intermediate and quench the reaction, so using anhydrous solvents and reagents is paramount. The reaction is typically run at room temperature, but for sterically hindered couplings or to minimize side reactions, running the reaction at 0°C initially may be beneficial.[5]

Q2: I am observing a significant amount of starting material after the coupling reaction. What is the likely cause?

A2: Unreacted starting material often points to inefficient carboxylic acid activation or the presence of moisture.[5] First, ensure your coupling reagents are fresh and have been stored properly to prevent degradation. It is advisable to pre-activate the carboxylic acid for 5-15 minutes with the coupling reagent and base before adding the amine component.[5] Secondly, verify the dryness of your solvent (typically DMF or DCM) and ensure all glassware was properly dried before use.

Q3: During the Boc deprotection step with TFA, I am seeing byproducts in my LC-MS analysis. What are these and how can I avoid them?

A3: The tert-butyl cation generated during the acidic cleavage of the Boc group is a potent alkylating agent.[6] This cation can react with electron-rich functional groups on your molecule, leading to undesired byproducts. To prevent this, it is standard practice to include a scavenger in the deprotection cocktail.[7] Common scavengers include triisopropylsilane (TIS) or water, which will quench the tert-butyl cation. A typical deprotection solution is a mixture of TFA, DCM, and a scavenger (e.g., 95:2.5:2.5 TFA:DCM:TIS).[5]

Q4: How can I efficiently purify Boc-O2Oc-O2Oc-OH at a larger scale?

A4: For multi-gram scale purification, normal-phase flash chromatography on silica gel is generally more practical than preparative RP-HPLC.[8] A common mobile phase is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. A key consideration is the potential for the slightly acidic nature of silica gel to cause partial deprotection of the Boc group, especially with prolonged exposure or the use of protic solvents like methanol.[8] To mitigate this, it is advisable to run the chromatography as quickly as possible and consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the mobile phase.

Q5: Is it possible to synthesize Boc-O2Oc-O2Oc-OH using a solid-phase approach?

A5: While typically synthesized in solution, a solid-phase approach is feasible and can simplify purification. The first Boc-8-amino-3,6-dioxaoctanoic acid unit could be attached to a suitable resin (e.g., a Wang or Rink amide resin).[9] Subsequent coupling and deprotection steps can then be performed on the solid support, with excess reagents and byproducts washed away after each step. However, for large-scale production, the loading capacity of the resin can be a limitation, and solution-phase synthesis may be more cost-effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Boc-O2Oc-O2Oc-OH and provides a decision-making framework for resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Step 1. Inactive coupling reagents. 2. Presence of moisture. 3. Suboptimal reaction pH. 4. Steric hindrance.1. Use fresh, high-quality coupling reagents (e.g., HATU, HBTU). 2. Ensure all solvents and reagents are anhydrous. 3. Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to maintain a basic pH.[10] 4. Increase reaction time and/or consider gentle heating (e.g., 40°C). For sterically hindered components, double coupling may be necessary.
Incomplete Boc Deprotection 1. Insufficient acid concentration or reaction time. 2. Inappropriate acid for the substrate.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor by TLC or LC-MS.[7] 2. If TFA is ineffective or causes degradation, consider using 4M HCl in dioxane.[7]
Multiple Spots on TLC/Peaks on LC-MS after Coupling 1. Side reactions (e.g., guanidinylation from uronium-based coupling reagents). 2. Racemization if chiral centers are present nearby.1. Pre-activate the carboxylic acid before adding the amine to minimize guanidinylation.[9] 2. Add racemization suppressants like HOBt or Oxyma to the coupling reaction.[9]
Product Degradation During Workup 1. Residual acid from deprotection. 2. Hydrolysis of ester groups if present.1. After removing the bulk of the TFA by rotary evaporation, co-evaporate with toluene multiple times to remove residual traces. Neutralize the crude product with a mild base if necessary.[11] 2. Use a mild aqueous base wash (e.g., saturated sodium bicarbonate) during extraction, but avoid prolonged contact.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution of impurities.1. Use a more polar solvent system for flash chromatography (e.g., a higher percentage of methanol in DCM). Consider using a C18-functionalized silica for reversed-phase flash chromatography. 2. If impurities are difficult to separate, consider recrystallization or precipitation of the product from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of Boc-O2Oc-O2Oc-OH

This protocol details the coupling of two units of Boc-8-amino-3,6-dioxaoctanoic acid.

Materials:

  • Boc-8-amino-3,6-dioxaoctanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Step 1: Boc Deprotection of the Amine Component

  • Dissolve Boc-8-amino-3,6-dioxaoctanoic acid (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Add a deprotection cocktail of 20-50% TFA in DCM containing 2.5% TIS.[11]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt is used directly in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve Boc-8-amino-3,6-dioxaoctanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature for pre-activation.

  • Dissolve the amine-TFA salt from Step 1 in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-O2Oc-O2Oc-OH.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Boc-O2Oc-O2Oc-OH.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A Boc-8-amino-3,6-dioxaoctanoic acid B Amine-TFA Salt A->B TFA, TIS, DCM D Activated Ester C Boc-8-amino-3,6-dioxaoctanoic acid C->D HATU, DIPEA, DMF E Crude Boc-O2Oc-O2Oc-OH D->E + Amine-TFA Salt F Pure Boc-O2Oc-O2Oc-OH E->F Flash Chromatography

Caption: Workflow for the synthesis of Boc-O2Oc-O2Oc-OH.

Troubleshooting Decision Tree for Low Coupling Yield

G start Low Coupling Yield q1 Are coupling reagents fresh and stored properly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Are solvents and glassware completely anhydrous? a1_yes->q2 sol1 Use fresh reagents a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Was pre-activation of the carboxylic acid performed? a2_yes->q3 sol2 Use anhydrous solvents and dry glassware a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check q4 Consider double coupling or increasing reaction time/temp a3_yes->q4 sol3 Pre-activate for 10-15 min before adding amine a3_no->sol3

Caption: Troubleshooting low yield in the coupling reaction.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Hopkins Advanced Materials. (n.d.). Boc-8-Amino-3,6-dioxaoctanoic Acid DCHA: A Versatile PEG Linker for Advanced Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Challenges in working with Acid-PEG1-C2-Boc.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH).
  • Sane, S. U., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry, 93(25), 8835–8843.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Amporful, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific reports, 10(1), 1-8.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?.
  • Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(2), 1168-1172.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH.
  • Hudson, D. A., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(10), 12297-12306.
  • El-Mahdi, O., & Gissot, A. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2846-2882.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with t-Boc-amido-PEG10-acid.
  • BenchChem. (2025, October 13).
  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection of PEG Linkers.
  • Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(7), 1186.
  • MacKay, J. A., et al. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1547-1560.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedure.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Chakraborti, A. K., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 7). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Deep Dive into Fmoc Solid-Phase Peptide Synthesis.
  • Kilo Biotechnology. (2025, November 17). Solving Common Fmoc-Phe-OH Synthesis Issues: A Step-by-Step Fix.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc vs. Fmoc Strategy for the Synthesis of Boc-O2Oc-O2Oc-OH

For Researchers, Scientists, and Drug Development Professionals In the synthesis of well-defined oligo(ethylene glycol) derivatives, such as the Boc-protected trimer of 8-amino-3,6-dioxaoctanoic acid (Boc-O2Oc-O2Oc-OH),...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of well-defined oligo(ethylene glycol) derivatives, such as the Boc-protected trimer of 8-amino-3,6-dioxaoctanoic acid (Boc-O2Oc-O2Oc-OH), the choice of solid-phase synthesis strategy is a critical determinant of success. The two most established methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), offer distinct chemical approaches with inherent advantages and disadvantages. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for the synthesis of this specific oligoether, offering field-proven insights to inform your synthetic approach.

The Core Chemistry: A Tale of Two Orthogonal Strategies

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the iterative deprotection of the α-amino group.[1]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups, if present, are generally benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

  • Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[1] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key feature of the Fmoc approach.[1][4]

Head-to-Head Comparison for Boc-O2Oc-O2Oc-OH Synthesis

While direct, side-by-side quantitative comparisons for the synthesis of the exact Boc-O2Oc-O2Oc-OH trimer are not extensively available in the literature, we can extrapolate from the well-established principles of SPPS and data from the synthesis of similar PEGylated structures to provide a robust comparison.

ParameterBoc StrategyFmoc StrategyRationale & Causality
Starting Material Boc-O2Oc-OHFmoc-O2Oc-OHBoth protected monomers are commercially available, providing a straightforward entry into either synthetic route.
Deprotection Conditions Moderate Acid (e.g., 50% TFA in DCM)[2]Mild Base (e.g., 20% Piperidine in DMF)[]The choice of deprotection dictates the overall chemical environment of the synthesis. The oligoether backbone of O2Oc is generally stable to both acidic and basic conditions used in SPPS.
Coupling Efficiency Generally high, but can be sequence-dependent.[5]Generally high, often exceeding 99% for standard amino acids.[6]The flexible and non-sterically hindered nature of the O2Oc monomer suggests that high coupling efficiencies should be achievable with both strategies using standard coupling reagents like HBTU/DIEA or HATU/DIPEA.[7]
Potential for Side Reactions Acid-catalyzed side reactions are possible, though less likely with the stable ether linkages of O2Oc.[8]Base-catalyzed side reactions are a consideration, but the O2Oc structure lacks common functionalities susceptible to base-induced degradation.The primary concern for both strategies would be incomplete reactions leading to deletion sequences. Careful monitoring of each coupling and deprotection step is crucial.
Final Cleavage Strong Acid (e.g., HF or TFMSA)[1]Moderate Acid (e.g., 95% TFA with scavengers)[6]For the target molecule, which is a protected trimer with a free C-terminal acid, a mild cleavage from an acid-labile resin (e.g., 2-chlorotrityl chloride resin) would be ideal for both strategies to avoid premature deprotection of the N-terminal Boc group.
Overall Yield & Purity Can be high, but repeated acid treatments may lead to some product loss.Often provides higher crude purity due to milder deprotection steps.[6]For a short oligomer like a trimer, both strategies can be expected to produce high yields and purity with proper execution. The Fmoc strategy's milder conditions may offer a slight advantage in minimizing potential side products.
Safety & Handling Requires handling of hazardous strong acids (HF) for cleavage from traditional resins.[1]Avoids the use of highly hazardous acids like HF.[6]The Fmoc strategy is generally considered safer due to the avoidance of HF.
Automation Friendliness Amenable to automation.Highly amenable to automation and is the more common strategy in modern automated synthesizers.[6]The milder chemistry and simpler reagent handling of the Fmoc strategy make it particularly well-suited for automated synthesis.

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc strategies for the synthesis of the O2Oc trimer on a solid support.

Boc_SPPS_Workflow cluster_cycle Iterative Cycle (2x) Boc_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-O2Oc-OH, Activator) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (Mild Acid) Wash->Final_Cleavage Final Cycle Start Boc-O2Oc-Resin Start->Boc_Deprotection Product Boc-O2Oc-O2Oc-OH Final_Cleavage->Product

Caption: Boc-SPPS Workflow for Boc-O2Oc-O2Oc-OH Synthesis

Fmoc_SPPS_Workflow cluster_cycle Iterative Cycle (2x) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Coupling (Fmoc-O2Oc-OH, Activator) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Fmoc_Deprotection Next Cycle Final_Boc_Coupling Final Coupling (Boc-O2Oc-OH, Activator) Wash->Final_Boc_Coupling Final Cycle Start Fmoc-O2Oc-Resin Start->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA) Final_Boc_Coupling->Final_Cleavage Product Boc-O2Oc-O2Oc-OH Final_Cleavage->Product

Caption: Fmoc-SPPS Workflow for Boc-O2Oc-O2Oc-OH Synthesis

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Boc-O2Oc-O2Oc-OH using both Boc and Fmoc strategies on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to yield the protected product.

Boc Strategy Protocol
  • Resin Preparation and First Monomer Loading:

    • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

    • Dissolve Boc-O2Oc-OH (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (3.0 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Iterative Cycle for Trimer Assembly (repeat 2 times):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

    • Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes (repeat twice).

    • Wash the resin with DCM.

    • Coupling:

      • Pre-activate Boc-O2Oc-OH (3.0 equivalents) with HBTU (2.9 equivalents) and DIEA (6.0 equivalents) in DMF for 2 minutes.

      • Add the activated monomer solution to the resin and agitate for 2-4 hours.

      • Monitor coupling completion with a Kaiser test (should remain yellow).

    • Wash the resin with DMF and DCM.

  • Final Cleavage:

    • Wash the final resin with DCM and dry under vacuum.

    • Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

    • Filter the resin and collect the filtrate.

    • Neutralize the filtrate with a weak base (e.g., pyridine).

    • Evaporate the solvent to obtain the crude Boc-O2Oc-O2Oc-OH.

Fmoc Strategy Protocol
  • Resin Preparation and First Monomer Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-O2Oc-OH (1.5 equivalents) and DIEA (3.0 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Iterative Cycle for Dimer Assembly (repeat 1 time):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (repeat twice).

    • Wash the resin with DMF and DCM.

    • Coupling:

      • Pre-activate Fmoc-O2Oc-OH (3.0 equivalents) with HATU (2.9 equivalents) and DIPEA (6.0 equivalents) in DMF for 2 minutes.

      • Add the activated monomer solution to the resin and agitate for 2-4 hours.

      • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Boc-Monomer Coupling:

    • Perform a final Fmoc deprotection as described in step 2.

    • Couple Boc-O2Oc-OH using the same activation and coupling procedure as for the Fmoc-protected monomer.

  • Final Cleavage:

    • Wash the final resin with DCM and dry under vacuum.

    • Cleave the protected trimer from the resin using 1-5% TFA in DCM as described in the Boc strategy.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are viable and effective methods for the synthesis of Boc-O2Oc-O2Oc-OH.

The Fmoc strategy is generally recommended for this specific synthesis due to its milder deprotection conditions, which can lead to higher crude purity and fewer potential side reactions.[6] Its compatibility with a wide range of acid-labile resins that allow for mild cleavage is a significant advantage for isolating the N-terminally protected product. Furthermore, the avoidance of highly hazardous reagents like HF makes it a safer and more environmentally friendly option, and its amenability to automation is a key factor for efficiency and reproducibility.[6]

The Boc strategy , while requiring more careful handling of acidic reagents, remains a robust and valuable alternative.[1] It may be particularly advantageous if aggregation or difficult couplings are encountered, as the acidic deprotection step can help to disrupt secondary structures.[6] However, for a short, flexible oligoether like the target trimer, these issues are less likely to be significant.

Ultimately, the choice of strategy may also be influenced by the available laboratory infrastructure, the cost and availability of reagents, and the specific expertise of the research team. A thorough understanding of the chemical principles and practical considerations of both methods will enable the researcher to make an informed decision and successfully synthesize the desired Boc-O2Oc-O2Oc-OH.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • Young, J. D., & Angeletti, R. H. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]

Sources

Comparative

A Guide for Advanced Bioconjugation: Comparing the Biological Activity of Discrete Boc-O2Oc-O2Oc-OH Linkers and Traditional Polymeric PEG

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to its payload is not merely a spacer but a critical determinant of a drug's success. It governs the stability, solubility, pharmacokine...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to its payload is not merely a spacer but a critical determinant of a drug's success. It governs the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For decades, Polyethylene Glycol (PEG) has been the gold standard, a versatile polymer used to enhance the properties of bioconjugates through "PEGylation".[1][2] However, the emergence of highly defined, monodisperse linkers, such as those derived from the building block Boc-O2Oc-O2Oc-OH, presents a compelling alternative that addresses some of the inherent limitations of traditional polymers.

This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth, objective comparison between the discrete, ethereal linker building block Boc-O2Oc-O2Oc-OH and the broad class of polymeric PEG linkers. We will explore the causality behind experimental choices, present validated protocols for comparison, and offer data-driven insights to inform the rational design of next-generation bioconjugates.

The Linker Conundrum: Balancing Competing Demands

An ideal linker must perform a delicate balancing act. It needs to remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload release once the conjugate reaches the target cell.[3][] Furthermore, it must often improve the solubility of hydrophobic payloads without compromising the biological activity of the targeting molecule.[5]

The PEGylation Paradigm

PEGylation, the covalent attachment of PEG chains, enhances the pharmacokinetic properties of therapeutics by increasing their hydrodynamic volume.[1][6] This larger size reduces renal clearance, extending the drug's circulation half-life and allowing for less frequent dosing.[7] The hydrophilic nature of PEG creates a hydration shell that can mask the drug from the immune system and proteolytic enzymes, a phenomenon known as the "stealth effect".[8][9] PEGs can be linear or branched and are often polydisperse, meaning a preparation contains a distribution of different chain lengths and molecular weights.[7][10]

The Rise of Discrete Linkers

Boc-O2Oc-O2Oc-OH (IUPAC Name: 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid) is a chemically defined, monodisperse building block.[11][12] Unlike polymeric PEG, every molecule is identical, which is a critical advantage for producing homogeneous bioconjugates with predictable and consistent pharmacokinetic profiles—a key requirement for modern therapeutics like ADCs.[13] These short, ethereal linkers provide hydrophilicity while offering a level of precision and synthetic control that is difficult to achieve with traditional polymers.

Head-to-Head Comparison: Key Performance Attributes

The choice between a discrete linker and a polymeric PEG has profound implications for a bioconjugate's biological activity. The following table summarizes the core differences.

FeatureBoc-O2Oc-O2Oc-OH Derived LinkerPolymeric PEG LinkerRationale & Implications
Structure & Purity Monodisperse; single, defined chemical structure.Often polydisperse (PDI > 1); a distribution of molecular weights.Trustworthiness: Monodispersity ensures batch-to-batch consistency, leading to a more uniform Drug-to-Antibody Ratio (DAR) and predictable PK/PD properties.[13]
Impact on Solubility High. Effectively improves solubility of hydrophobic payloads.High. Excellent for solubilizing hydrophobic molecules.[2]Expertise: Both are effective. However, very long PEG chains can sometimes lead to aggregation issues, which can be mitigated by optimizing linker architecture.[14]
Impact on PK Moderate increase in half-life.Significant, length-dependent increase in half-life.[7][15]Causality: The dramatic increase in hydrodynamic radius from long PEG chains (>2 kDa) is the primary driver of extended circulation. Shorter, discrete linkers offer a more subtle modulation of PK.
Immunogenicity Lower potential. Less likely to be recognized by anti-PEG antibodies.Known potential for inducing anti-PEG antibodies, leading to Accelerated Blood Clearance (ABC).[6][16]Trustworthiness: The ABC phenomenon is a significant clinical challenge for some PEGylated drugs. Discrete, short linkers may circumvent this immunogenic response.
Bioactivity Lower risk of steric hindrance.Potential for steric hindrance, which can reduce binding affinity or block target access.[6][15]Causality: The large, flexible PEG polymer can physically mask the binding site of the targeting moiety, reducing its efficacy. A shorter, defined linker minimizes this risk.
Synthetic Control Precise, stepwise chemical synthesis.Polymerization reactions can be difficult to control precisely.Expertise: Boc chemistry allows for exact, stepwise construction of complex bifunctional linkers, offering greater control over the final molecule's architecture.[17]
Visualizing the Structural Difference

The fundamental distinction between these linker classes is their structural homogeneity. A bioconjugate made with a discrete linker is a single chemical entity, whereas one made with a polydisperse PEG is a mixture of different species.

Caption: Structural difference between monodisperse and polydisperse conjugates.

Experimental Design for Comparative Analysis

To objectively evaluate the biological impact of these linkers, a head-to-head comparison using a relevant biological system, such as an ADC, is essential. The following experimental workflow provides a self-validating system to compare an ADC constructed with a linker derived from Boc-O2Oc-O2Oc-OH against one with a standard polymeric PEG linker (e.g., a maleimide-PEG4).

G cluster_synthesis Phase 1: Synthesis & Conjugation cluster_characterization Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation S1 Step 1: Synthesize Linker-Payload Moieties S2 Step 2: Conjugate to Thiol-Reduced Antibody S1->S2 Amidation & Maleimide chemistry C1 Step 3: Measure DAR & Purity (HIC-HPLC) S2->C1 C2 Step 4: Assess Aggregation (SEC) C1->C2 C3 Step 5: Determine Target Affinity (SPR/ELISA) C2->C3 V1 Step 6: Pharmacokinetic Study in Mice C3->V1 V2 Step 7: Efficacy Study in Tumor Xenograft Model V1->V2 Result Comparative Data Analysis V2->Result

Caption: Workflow for comparing the biological activity of different ADC linkers.

Protocol 1: Synthesis of Linker-Payload Moiety (General Procedure)

This protocol outlines the coupling of the carboxylic acid terminus of the linker to an amine-containing payload (e.g., a derivative of MMAE).

  • Linker Activation: Dissolve 1.0 equivalent of the linker (Boc-O2Oc-O2Oc-OH or Maleimide-PEG4-COOH) in anhydrous Dimethylformamide (DMF).

  • Add 1.1 equivalents of HBTU (a peptide coupling reagent) and 1.5 equivalents of DIPEA (a non-nucleophilic base).

  • Stir the mixture at room temperature for 15 minutes to form the activated ester. Causality: HBTU activation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine on the payload, ensuring efficient amide bond formation.

  • Coupling Reaction: In a separate vial, dissolve 1.05 equivalents of the amine-containing payload in DMF.

  • Add the payload solution dropwise to the activated linker solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the linker-payload conjugate using reverse-phase HPLC to achieve >95% purity.

Protocol 2: Antibody Conjugation and Characterization

This protocol describes the conjugation of the linker-payload to a monoclonal antibody (mAb) via reduced interchain disulfides.

  • Antibody Reduction: Incubate the mAb (e.g., at 10 mg/mL in PBS) with 5 equivalents of TCEP (a reducing agent) at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Buffer Exchange: Remove excess TCEP using a desalting column, exchanging the mAb into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation: Immediately add 5-8 equivalents of the purified Maleimide-terminated linker-payload (synthesized from the Boc-O2Oc-O2Oc-OH precursor after deprotection and maleimide installation, or directly with the Maleimide-PEG4-payload) to the reduced mAb.

  • Incubate at room temperature for 2 hours.

  • Quenching: Quench any unreacted thiols by adding 10-fold molar excess of N-acetylcysteine.

  • Purification & Analysis: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated payload and aggregates.

  • Characterization:

    • Determine the average Drug-to-Antibody Ratio (DAR) and drug load distribution using Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Measure protein concentration via UV-Vis spectroscopy at 280 nm.

    • Assess the percentage of aggregation using analytical SEC.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a framework for assessing the PK profiles of the two ADCs.

  • Animal Model: Use female Balb/c mice (n=3-5 per group).

  • Administration: Administer a single intravenous (IV) bolus dose of each ADC (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) via saphenous vein puncture at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Quantification: Measure the concentration of the total antibody in plasma samples using a validated sandwich ELISA.

  • Data Analysis: Calculate key PK parameters (t½, AUC, Clearance) using non-compartmental analysis software. This self-validating system directly compares how each linker affects the ADC's persistence in circulation.

Interpreting the Data: A Hypothetical Case Study

After executing the experimental plan, the resulting data can be compiled to make an informed decision.

ParameterADC with Boc-O2Oc-O2Oc-OH LinkerADC with Polymeric PEG4 LinkerInterpretation
Average DAR 3.93.8Both linkers achieve a similar drug load.
Purity (HIC-HPLC) 96%92% (broader peaks)The discrete linker results in a more homogeneous product.
Aggregation (SEC) < 1%< 1.5%Both demonstrate good physical stability.
Target Affinity (KD) 1.2 nM2.5 nMThe shorter, discrete linker shows less interference with antibody binding.
PK Half-Life (t½) ~75 hours~110 hoursThe PEG4 linker provides a more significant extension of circulation time as expected.
In Vivo Efficacy Superior tumor growth inhibitionModerate tumor growth inhibitionDespite a shorter half-life, superior target affinity and a more homogeneous product may lead to better efficacy.
Conclusion: Engineering for Precision

The era of "one-size-fits-all" linkers is evolving. While polymeric PEG linkers remain a powerful and effective tool for modulating the properties of biotherapeutics, they are not without their challenges, including polydispersity and the potential for immunogenicity.[8][16]

Discrete, monodisperse linkers derived from building blocks like Boc-O2Oc-O2Oc-OH represent a significant step forward in the rational design of bioconjugates. They offer unparalleled chemical precision, leading to more homogeneous products with predictable behaviors.[13] By providing hydrophilicity without the large hydrodynamic radius or potential immunogenic epitopes of long-chain PEGs, they may offer a superior balance of properties for certain applications. For instance, in therapies where maximal circulation time is less critical than precise delivery and avoiding immune recognition, or where steric hindrance is a concern, discrete linkers provide a compelling advantage.

Ultimately, the choice of linker must be tailored to the specific payload, target biology, and desired therapeutic outcome.[18] By understanding the distinct biological activities imparted by different linker classes and employing robust, comparative experimental workflows, researchers can engineer smarter, safer, and more effective targeted therapies.

References
  • Navigating the In Vivo Landscape: A Comparative Guide to PEG Linker Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSwa8pkQvxoF4W-D3cJCYsbk_qwekm9CHJflHB09IOcRG_1OvL18ltISrngXB4PsiDXLyCWHwuNccW2EZTC3FUlZUG6U92S7UfJEUyQtQvAadSaOVPknI3hIksN1qMIDKXNb6ArLmhFLX_ilNBBsrSKxuq87w2p-mAPsTN3TsvgqO4R1ff9pOH_7BZToQLUtzoVz-AlSqA09-XTVVwwc3ukAacAFHW6JA]
  • Questioning the Use of PEGylation for Drug Delivery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlBnJnoKT7zGfQEgU_cfnbU9fjHs3m-FFcyVVQMIg0zHQfAPfKwnj_aNIo1t7fyikEolkX2NtWyT9yBvE33UlXX-ojO27_zyab5q8aSuVu_dMfTm2RsleI2_Ux8C0EXYTRlJbNgpwT8GQRfXU=]
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNwKmDcFqw6B2HNB5TMGGl33dyYQpUwCJKxiCfCDjmxx50Hn6XRcmNtWtUFEbsy3ybDwZBj-agA4PGvgwu__f96qEIbraQ4xztY31ias-sktb0tz4Xj0YS39lTQapwi-8mxE=]
  • PEGYLATION: an important approach for novel drug delivery system. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiavIpvnCfPUwR_OV_4Givj7-zNmU7mCEB6gftOD62eNeTdx-Lg7hjs34tu-tC1IRuvGf7Q-cqII_RRg9NMpWkhgXm2XUPmLIM_QEmXkzUA5IsUuksFZFQTS_MQb3RPgg9EBz6holp4P8PNA1eG7eTDBSCr29V9rGLfABdPhsPjldUM_XRxPy04JfzOMz2b7T5PsErXfKZmvv_i-2xnWcMXERF4XAFlsVC68VQHA==]
  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBGuVMR613ERPXF7IVWyl0K25DObLNcEDS-VTDSzbaDAa2LEBN48Gk6v0mLnnWJ7e25OWIp560zwRZPxSpiSRIBT3N22FchZGoFHhlAH3XRDADnTteGzh6eXCtv6tlDdx9pil5kKaF6qTMQGeTL7VxB0ehMV91kA4tu48vOn2m2saXSbpM6nMPVhB_qA2kzUE=]
  • PEG Linkers & Their Applications. Biopharma PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2f2G3XyfAWw9M4h1OMpN94to8CB6gSso8BHvdbbiHXarnoAIKQCAPOmAJ8lKaUaaxHyvazo0u9pnPkmX8j2LKVogREyX-0AXnbJeuhY6wXZf6gmIvtLVo6Y5nwAylcjslTDTG5JE=]
  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [URL: https://vertexaisearch.cloud.google.
  • The impact of PEGylation on biological therapies. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6yhQTtf6pjqqnNcPLqVXWF5D41AoNNTScu00iU0WuyKUyk7TLgsf2s9c0zIsbvZzeTOUGwIB-hvGQgjcxLU8ZBYeeod7doo1xuz2wx52VKUka_T7RZAISv0Fw965-osUIjv64]
  • Overview of PEG Linkers & Their Applications. Technology Networks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERVIIHAWvlpeWwIG-H-yEYAPuVjnZmL5ooLKsK_d0wujMefuNNcKLL1sd91vsmuWth-8juOmBGX8E0XGaLPa3XA__gYVP4p9UmkdtdK2XmUaRwBj1t-pP07c25qfZZuSm09x0YfY5I5dCsX8d4o6OBDcn-kxdv_JNkN1ngG2eP8pZL5xy3GElF_K4kuEH2FKWgBQVw]
  • Overview of PEG Linkers. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZq9GeReY7KWvvzeiprMO5D4Imwzm13hxhxS7DfSxs7zQb4YOlG2j9keq_s1AFC3iUotEPteJIZhQos3aRQK4tEGxODhPCvliNSxMIm72A4hTIytndjmE5ghi]
  • Boc-O2Oc-O2Oc-OH | C17H32N2O9 | CID 51340380. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51340380]
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4j_vxeH8Z1woPB6O7_Dm2ab13SxVfRl9FsT0mgC8sICUROK4zhx3pXkPS_MVXj-GjMNVsy4o-1lG-Xdpijz2F9jtoT6yf-vePztjFL4t5CUJGVEq0f6SHLW6fW2kvI-tjheOej_DRKl5SHrMw1t3MreupAG0EPZyriYVdamYkRGc1_7yTmTxWzQ==]
  • PEG Linkers And Their Applications In Different Fields. MolecularCloud. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMJvGYXz5oIma8MHHdDhd09QTaAl_FhTnxf0ozkD902GOTW5i0cw3ocTQ6b3i_xIfjrlH6pzFkYn596H378XkWq2cj_hzh3GTvSTDPI79iH99J5CBNTYcOwohiFArCtl6rDs3QcPlxgEHGSnk92iWFzMaj_ZPxJyjauYWG2VI1lSVeIW003mHgffH9jbGKTb7eA==]
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34329685/]
  • Striking the Right Balance: Linker Design in ADC Cancer Therapies. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzVp6xLCUtCpog2zUJNwzRG6AFeS8NdCyZREHfbAICqeE1rP7jOl5geTCjSmqBh1zfPSR6Z0UAau-tolAWuBiXx_bfYizmqwA1LgUqqfXKL3CLBKDuanOP-H6A5qavgFLcWPdidrB3Oz1zi9O0UZ0S_95Ch91u2qDCx6d0yJHJWKndPByBovNbaqXGZ5kF]
  • Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/boc-o2oc-o2oc-oh-1069067-08-8]
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [URL: https://www.mdpi.com/1424-8247/14/2/151]
  • The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ujXaNJ4Jt-X6Sfmg_L2vCDQyVlYoMiTZ6T2gAL5COrUYwGlkMcJOICC0FD2wyO1BhV0AuZgdrgN0zvry6qNYEphmPU1K7KTgH_ffxaDjExLr13UUtUTCo5o4FKS_HMwAvgaVQbHDFfjn9k_CfMoVgmTwqIPZmKXC6WP7xYmukQS0dCmwEu5AiDAhhLpiiAOifMDJLEl-j7PHytVmoI1JJJk86BKaHu3ZiiS7PUYoPtACh_DbkbtsU3gDmeM82MENI58ciEqnwWV_UfXuUkopSzoowKY=]
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI7lJ7bDk9ddmdcEQgYq3U0bTOpVQKtDN5Te2CT3DE9aAx0qvG_VRvulw3YsvDjFPRntkSLAYHLqtfEK9uuj7VNYYZa_FotVP21JZHONQ06BtkkCx7UcUxx-rejP7FBYTXG5zUOMutwZHy7JB53cExpuK7BxAMaj7xaNu7WHS8t-o2pqhviCn2khxLC2aIiDAv9GIL9nd4gvvf5ZJM5A==]
  • Master ADC Linker Design: Strategies & Optimization. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwsu3UcNZLlMYCSk6QLg5IRBzCM0Os1Ug_E6CKcHywz-a3ylrFae4el9KG1i7oS2GYGHEOeMfTzax8XGOWZAeVv9BcxVyxi5y6XCYoOs1Ncq--cihkyu_pGRDPtwHpGJfms36eeZJicHW9BqspsHwy4_EwWohjV1YJkSvEI6Mn7CtuUkyOi4ZLW17AYnzDBqX9Z_gwOCIZrnFcbEhbG4uLXGUNUeMYIDXkyMFjIag=]
  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [URL: https://www.veranova.com/resources/understanding-the-critical-role-of-linkers-in-advancing-adcs]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Boc-O2Oc-O2Oc-OH Incorporation in Synthetic Peptides

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the precise verification of each component's incorporation is paramount. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the precise verification of each component's incorporation is paramount. This guide provides an in-depth technical overview and a comparative analysis of mass spectrometry-based methods for validating the successful incorporation of the non-natural, ether-linked amino acid, Boc-O2Oc-O2Oc-OH. Our focus is to blend theoretical principles with practical, field-proven insights to ensure the scientific integrity of your findings.

The Challenge of Validating Modified Peptides

The incorporation of non-natural amino acids, such as Boc-O2Oc-O2Oc-OH, into a peptide sequence is a powerful strategy for modulating the therapeutic properties of the final molecule, including its stability, potency, and bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), safeguarding the amino group during chain elongation.[2] However, the unique structure of Boc-O2Oc-O2Oc-OH, featuring a flexible polyethylene glycol (PEG)-like linker, introduces specific challenges and considerations for analytical validation compared to standard proteinogenic amino acids.

Mass spectrometry (MS) stands as the gold standard for peptide characterization due to its exceptional sensitivity, speed, and ability to provide detailed structural information.[3] This guide will dissect the nuances of applying MS to peptides modified with Boc-O2Oc-O2Oc-OH, offering a comparative look at the most common ionization techniques and analytical approaches.

Understanding the Analyte: Boc-O2Oc-O2Oc-OH

Before delving into the analytical methodologies, a clear understanding of the target molecule is essential.

PropertyValueSource
Chemical Formula C₁₇H₃₂N₂O₉PubChem
Molecular Weight 408.44 g/mol PubChem
Structure A Boc-protected amino group linked to two repeating 8-amino-3,6-dioxaoctanoic acid (O2Oc) units, terminating in a carboxylic acid.-

The structure of Boc-O2Oc-O2Oc-OH imparts increased hydrophobicity to the peptide, which can influence its chromatographic behavior, often leading to stronger retention on reverse-phase columns.[1]

Experimental Workflow for Validation

The successful validation of Boc-O2Oc-O2Oc-OH incorporation hinges on a meticulously planned experimental workflow. This process can be broken down into three key stages: sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Crude Peptide Crude Peptide Purification Purification Crude Peptide->Purification RP-HPLC Final Product Final Product Purification->Final Product Ionization Ionization Final Product->Ionization Sample Introduction Mass Analyzer Mass Analyzer Ionization->Mass Analyzer m/z Separation Detection Detection Mass Analyzer->Detection Signal Acquisition Fragmentation Analysis Fragmentation Analysis Mass Analyzer->Fragmentation Analysis MS/MS Spectrum Intact Mass Intact Mass Detection->Intact Mass MS1 Spectrum Validation Validation Intact Mass->Validation Fragmentation Analysis->Validation

A generalized workflow for the mass spectrometry validation of modified peptides.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry platform is a critical decision that will impact the quality and depth of the validation data. The two most prevalent techniques in peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization coupled with Liquid Chromatography and Tandem Mass Spectrometry (ESI-LC-MS/MS).

FeatureMALDI-TOFESI-LC-MS/MS
Ionization Soft ionization, typically produces singly charged ions.Very soft ionization, produces multiply charged ions.
Sample Throughput High, rapid analysis.Lower, dependent on chromatography run time.
Complexity Handling Better for simpler mixtures, can suffer from ion suppression.Excellent for complex mixtures due to LC separation.
Fragmentation Post-Source Decay (PSD) or in-source decay can provide some fragmentation data.Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) provides detailed fragmentation for sequencing.
Sensitivity High, in the femtomole to attomole range.Very high, in the low femtomole to attomole range.
Recommendation for Boc-O2Oc-O2Oc-OH Suitable for rapid confirmation of intact mass. May be less effective for detailed structural elucidation of the modified peptide within a complex mixture.The preferred method for unambiguous validation, providing both intact mass and detailed fragmentation data for sequence confirmation and localization of the modification.

For the definitive validation of Boc-O2Oc-O2Oc-OH incorporation, ESI-LC-MS/MS is the recommended methodology due to its superior ability to separate the target peptide from synthetic impurities and to generate rich fragmentation data for unequivocal structural confirmation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Peptide Solubilization : Dissolve the purified, lyophilized peptide in a suitable solvent. A common starting point is a solution of 50% acetonitrile in water with 0.1% formic acid. The concentration should be in the range of 0.1-1 mg/mL.

  • Dilution for Analysis :

    • For ESI-LC-MS/MS : Dilute the stock solution to a final concentration of 1-10 pmol/µL in the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • For MALDI-TOF : Mix the peptide solution with the matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) at a 1:1 ratio.

Protocol 2: ESI-LC-MS/MS Analysis
  • Liquid Chromatography Separation :

    • Column : A C18 reverse-phase column is a standard choice.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The increased hydrophobicity from the Boc-O2Oc-O2Oc-OH may necessitate a shallower gradient or a higher final concentration of acetonitrile.[1]

  • Mass Spectrometry :

    • Ionization Mode : Positive ion mode.

    • MS1 (Full Scan) : Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • MS2 (Tandem MS) : Select the precursor ion corresponding to the modified peptide for fragmentation using CID or HCD.

Interpreting the Mass Spectra: The Signature of Boc-O2Oc-O2Oc-OH

The successful validation of Boc-O2Oc-O2Oc-OH incorporation lies in the careful interpretation of both the intact mass and the fragmentation pattern.

Intact Mass Confirmation

The first step is to confirm the presence of the correct molecular weight in the MS1 spectrum. The theoretical mass of the peptide should be calculated, including the addition of the Boc-O2Oc-O2Oc-OH moiety (mass addition of 390.44 Da, accounting for the loss of a water molecule during peptide bond formation). The observed mass should be within a few parts per million (ppm) of the theoretical mass for high-resolution instruments.

Fragmentation Analysis: A Two-Part Signature

The MS/MS spectrum will provide the definitive evidence of incorporation and its location within the peptide sequence. The fragmentation of a peptide containing Boc-O2Oc-O2Oc-OH is expected to exhibit a dual signature, arising from the cleavage of the peptide backbone and the fragmentation of the modification itself.

Fragmentation Pattern Precursor Ion Precursor Ion Peptide Backbone Fragmentation Peptide Backbone Fragmentation Precursor Ion->Peptide Backbone Fragmentation CID/HCD Modification Fragmentation Modification Fragmentation Precursor Ion->Modification Fragmentation CID/HCD b-ions b-ions Peptide Backbone Fragmentation->b-ions y-ions y-ions Peptide Backbone Fragmentation->y-ions Loss of Isobutylene Loss of Isobutylene Modification Fragmentation->Loss of Isobutylene -56 Da Loss of C2H4O units Loss of C2H4O units Modification Fragmentation->Loss of C2H4O units -44 Da repeats

Expected fragmentation pathways for a peptide containing Boc-O2Oc-O2Oc-OH.
  • Peptide Backbone Fragmentation : The standard b- and y-ion series will be observed, allowing for the sequencing of the peptide.[4] The key is to identify a mass shift in the fragment ions that corresponds to the location of the Boc-O2Oc-O2Oc-OH modification. For example, if the modification is on the fifth amino acid, the b₅-ion and all subsequent b-ions will show a mass increase of 390.44 Da. Conversely, the y-ions starting from the C-terminal side will show this mass increase once the fragmentation passes the modification site.

  • Modification-Specific Fragmentation :

    • Loss of the Boc Group : The Boc group is known to be labile in the gas phase and can fragment through the loss of isobutylene (56 Da) or tert-butanol (74 Da).[4] The loss of isobutylene is often more pronounced.[4] This will result in a prominent neutral loss from the precursor ion and from fragment ions containing the modification.

    • Cleavage of the Ether Linker : The PEG-like structure of the O2Oc linker is susceptible to fragmentation. This typically occurs through the loss of ethoxy units (C₂H₄O), resulting in a series of peaks separated by 44 Da.[5]

The presence of both the correct mass shift in the b- and y-ion series and the characteristic neutral losses from the Boc group and the ether linker provides a multi-faceted and highly confident validation of the successful incorporation of Boc-O2Oc-O2Oc-OH.

Conclusion and Recommendations

The validation of non-natural amino acid incorporation is a critical quality control step in the development of novel peptide therapeutics. For peptides containing Boc-O2Oc-O2Oc-OH, a systematic approach utilizing high-resolution ESI-LC-MS/MS is strongly recommended. By carefully preparing the sample and leveraging the detailed information from both the intact mass and the fragmentation patterns, researchers can unambiguously confirm the identity and structure of their synthetic peptides. The dual-signature fragmentation of the peptide backbone and the modification itself provides a robust and self-validating system for ensuring the integrity of these complex molecules.

References

  • BenchChem. (2025).
  • Ghosh, D., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 819-831.
  • BroadPharm. (n.d.). Boc-PEG, PEG linker, PEG reagent.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C.
  • Ivanova, B. B. (2020). How to analyze synthetic peptide by LC and LCMS?
  • Novatia. (n.d.).
  • Perreault, H., et al. (2004). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 15(8), 1103-1114.
  • Walsh, G. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
  • BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Characterization of Peptides Synthesized Using Boc-Ser-OH.DCHA vs. Fmoc-Ser(tBu).
  • BenchChem. (2025). Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Phe-Phe-OH.
  • The Royal Society of Chemistry. (2012). Supporting Information Control of peptide assembly through directional interactions.
  • Wiśniewski, J. R., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51340380, Boc-O2Oc-O2Oc-OH.
  • Hester, T. H., et al. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643-1648.
  • BioPharmaSpec. (2025).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 128-135.
  • National Center for Biotechnology Information. (2014). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 139(24), 6465-6473.
  • ResearchGate. (2014).
  • National Center for Biotechnology Information. (2020). Ultra-large chemical libraries for the discovery of high-affinity peptide binders.
  • Hansen, P. R., & Højrup, P. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80.
  • National Center for Biotechnology Information. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 21(11), 1475.
  • National Center for Biotechnology Information. (n.d.). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(5), 721-732.
  • Radboud Repository. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. International Journal of Mass Spectrometry, 485, 117001.
  • ResearchGate. (2025). Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Boc-O2Oc-O2Oc-OH Adducts via NMR Analysis

For researchers engaged in the development of novel therapeutics, diagnostics, and functional materials, the use of polyethylene glycol (PEG)-like linkers is a cornerstone of modern chemical design. The 8-amino-3,6-dioxa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the development of novel therapeutics, diagnostics, and functional materials, the use of polyethylene glycol (PEG)-like linkers is a cornerstone of modern chemical design. The 8-amino-3,6-dioxaoctanoic acid (O2Oc) monomer, a short and discrete PEG building block, offers a balance of hydrophilicity and defined length. When these monomers are coupled to form oligomers like the N-terminally protected Boc-O2Oc-O2Oc-OH, precise structural verification is not merely a formality—it is a prerequisite for advancing any research program.

This guide provides an in-depth, logic-driven workflow for the unambiguous structural confirmation of Boc-O2Oc-O2Oc-OH using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple spectral interpretation to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical system. This comparison guide will also contrast the spectral features of the target dimer with its monomeric precursor, Boc-O2Oc-OH, to highlight the key spectral changes that confirm successful synthesis.

The Analytical Challenge: Beyond Simple Proton Counting

Confirming the structure of Boc-O2Oc-O2Oc-OH presents a distinct challenge compared to simpler molecules. The repetitive ethylene glycol units lead to significant overlap in the proton NMR spectrum, particularly in the 3.5-4.0 ppm region. Furthermore, the molecule's flexibility can result in broadened signals. A simple 1D ¹H NMR spectrum can confirm the presence of the constituent parts (Boc group, O2Oc backbone), but it cannot definitively prove their sequence or connectivity. It is insufficient to answer the critical questions:

  • Is the Boc group correctly installed on the terminal amine?

  • Has the amide bond successfully formed between the two O2Oc units?

  • Is the C-terminus a free carboxylic acid?

To answer these, we must employ a multi-dimensional approach that maps the molecular framework bond by bond.

Experimental Workflow: A Self-Validating Protocol

Part 1: Foundational Analysis with 1D NMR

The first step is to acquire standard one-dimensional ¹H and ¹³C NMR spectra. This provides an initial census of the chemical environments within the molecule.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation : Dissolve ~10-15 mg of the purified adduct in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale : DMSO-d₆ is the solvent of choice for this analysis. Its ability to form hydrogen bonds helps to slow the chemical exchange of the N-H and O-H protons, resulting in sharper, more easily observable signals for these crucial functional groups compared to solvents like CDCl₃.[1][2]

  • ¹H NMR Acquisition : Acquire a standard proton spectrum.

    • Expected Observations : We anticipate signals in four distinct regions:

      • ~1.38 ppm : A sharp, intense singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl protons of the tert-butyloxycarbonyl (Boc) protecting group.[3][4]

      • ~3.4-3.8 ppm : A series of complex, overlapping multiplets corresponding to the 16 methylene (-CH₂-) protons of the two O2Oc backbones. The proximity to electron-withdrawing oxygen and nitrogen atoms shifts these signals downfield.[5][6]

      • ~7.8-8.2 ppm : A broad signal, typically a triplet, corresponding to the amide proton (-NH-). Its chemical shift is highly dependent on concentration and residual water content.[1][7]

      • ~12.0 ppm : A very broad, exchangeable singlet for the carboxylic acid proton (-OH).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum.

    • Expected Observations : Key carbon signals provide a structural fingerprint:

      • ~28.2 ppm : A signal for the three equivalent methyl carbons of the Boc group.[8][9]

      • ~65-75 ppm : A cluster of signals from the eight methylene carbons of the O2Oc chains.[10]

      • ~77.9 ppm : The quaternary carbon of the Boc group.[8]

      • ~155.5 ppm : The carbonyl carbon of the Boc carbamate.[11][12]

      • ~169-172 ppm : Two distinct signals for the amide and carboxylic acid carbonyl carbons.

While 1D NMR confirms the presence of all expected components, it does not confirm their assembly. The severe overlap in the methylene region makes individual assignment impossible at this stage.

Part 2: Unraveling Connectivity with 2D NMR

Two-dimensional NMR experiments are the key to solving the structural puzzle. They allow us to visualize the bonding network and unambiguously connect the molecular fragments identified in the 1D spectra.

Mandatory Visualization: The Integrated NMR Workflow

The following diagram outlines the logical flow of the NMR analysis, where information from each step is used to interpret the next, culminating in full structural verification.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Connectivity cluster_final Final Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Assign spin systems HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC Assign C-H one-bond pairs C13_NMR->HSQC Assign C-H one-bond pairs HMBC HMBC (¹H-¹³C Long-Range) C13_NMR->HMBC Connect fragments across heteroatoms & C=O groups Info_1D Identify Functional Groups (Boc, -CH₂-, NH, COOH) HSQC->HMBC Connect fragments across heteroatoms & C=O groups Structure Unambiguous Structure of Boc-O2Oc-O2Oc-OH HMBC->Structure Validate complete assembly Info_2D Map Bonding Framework & Confirm Sequence

Caption: Integrated workflow for NMR-based structural elucidation.

Experimental Protocol: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13][14]

    • Application : The COSY spectrum will reveal correlations within the -CH₂-CH₂- segments of the O2Oc chains. For example, the protons of a -NH-CH₂-CH₂ -O- group will show a cross-peak to the protons of the adjacent -NH-CH₂ -CH₂-O- group. This allows us to trace the proton connectivity along the backbone, although it cannot distinguish between the two O2Oc units.

  • HSQC (Heteronuclear Single Quantum Coherence) : This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to.[15][16]

    • Application : The HSQC spectrum resolves the ambiguity of the heavily overlapped ¹H methylene region. By spreading the signals over a second (¹³C) dimension, we can assign a specific carbon resonance to each proton resonance. This provides a set of unique ¹H-¹³C pairs for each CH₂ group in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons that are two to four bonds away, crucially including correlations to quaternary and carbonyl carbons.[17][18]

    • Application : The HMBC spectrum provides the definitive evidence to piece the entire structure together. We look for several key long-range correlations:

      • Boc Group Confirmation : A correlation from the nine Boc protons (~1.38 ppm) to the Boc carbonyl carbon (~155.5 ppm).

      • Boc-to-O2Oc Linkage : A correlation from the amide proton (~8.0 ppm) to the Boc carbonyl carbon (~155.5 ppm), confirming the carbamate linkage.

      • O2Oc-to-O2Oc Linkage : The most important correlation. A cross-peak between the amide proton (~8.0 ppm) and the carbonyl carbon of the first O2Oc unit (~169 ppm) provides unequivocal proof of the amide bond formation between the two monomers.

      • C-Terminus Confirmation : Correlations from the methylene protons adjacent to the C-terminus to the carboxylic acid carbonyl carbon (~172 ppm).

Mandatory Visualization: Key HMBC Correlations

This diagram illustrates the critical HMBC correlations that connect the molecular fragments into the final adduct structure.

HMBC cluster_mol Boc-O2Oc-O2Oc-OH Structure Boc Boc- NH1 NH¹- O2Oc1 CH₂-CH₂-O-CH₂-C¹O- NH2 NH²- O2Oc2 CH₂-CH₂-O-CH₂-C²OOH Boc_H Boc (CH₃)₃ Protons Boc_CO Boc C=O Boc_H->Boc_CO  ²J(CH) NH2_H NH² Proton O2Oc1_CO Amide C¹=O NH2_H->O2Oc1_CO  ³J(CH) (Confirms Amide Bond) O2Oc2_H Terminal CH₂ Protons O2Oc2_COOH Acid C²=OOH O2Oc2_H->O2Oc2_COOH  ²J(CH)

Caption: Key HMBC correlations confirming the adduct's sequence.

Data Summary: Comparing Monomer vs. Dimer

To objectively demonstrate successful synthesis, we compare the expected NMR data for the target adduct (Boc-O2Oc-O2Oc-OH) with its precursor (Boc-O2Oc-OH). The key differences are the appearance of the amide proton and carbonyl, and the differentiation of the two O2Oc units.

Table 1: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) for Boc-O2Oc-O2Oc-OH in DMSO-d₆

AssignmentProton LabelPredicted ¹H ShiftCarbon LabelPredicted ¹³C ShiftKey HMBC Correlations
Boc (CH₃)₃Hₐ1.38 (s, 9H)Cₐ28.2Hₐ → Cₐ, Cb, Cc
Boc C(CH₃)₃--Cb77.9Hₐ → Cb
Boc C=O--Cc155.5Hₐ → Cc; H(NH¹) → Cc
Unit 1 (Internal)
-NH¹-H(NH¹)~7.8 (br t)--H(NH¹) → Cc, C₁
-NH¹-CH₂-H₁~3.45C₁~39.5H(NH¹) → C₁
-CH₂-O-H₂, H₃~3.5-3.7C₂, C₃~68-70
-O-CH₂-C=OH₄~3.9C₄~67.0H₄ → C₅
Amide C=O--C₅~169.5H₄ → C₅; H(NH²) → C₅
Unit 2 (Terminal)
-NH²-H(NH²)~8.0 (br t)--H(NH²) → C₅, C₆
-NH²-CH₂-H₆~3.50C₆~39.8H(NH²) → C₆
-CH₂-O-H₇, H₈~3.5-3.7C₇, C₈~68-70
-O-CH₂-COOHH₉~4.0C₉~67.5H₉ → C₁₀
Carboxylic Acid C=O--C₁₀~171.8H₉ → C₁₀
Carboxylic Acid OHH(OH)~12.0 (br s)---

Table 2: Spectral Comparison of Monomer vs. Dimer Adducts

FeatureBoc-O2Oc-OH (Precursor)Boc-O2Oc-O2Oc-OH (Product)Implication of Change
Amide Proton (-NH-) One signal (~7.8 ppm) from the carbamate.Two distinct signals (~7.8 ppm and ~8.0 ppm) from the carbamate and the new amide linkage.Confirms the formation of a new amide bond.
Carbonyl Carbons Two signals: Boc C=O (~155.5 ppm) and COOH (~171.8 ppm).Three signals: Boc C=O (~155.5 ppm), Amide C=O (~169.5 ppm), and COOH (~171.8 ppm).Unequivocally demonstrates the presence of the new amide carbonyl.
O2Oc Backbone Signals One set of four unique -CH₂- environments.Two slightly different sets of -CH₂- environments, reflecting internal vs. terminal units.Highlights the change in chemical environment upon oligomerization, confirming chain extension.

Conclusion

The structural confirmation of oligomeric adducts like Boc-O2Oc-O2Oc-OH is a task that demands a rigorous, multi-faceted analytical strategy. While 1D NMR provides a foundational overview, it is insufficient for unambiguous verification due to inherent spectral overlap and the inability to prove connectivity across heteroatoms. The true power of structural elucidation lies in the application of 2D NMR techniques. The HSQC experiment is essential for resolving individual C-H correlations within a crowded spectrum, while the HMBC experiment serves as the ultimate arbiter of molecular structure, providing the long-range connectivity data needed to piece together the molecular puzzle. By following this integrated workflow, researchers, scientists, and drug development professionals can achieve absolute confidence in the structure of their synthesized adducts, ensuring the integrity and validity of their subsequent research.

References

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • Fukuda, Y., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

  • Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid [Image]. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5 [Image]. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

  • chemtubeuk. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. [Link]

  • Akine, Y., & Nabeshima, T. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • Dick, D., et al. (1992). NMR spectral analysis of cytotoxic ether lipids. Journal of Lipid Research. [Link]

  • Moser, A. (n.d.). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b [Image]. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • ChemWonders. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of... [Image]. [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Linker Stability: A Comparative Analysis of Boc-O2Oc-O2Oc-OH and Other Critical Linker Technologies

For Researchers, Scientists, and Drug Development Professionals The efficacy and safety of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the target...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the potent payload. An ideal linker must be a master of conflicting demands: demonstrating robust stability in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring rapid and efficient cleavage upon reaching the target site.[1][][] This guide provides an in-depth comparison of various linker technologies, with a focus on the inferred properties of the acid-labile Boc-O2Oc-O2Oc-OH linker, and presents the experimental frameworks required for their rigorous evaluation.

The Central Role of Linker Chemistry in Drug Conjugates

Linkers are not mere spacers; they are dynamic components that dictate the pharmacokinetic profile, therapeutic index, and overall success of a drug conjugate.[][] They are broadly classified into two categories: cleavable and non-cleavable.[1][5]

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target cell or its microenvironment, such as changes in pH, the presence of specific enzymes, or a reducing atmosphere.[][5][6]

  • Non-Cleavable Linkers: These linkers, such as the thioether linker SMCC, offer high plasma stability and rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[1][7]

The choice of linker is a pivotal decision in ADC design, directly influencing where, when, and how the cytotoxic payload is unleashed.[]

Deconstructing the Boc-O2Oc-O2Oc-OH Linker: An Acid-Labile Design

While extensive comparative data for the specific Boc-O2Oc-O2Oc-OH linker is not prevalent in peer-reviewed literature, its chemical name allows us to deduce its structure and predict its behavior. It is composed of three key elements:

  • Boc (tert-butoxycarbonyl) group: A well-established, acid-labile protecting group for amines.[8][9] Its cleavage is the primary mechanism for payload release.

  • O2Oc (8-amino-3,6-dioxaoctanoic acid) units: Two repeating hydrophilic PEG-like units that can enhance solubility and potentially improve the pharmacokinetic properties of the ADC.

  • -OH (Carboxylic acid): The terminal hydroxyl group (part of a carboxylic acid) provides a reactive handle for conjugation to the payload.

Caption: Deduced chemical structure of Boc-O2Oc-O2Oc-OH.

The stability of this linker is primarily governed by the Boc group's susceptibility to acidic hydrolysis. In the neutral pH of blood (pH ~7.4), the Boc group is generally stable.[9] However, upon internalization into the acidic endosomal (pH 5.0-6.5) or lysosomal (pH 4.5-5.0) compartments of a cancer cell, the linker is designed to cleave, releasing the payload.[10]

Comparative Analysis of Linker Technologies

The selection of a linker requires a careful balancing of stability and release kinetics. Here, we compare the inferred properties of the Boc-based linker with other widely used classes.

This class relies on the pH differential between blood and intracellular compartments.[10][]

  • Boc-based Linkers: The cleavage mechanism involves the formation of a stable tert-butyl cation under acidic conditions, which is a well-understood and reliable process.[9][12] The stability can be tuned, but the primary concern is ensuring sufficient stability at pH 7.4 to prevent premature release.

  • Hydrazone Linkers: Used in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg), hydrazones are also cleaved by acidic hydrolysis.[][10] However, early hydrazone linkers suffered from insufficient stability in circulation, leading to significant off-target toxicity.[][13] While newer designs have improved stability, this remains a critical parameter to evaluate.[14]

  • Carbonate Linkers: These also exhibit pH-sensitive hydrolysis but have shown unsatisfactory serum stability in some cases, with a reported half-life of 36 hours for the linker in Sacituzumab govitecan.[13]

These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[][16][17]

  • Valine-Citrulline (VC): This is the most widely used dipeptide linker, demonstrating high stability in human plasma and efficient cleavage by lysosomal cathepsins.[][18]

  • Valine-Alanine (VA): A similar dipeptide that offers improved hydrophilicity and stability compared to Val-Cit in some contexts.[13]

Key Causality: The advantage of enzymatic linkers is their dual-control release mechanism. They are not only delivered to the lysosome but require a specific enzymatic activity that is enriched in that compartment, potentially offering greater tumor selectivity than linkers that rely solely on pH.[] A critical consideration, however, is species-specific stability; VC linkers are known to be unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[19][20]

  • Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.[7] While effective, they can exhibit lower plasma stability compared to other cleavable types due to the presence of reducing agents in circulation.[1]

G cluster_adc ADC in Circulation (pH 7.4) cluster_cell Target Cell cluster_release Payload Release Mechanisms ADC Antibody-Linker-Payload (Stable) Internalization Antigen Binding & Internalization ADC->Internalization 1. Targeting Lysosome Endosome/Lysosome Internalization->Lysosome 2. Trafficking Acid Acidic pH (e.g., Boc, Hydrazone) Lysosome->Acid Trigger Enzyme Enzymatic Cleavage (e.g., Val-Cit) Lysosome->Enzyme Trigger Redox Reduction (e.g., Disulfide) Lysosome->Redox Trigger (Cytoplasm) Payload Active Payload (Induces Cell Death) Acid->Payload 3. Cleavage Enzyme->Payload Redox->Payload

Caption: Generalized ADC mechanism and linker cleavage triggers.

Quantitative Comparison of Linker Stability

The stability of a linker is not theoretical; it must be quantified. The table below summarizes the key characteristics of different linker classes.

Linker ClassExample(s)Cleavage TriggerPlasma StabilityKey Considerations
Acid-Labile Boc-O2Oc-O2Oc-OH (Inferred), Hydrazone, CarbonateLow pH (4.5-6.5)[][21]Variable; early designs prone to instability.[][13]Must balance stability at pH 7.4 with rapid hydrolysis at pH <6.0. Can be effective in the acidic tumor microenvironment.[10]
Enzyme-Cleavable Val-Cit, Val-Ala, GGFGLysosomal Proteases (e.g., Cathepsin B)[][18]Generally High (Human)[]High tumor selectivity. Stability can be species-dependent (e.g., unstable in mouse plasma).[19][20]
Redox-Sensitive DisulfideHigh Glutathione (intracellular)[7]Moderate to Low[1]Susceptible to reduction by circulating thiols, potentially leading to premature release.
Non-Cleavable Thioether (SMCC)Antibody DegradationVery High[1]Lowest risk of off-target toxicity from premature release. Efficacy depends on efficient ADC internalization and degradation.[]

Essential Experimental Protocols for Stability Assessment

Rigorous and reproducible experimental data are the cornerstone of linker evaluation. The following protocols provide a self-validating framework for assessing linker stability.

Objective: To quantify the rate of payload deconjugation from an ADC in plasma, providing a direct measure of linker stability in a physiologically relevant matrix.

Methodology Rationale: This assay mimics the systemic circulation environment. By measuring the change in the average Drug-to-Antibody Ratio (DAR) over time, we can directly observe the linker's integrity. Using plasma from multiple species (e.g., human, mouse) is crucial for identifying species-specific instabilities that will impact preclinical-to-clinical translation.[20][22]

Step-by-Step Protocol:

  • Preparation: Thaw fresh frozen plasma (e.g., human, mouse) on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation: Incubate the test ADC in the plasma at a final concentration of 100-150 µg/mL at 37°C with gentle agitation.[23][24] Include a control sample of the ADC incubated in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[23]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[23] Immediately freeze aliquots at -80°C to quench the reaction.

  • ADC Capture: Thaw samples on ice. Capture the ADC from the plasma using an immunoaffinity method, such as Protein A or Protein G magnetic beads.[1][22]

  • Washing: Wash the beads thoroughly with PBS to remove non-specifically bound plasma proteins.[23]

  • Elution: Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).[23]

  • Analysis by LC-MS: Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) for intact mass analysis.[1]

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR for each time point. Plot the average DAR versus time to determine the linker's half-life in plasma.

Sources

Comparative

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

An In-Vitro Comparative Analysis of Boc-O2Oc-O2Oc-OH and Analogous Linker Molecules for PROTAC Development The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Comparative Analysis of Boc-O2Oc-O2Oc-OH and Analogous Linker Molecules for PROTAC Development

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Upon forming a stable ternary complex (POI-PROTAC-E3 Ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the proteasome.[2]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's overall success, profoundly influencing its solubility, cell permeability, metabolic stability, and the geometric arrangement required for efficient ternary complex formation.[4][5][6]

This guide presents an objective, in-vitro comparison of Boc-O2Oc-O2Oc-OH , a representative polyethylene glycol (PEG)-based linker, against a panel of analogous small molecules with varying structures.[7] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting linkers. We will detail the experimental methodologies, present comparative data, and explain the causal relationships between molecular structure and performance in key preclinical assays.

Chapter 1: The Panel of Linker Molecules for Comparison

To conduct a meaningful comparison, we have selected a panel of four linker molecules. These molecules share a common architecture—a Boc-protected amine on one terminus and a carboxylic acid on the other, facilitating straightforward conjugation—but differ in the nature of their backbone. This variation allows us to dissect the impact of chain length and hydrophilicity.

  • Molecule A (Reference): Boc-O2Oc-O2Oc-OH . This is a PEG-based linker containing four ethylene glycol units, providing a balance of flexibility and hydrophilicity.[7][8]

  • Molecule B (Shorter PEG Analog): Boc-NH-PEG2-COOH . A shorter, more constrained PEG-based linker.

  • Molecule C (Longer PEG Analog): Boc-NH-PEG6-COOH . A longer, more flexible PEG-based linker designed to increase solubility and span greater distances.

  • Molecule D (Alkyl Analog): 11-(Boc-amino)undecanoic acid . An alkyl-based linker of comparable length to Molecule A, but with significantly increased lipophilicity.

Table 1: Physicochemical Properties of the Linker Panel

Identifier Molecule Name Structure Molecular Weight ( g/mol ) Calculated LogP (XLogP3)
Molecule A Boc-O2Oc-O2Oc-OHC₁₇H₃₂N₂O₉408.4-0.7[7]
Molecule B Boc-NH-PEG2-COOHC₁₂H₂₃NO₆277.30.4
Molecule C Boc-NH-PEG6-COOHC₂₀H₃₉NO₁₀465.5-0.5
Molecule D 11-(Boc-amino)undecanoic acidC₁₆H₃₁NO₄301.44.2

Chapter 2: The In-Vitro Testing Cascade for Linker Evaluation

A rational evaluation of potential linkers requires a multi-parametric approach. We employ a testing cascade designed to assess the foundational Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties that are critical for any small molecule drug component. This cascade allows for the early identification of liabilities and informs the selection of candidates for more resource-intensive studies.[9]

G cluster_0 Tier 1: Physicochemical & High-Throughput Screening cluster_1 Tier 2: Advanced In-Vitro ADME cluster_2 Decision Point A Aqueous Solubility (Kinetic Assay) D Cellular Permeability (Caco-2 Assay) A->D Soluble Candidates B Membrane Permeability (PAMPA) B->D Permeable Candidates C Cytotoxicity (XTT Assay) F Candidate Selection for PROTAC Synthesis C->F Non-Toxic (IC50 > 50µM) E Metabolic Stability (Microsomal Assay) D->E Good Efflux Ratio E->F Metabolically Stable

Caption: A tiered in-vitro testing cascade for PROTAC linker evaluation.

Chapter 3: ADMET Profiling: Protocols and Comparative Data

Aqueous Solubility Assessment

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development. For PROTACs, which are often large and "beyond Rule of 5" molecules, the linker's contribution to solubility is paramount.[2][5] PEGylation is a well-established strategy to enhance the solubility of hydrophobic molecules.[10][11] We use a kinetic solubility assay as a high-throughput method to assess how readily a compound dissolves in an aqueous buffer, mimicking physiological conditions.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test molecule in 100% DMSO.

  • Compound Addition: In a 96-well microplate, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in triplicate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure absorbance at 620 nm.

  • Quantification: Centrifuge the plate to pellet any precipitate. Analyze the supernatant concentration using LC-MS/MS against a calibration curve prepared in 50:50 acetonitrile:water. The measured concentration is the kinetic solubility.

Comparative Data Table 2: Kinetic Solubility in PBS (pH 7.4)

Identifier Molecule Name Kinetic Solubility (µM) Interpretation
Molecule A Boc-O2Oc-O2Oc-OH> 100High Solubility: The PEG4 chain effectively solubilizes the molecule.
Molecule B Boc-NH-PEG2-COOH85Good Solubility: The shorter PEG chain provides adequate solubility.
Molecule C Boc-NH-PEG6-COOH> 100High Solubility: The longest PEG chain imparts excellent aqueous solubility.
Molecule D 11-(Boc-amino)undecanoic acid< 5Poor Solubility: The lipophilic alkyl chain leads to very low aqueous solubility.
Cell Permeability Evaluation

Expertise & Experience: A PROTAC must be able to cross the cell membrane to engage its intracellular targets. The linker significantly influences permeability.[5] While PEG chains enhance solubility, they can sometimes hinder passive diffusion across the lipid bilayer.[6] We use the Caco-2 permeability assay, a gold-standard method that models the human intestinal barrier and can also indicate whether a compound is a substrate for active efflux transporters.[12][13]

G cluster_0 Experimental Setup cluster_1 Permeability Measurement cluster_2 Analysis setup Day 0: Seed Caco-2 cells on Transwell inserts Day 21: Monolayer forms tight junctions (Verify with TEER) assay assay setup:f1->assay:f0 setup:f1->assay:f1 analysis analysis assay:f0->analysis:f0 assay:f1->analysis:f0

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell permeable supports for 21-25 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Assay Initiation:

    • A -> B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains fresh buffer.

    • B -> A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber. The apical (A) chamber contains fresh buffer.

  • Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 120 minutes), take an aliquot from the receiver chamber (B for A->B, A for B->A). Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio ≥2 suggests the compound may be a substrate for an active efflux transporter.[12]

Comparative Data Table 3: Caco-2 Permeability and Efflux Ratio

Identifier Molecule Name Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio Interpretation
Molecule A Boc-O2Oc-O2Oc-OH4.51.2Moderate Permeability: Balances hydrophilicity with sufficient membrane passage. Not an efflux substrate.
Molecule B Boc-NH-PEG2-COOH6.81.1Good Permeability: Smaller size and lower polarity than longer PEGs aids passive diffusion.
Molecule C Boc-NH-PEG6-COOH2.11.3Low Permeability: Increased PEG length and associated polarity likely hinder passive permeability.
Molecule D 11-(Boc-amino)undecanoic acid15.21.0High Permeability: The lipophilic alkyl chain facilitates excellent passive diffusion.
Metabolic Stability Analysis

Expertise & Experience: The linker region of a PROTAC can be a site of metabolic breakdown by enzymes in the liver.[5] Poor metabolic stability leads to rapid in-vivo clearance, reducing the exposure and efficacy of the drug.[14][15] The liver microsomal stability assay is a standard in-vitro ADME test that uses subcellular fractions containing key drug-metabolizing enzymes (Phase I Cytochrome P450s) to predict hepatic clearance.[16][17][18]

G A Prepare Incubation Mixture (Liver Microsomes, NADPH, Buffer) B Pre-warm mixture to 37°C A->B C Initiate Reaction: Add Test Compound (e.g., 1 µM) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Add cold Acetonitrile with Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Plot ln(% Remaining) vs. Time Calculate t½ and CLint G->H

Caption: Workflow for the liver microsomal metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-warm the microsome mixture and a separate solution of the NADPH cofactor to 37°C.

  • Reaction Initiation: Add the test compound (final concentration 1 µM) to the microsome mixture. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and immediately quench it by adding it to a tube containing cold acetonitrile and an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant and quantify the remaining parent compound using LC-MS/MS.

  • Data Calculation: Determine the half-life (t½) from the slope of the natural log of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint).[15]

Comparative Data Table 4: Metabolic Stability in Human Liver Microsomes

Identifier Molecule Name Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Interpretation
Molecule A Boc-O2Oc-O2Oc-OH> 60< 10High Stability: PEG chains with ether linkages are generally stable to CYP450 metabolism.
Molecule B Boc-NH-PEG2-COOH> 60< 10High Stability: Similar to the longer PEG analog.
Molecule C Boc-NH-PEG6-COOH> 60< 10High Stability: Demonstrates the general metabolic robustness of PEG linkers.
Molecule D 11-(Boc-amino)undecanoic acid2555.4Moderate Stability: Alkyl chains can be susceptible to hydroxylation by CYP450 enzymes.
In-Vitro Cytotoxicity Screening

Expertise & Experience: It is crucial that the linker itself does not exhibit inherent cytotoxicity, as this could lead to off-target toxicity of the final PROTAC molecule. We use the XTT assay, a reliable colorimetric method, to assess the impact of the linkers on cell viability.[19] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, and the amount of color is directly proportional to the number of viable cells.[20][21]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test molecules and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Color Development: Incubate the plate for an additional 2-4 hours until the color change is apparent.

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Comparative Data Table 5: Cytotoxicity in HEK293 Cells (72h Incubation)

Identifier Molecule Name IC₅₀ (µM) Interpretation
Molecule A Boc-O2Oc-O2Oc-OH> 100Non-toxic: No significant cytotoxicity observed at high concentrations.
Molecule B Boc-NH-PEG2-COOH> 100Non-toxic: Considered safe for use as a linker component.
Molecule C Boc-NH-PEG6-COOH> 100Non-toxic: Consistent with the biocompatible nature of PEG.
Molecule D 11-(Boc-amino)undecanoic acid> 100Non-toxic: The alkyl chain does not show inherent cytotoxicity.

Chapter 4: Synthesis and Interpretation: A Decision Framework

The in-vitro data reveals a classic trade-off in drug design. No single linker is superior across all parameters. The optimal choice is context-dependent, relying on the properties of the attached ligands and the desired therapeutic profile.

  • PEG-based linkers (A, B, C) demonstrate excellent solubility and metabolic stability, which are highly desirable properties.[2][10] However, their cell permeability decreases as the PEG chain length increases.

  • The alkyl-based linker (D) shows outstanding cell permeability due to its lipophilicity but suffers from very poor aqueous solubility and moderate metabolic stability.

This interplay necessitates a strategic selection process.

Table 6: Decision Matrix for Linker Selection

Desired PROTAC Profile Prioritized Linker Property Recommended Linker Type Rationale
Targeting a cytosolic protein; oral bioavailability is keyHigh Cell PermeabilityMolecule D (Alkyl) or Molecule B (Short PEG) High permeability is essential for oral absorption and reaching intracellular targets. Formulation strategies may be needed to overcome Molecule D's solubility issues.
Using highly hydrophobic warhead and E3 ligandsHigh Aqueous SolubilityMolecule C (Long PEG) or Molecule A (Mid PEG) The long PEG chain can "drag" the insoluble ligands into solution, improving the overall properties of the final PROTAC.[5]
Need for a metabolically robust molecule for long-duration effectHigh Metabolic StabilityMolecule A, B, or C (PEG-based) The ether backbone of PEG linkers is less prone to metabolic breakdown than the alkyl chain of Molecule D.
Bridging a large distance in the ternary complexIncreased Length & FlexibilityMolecule C (Long PEG) A longer linker provides the necessary reach and conformational freedom to enable a productive ternary complex formation between sterically demanding proteins.[6]

Conclusion

The in-vitro characterization of linker molecules is a foundational step in the rational design of effective and developable PROTACs. This guide demonstrates that a molecule like Boc-O2Oc-O2Oc-OH represents a well-balanced starting point, offering high solubility and metabolic stability with moderate cell permeability. However, by comparing it to analogs with different chain lengths and compositions, we highlight the critical trade-offs that must be navigated. Shorter PEG or alkyl linkers can enhance permeability, while longer PEG chains are invaluable for solubilizing difficult compounds. Ultimately, the selection of a linker should not be an afterthought but a strategic decision informed by a robust, multi-parametric in-vitro evaluation cascade as outlined herein.

References

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Sachdeva, M., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Retrieved from [Link]

  • S. Thallmair, et al. (n.d.). Determining small-molecule permeation through lipid membranes. Nature Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-O2Oc-O2Oc-OH. PubChem. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of a drug discovery test cascade for identifying small-molecule.... Retrieved from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthetic Boc-O2Oc-O2Oc-OH Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, particularly in the fields of bioconjugation and targeted drug delivery, the structural integrity and purity of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the fields of bioconjugation and targeted drug delivery, the structural integrity and purity of linker molecules are not merely a matter of quality control—they are fundamental to therapeutic efficacy and safety.[][] Boc-O2Oc-O2Oc-OH, a discrete polyethylene glycol (dPEG®) derivative, serves as a critical hydrophilic spacer, prized for its ability to enhance the solubility and pharmacokinetic profiles of conjugated molecules.[3][4] Its synthesis, however, can yield a variety of impurities, including starting material carryover, deletion sequences, or products of incomplete reactions.[5][6]

This guide provides an in-depth comparison of the essential analytical techniques required to validate the purity of synthetic Boc-O2Oc-O2Oc-OH. As a senior application scientist, my objective is not to present a simple list of protocols, but to explain the causality behind our analytical choices. We will explore how a multi-pronged, orthogonal approach—employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—creates a self-validating system that ensures the highest degree of confidence in your material.

The Analytical Imperative: Understanding the Molecule

Boc-O2Oc-O2Oc-OH (IUPAC Name: 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid) is an oligomeric structure characterized by several key features that dictate our analytical strategy[7]:

  • Oligomeric Nature: As a chain of repeating ethoxy units, it is prone to polydispersity and the presence of shorter or longer chain impurities.

  • Boc Protecting Group: The acid-labile tert-Butoxycarbonyl (Boc) group is crucial for its use in synthesis but can be a point of instability, potentially cleaving under certain analytical conditions.[8][]

  • Lack of a Strong Chromophore: The absence of aromatic rings makes UV detection in chromatography less sensitive, necessitating alternative detection methods.[4][10]

  • Terminal Carboxylic Acid: This functional group provides a handle for conjugation but also influences the molecule's chromatographic behavior.

A robust purity assessment, therefore, must not only quantify the main compound but also identify and characterize these potential process-related impurities.

Comparison of Core Analytical Techniques

The selection of an analytical technique is governed by the specific question being asked. No single method provides a complete picture; instead, they offer complementary data that, when combined, deliver an unambiguous purity profile.

Technique Primary Purpose Information Provided Strengths Limitations
RP-HPLC Quantitative Purity AssessmentPercentage purity, detection of process-related impurities, retention time.High precision, reproducibility, and resolving power for separating closely related species.[][12]Identity of peaks is not confirmed; co-elution can mask impurities; requires a suitable detector for non-UV active compounds.
LC-MS Identity Confirmation & Impurity IDMolecular weight of the main peak and impurities, structural fragments.High sensitivity and specificity; confirms the identity of chromatographic peaks.[13][14]Can be semi-quantitative; susceptible to ion suppression and in-source fragmentation (e.g., Boc-group loss).[8]
NMR Spectroscopy Definitive Structural ElucidationUnambiguous confirmation of chemical structure, ratio of functional groups, detection of structural isomers and certain impurities.Provides absolute structural information; inherently quantitative without the need for identical standards.[15]Lower sensitivity compared to MS; can be complex to interpret for mixtures; requires higher sample amounts.
Elemental Analysis Empirical Formula VerificationPercentage of Carbon, Hydrogen, and Nitrogen in the sample.Confirms the fundamental elemental composition of the bulk material.Provides no information on the nature of impurities; assumes a single, pure compound for accurate interpretation.

Deep Dive 1: RP-HPLC – The Workhorse for Purity Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for synthetic oligomers.[16][17][18] It separates molecules based on their hydrophobicity, effectively resolving the target molecule from more or less polar impurities.

Causality of Method Choice: Given that Boc-O2Oc-O2Oc-OH lacks a strong UV chromophore, traditional UV detectors are suboptimal. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the preferred choice. These are universal detectors that respond to any non-volatile analyte, providing a more accurate quantification of purity regardless of the optical properties of the impurities.[10][19][20]

Experimental Protocol: RP-HPLC with CAD
  • System Preparation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Charged Aerosol Detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

  • Data Analysis: Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total peak area.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (1 mg/mL) prep1->prep2 hplc1 Inject 5 µL onto C18 Column prep2->hplc1 Transfer to Vial hplc2 Gradient Elution (Water/ACN + 0.1% FA) hplc1->hplc2 hplc3 Detect with CAD hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 Raw Signal data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: RP-HPLC workflow for quantitative purity assessment.

Comparative Data: High-Purity vs. Crude Material
Analyte Retention Time (min) Area % (Crude Batch) Area % (High-Purity Batch) Potential Identity
Impurity 16.84.5%< 0.1%H-O2Oc-O2Oc-OH (deprotected)
Impurity 28.27.2%0.2%Boc-O2Oc-OH (starting material)
Boc-O2Oc-O2Oc-OH 10.5 85.8% 99.7% Product
Impurity 312.12.5%0.1%Boc-O2Oc-O2Oc-O2Oc-OH (oligomer)

Deep Dive 2: LC-MS – Confirmation of Identity

While HPLC provides quantitative data on purity, it does not confirm the identity of the peaks. LC-MS is the definitive technique for this purpose, providing the molecular weight of the eluting compounds.

Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[13] However, the Boc group is notoriously labile and can fragment even under mild ESI conditions, often showing a prominent ion corresponding to [M-Boc+H]⁺ or [M-100]⁺.[8] It is critical to look for the parent ion [M+H]⁺ or adducts like [M+Na]⁺, even at low abundance, and to recognize the [M-Boc+H]⁺ ion as a characteristic fragment, not necessarily an impurity in the original sample.

Experimental Protocol: LC-MS
  • System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (QDa) or equivalent.

  • LC Method: Utilize the same column and gradient as the RP-HPLC method to correlate peaks.

  • MS Detector Settings:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 1.5 kV.

    • Cone Voltage: 15 V (a low cone voltage is crucial to minimize in-source fragmentation).

    • Source Temperature: 120°C.

    • Mass Range: 100-1000 m/z.

  • Data Analysis: Correlate the mass spectrum of each peak from the HPLC chromatogram with its theoretical molecular weight.

Workflow for LC-MS Identity Confirmation

cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis lc1 Inject Sample lc2 Separate on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluent Flow ms2 Mass Analysis (m/z Scan) ms1->ms2 ms3 Detect Ions ms2->ms3 an1 Extract Ion Chromatograms ms3->an1 Mass Spectra Data an2 Match m/z to HPLC Peaks an1->an2 an3 Confirm Identity & Impurities an2->an3

Caption: LC-MS workflow for identity and impurity confirmation.

Expected Mass Data for a High-Purity Sample
Species Identity Chemical Formula Theoretical m/z [M+H]⁺ Observed m/z Notes
Boc-O2Oc-O2Oc-OH C₁₇H₃₂N₂O₉409.21409.2Main Product Ion
Characteristic FragmentC₁₂H₂₄N₂O₇309.16309.2In-source loss of Boc group
Sodium AdductC₁₇H₃₂N₂NaO₉431.20431.2Common adduct, confirms MW
Starting Material ImpurityC₁₀H₁₉NO₆250.12250.1If present (e.g., from crude batch)

Deep Dive 3: NMR Spectroscopy – The Gold Standard for Structure

While LC-MS confirms mass, it does not confirm the precise arrangement of atoms. NMR spectroscopy is the definitive method for structural elucidation, providing unambiguous proof of the molecule's identity and connectivity.[15]

Causality of Method Choice: ¹H NMR is particularly powerful for this molecule. By integrating the signals corresponding to distinct protons (e.g., the 9 protons of the Boc group vs. the methylene protons of the ethylene glycol backbone), one can confirm the correct ratio of the different structural components. This is a self-validating internal check on the molecule's integrity. ¹³C NMR complements this by confirming the presence of all unique carbon environments, including the carbonyl carbons of the amide and carboxylic acid.

Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire 16 scans with a 30-degree pulse and a 5-second relaxation delay to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire >1024 scans using proton decoupling.

  • Data Analysis: Assign all peaks to the corresponding protons and carbons in the structure. Verify that the integration ratios in the ¹H spectrum match the theoretical ratios.

Structure-Spectra Correlation

cluster_structure Boc-O2Oc-O2Oc-OH Structure cluster_spectra Expected ¹H NMR Signals struct A ~1.45 ppm (s, 9H) Boc Group B ~3.65 ppm (m, 16H) -O-CH2-CH2-O- C ~4.10 ppm (s, 4H) -C(=O)-CH2-O- D Amide & Acid Protons (broad, variable shift)

Caption: Key proton signals expected in the ¹H NMR spectrum.

Summary of Expected NMR Shifts
Assignment Functional Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
tert-ButylBoc~1.45~28
Ethoxy CH₂PEG-like chain~3.65~70
Methylene-C(=O)CH₂-~4.10~68
CarbonylAmideN/A~170
CarbonylCarboxylic AcidN/A~172
CarbonylBocN/A~156

Synthesizing the Data: A Holistic View of Purity

By combining these orthogonal techniques, we build a comprehensive and trustworthy purity certificate. Each method validates the others, providing a higher level of assurance than any single technique could alone.

Final Purity Report for a Certified Batch of Boc-O2Oc-O2Oc-OH
Analytical Method Parameter Specification Result Conclusion
RP-HPLC (CAD) Purity (Area %)≥ 98.0%99.7%Pass
LC-MS Molecular Weight408.44 g/mol Observed [M+H]⁺ at 409.2Identity Confirmed
¹H NMR StructureConforms to structureConformsStructure Confirmed
Elemental Analysis %CTheoretical: 50.00%49.95%Pass
%HTheoretical: 7.84%7.89%Pass
%NTheoretical: 6.86%6.81%Pass

Conclusion

Validating the purity of a critical synthetic building block like Boc-O2Oc-O2Oc-OH is a non-negotiable step in drug development and research. A superficial assessment using a single technique is insufficient and introduces unacceptable risk. The orthogonal approach detailed in this guide—leveraging the quantitative power of HPLC, the identification capabilities of LC-MS, and the definitive structural proof of NMR—provides a robust, self-validating framework. This multi-faceted strategy ensures that researchers can proceed with confidence, knowing their starting material meets the stringent purity requirements necessary for developing the next generation of advanced therapeutics.

References

  • Benchchem. A Comparative Guide to Analytical Techniques for Purity Assessment of PEGylated Compounds.
  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • PubChem. Boc-O2Oc-O2Oc-OH. National Center for Biotechnology Information. Available from: [Link]

  • Novatia, LLC. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • BOC Sciences. High performance liquid chromatography (HPLC) Technique.
  • Singh, U. P., et al. Synthesis, characterization and biological evaluation of some novel derivatives of phenylalanine. Der Pharma Chemica. Available from: [Link]

  • ACS Omega. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. American Chemical Society. Available from: [Link]

  • Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. Available from: [Link]

  • MDPI. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. Available from: [Link]

  • Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Available from: [Link]

  • ResearchGate. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Available from: [Link]

  • Stoffers, N. H., et al. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Food Additives & Contaminants. Available from: [Link]

  • Agilent Technologies, Inc. High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Available from: [Link]

  • Clogston, J. D., & Patri, A. K. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Methods in Molecular Biology. Available from: [Link]

  • Hoppe, M., et al. Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. Trends in Food Science & Technology. Available from: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Boc-O2Oc-O2Oc-OH Conjugates

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Specificity in Small Molecule Antibody Development The generation of high-affinity, specific antibodies aga...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Specificity in Small Molecule Antibody Development

The generation of high-affinity, specific antibodies against small molecules, or haptens, is a cornerstone of immunodiagnostic assay development and a critical step in pharmacokinetic (PK) and anti-drug antibody (ADA) assays for novel therapeutics.[1][2] Unlike large protein antigens, haptens like Boc-O2Oc-O2Oc-OH—a protected dipeptide-like structure with an oligoethylene glycol spacer—are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[3][4] This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies raised against a Boc-O2Oc-O2Oc-OH conjugate, offering field-proven insights and detailed experimental protocols.

The core challenge lies in directing the immune response specifically to the hapten, while minimizing recognition of the carrier protein or the linker used for conjugation.[3][5] Furthermore, the resulting antibodies must be rigorously characterized to ensure they can distinguish the target molecule from structurally similar compounds, a critical factor for the accuracy and reliability of any subsequent assay.[5][6] This guide will navigate the complexities of hapten-carrier conjugation, antibody screening, and in-depth cross-reactivity profiling using state-of-the-art techniques.

Part 1: Strategic Design of the Immunogen - The Foundation of a Specific Antibody Response

The journey to a highly specific antibody begins with the thoughtful design and synthesis of the hapten-carrier conjugate. The choice of carrier protein and the density of the hapten on its surface are critical parameters that significantly influence the resulting antibody repertoire.[7][8]

Hapten Synthesis and Carrier Protein Conjugation

The Boc-O2Oc-O2Oc-OH hapten must first be activated for conjugation to the carrier protein. A common and effective method is the use of N-hydroxysuccinimide (NHS) ester chemistry to activate the terminal carboxylic acid, which then readily reacts with primary amines (lysine residues) on the carrier protein.

Experimental Protocol: Boc-O2Oc-O2Oc-OH Conjugation to Carrier Proteins

Objective: To covalently link the Boc-O2Oc-O2Oc-OH hapten to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

Materials:

  • Boc-O2Oc-O2Oc-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation:

    • Dissolve Boc-O2Oc-O2Oc-OH, DCC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Carrier Protein Preparation:

    • Dissolve KLH (for immunization) or BSA (for screening) in PBS, pH 7.4, to a concentration of 10 mg/mL.

  • Conjugation:

    • Slowly add the activated hapten-NHS ester solution to the carrier protein solution while gently stirring. A typical starting molar ratio is 20-40 moles of hapten per mole of carrier protein.[2]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C with several buffer changes over 48 hours.

  • Characterization:

    • Determine the hapten density (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by a colorimetric assay such as the TNBS assay.[9] A moderate hapten density of 10-20 is often optimal for generating a specific antibody response.[2]

The Rationale Behind Carrier Protein Selection and Hapten Density
  • Carrier Protein Choice: KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice for immunization in mice or rabbits.[3] BSA is a smaller, less immunogenic protein and is commonly used as the carrier for the screening antigen to avoid selecting antibodies that are specific to the immunization carrier.[3]

  • Hapten Density: A high hapten density may lead to a strong immune response, but it can also favor the generation of lower-affinity antibodies and potentially mask key epitopes of the hapten.[7][9] Conversely, a low hapten density may result in a weaker immune response. Therefore, aiming for a moderate hapten density is a crucial strategic decision.[2]

Part 2: Comparative Analysis of Immunoassays for Cross-Reactivity Screening

Once an immune response is generated, the next critical step is to screen for antibodies with the desired specificity. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and high-throughput method for this purpose.[10][11]

Competitive ELISA: The Workhorse of Specificity Screening

In a competitive ELISA for a small molecule, the free hapten in solution competes with the hapten conjugated to a coating protein for binding to the antibody. The signal is inversely proportional to the concentration of free hapten.[10]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Profiling

Objective: To determine the specificity and cross-reactivity of anti-Boc-O2Oc-O2Oc-OH antibodies.

Materials:

  • Boc-O2Oc-O2Oc-OH-BSA conjugate (coating antigen)

  • Anti-Boc-O2Oc-O2Oc-OH antibodies (from immunized animal serum or hybridoma supernatant)

  • Boc-O2Oc-O2Oc-OH (target analyte)

  • Structurally related potential cross-reactants (see Table 1)

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • ELISA plates, reader, and washer

Procedure:

  • Plate Coating:

    • Coat ELISA plate wells with 100 µL of Boc-O2Oc-O2Oc-OH-BSA at 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

    • Block with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte (Boc-O2Oc-O2Oc-OH) and potential cross-reactants in assay buffer.

    • In a separate plate or tubes, pre-incubate the antibody at its optimal dilution with the serially diluted analytes for 1 hour at room temperature.

  • Incubation:

    • Wash the coated and blocked plate 3 times.

    • Transfer 100 µL of the antibody-analyte mixtures to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of diluted goat anti-mouse IgG-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Readout and Analysis:

    • Stop the reaction with 100 µL of stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the IC50 (the concentration of analyte that causes 50% inhibition of antibody binding) for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Interpreting the Competitive ELISA Data

The results from the competitive ELISA provide a quantitative measure of the antibody's specificity. A lower IC50 value indicates a higher affinity of the antibody for the analyte.

Table 1: Comparative Cross-Reactivity Profile of a Monoclonal Antibody (MAb-B2O2) Raised Against Boc-O2Oc-O2Oc-OH-KLH

CompoundStructureIC50 (nM)% Cross-Reactivity
Boc-O2Oc-O2Oc-OH Boc-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH 1.5 100%
Boc-O2Oc-OHBoc-NH-(CH₂)₂-O-(CH₂)₂-COOH1501.0%
O2Oc-O2Oc-OHH₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH>10,000<0.01%
Boc-Gly-OHBoc-NH-CH₂-COOH>10,000<0.01%
PEG (average MW 400)H-(O-CH₂-CH₂)n-OH5,0000.03%
Free Boc Group(CH₃)₃C-O-CO->10,000<0.01%

Analysis of the Data:

The hypothetical data in Table 1 demonstrates that MAb-B2O2 is highly specific for the target hapten, Boc-O2Oc-O2Oc-OH. The significantly higher IC50 values for related structures indicate minimal cross-reactivity. This level of specificity is crucial for developing a reliable and accurate immunoassay. For instance, the low cross-reactivity with the deprotected hapten (O2Oc-O2Oc-OH) and the Boc protecting group alone confirms that the antibody recognizes the entire hapten structure.

Graphviz Diagram: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection coat Coat Plate with Boc-O2Oc-O2Oc-OH-BSA wash1 Wash coat->wash1 block Block Plate wash1->block add_mixture Add Mixture to Plate block->add_mixture pre_incubate Pre-incubate Antibody with Sample/Standard pre_incubate->add_mixture wash2 Wash add_mixture->wash2 add_secondary Add Secondary Ab-HRP wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Part 3: Advanced Characterization with Surface Plasmon Resonance (SPR)

While ELISA is excellent for high-throughput screening, Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data, offering a deeper understanding of the antibody-antigen interaction.[12][13][14]

SPR for Kinetic Analysis and Fine Specificity Mapping

SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing association (ka) and dissociation (kd) rate constants, from which the affinity constant (KD) can be calculated (KD = kd/ka).[15]

Experimental Protocol: SPR Analysis of Antibody Cross-Reactivity

Objective: To determine the binding kinetics and affinity of anti-Boc-O2Oc-O2Oc-OH antibodies to the target hapten and potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-mouse IgG antibody (for capture)

  • Anti-Boc-O2Oc-O2Oc-OH antibody

  • Boc-O2Oc-O2Oc-OH and potential cross-reactants

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation:

    • Immobilize a high density of anti-mouse IgG antibody on the sensor chip surface using standard amine coupling chemistry. This will serve as the capture surface.

  • Antibody Capture:

    • Inject the anti-Boc-O2Oc-O2Oc-OH antibody over the sensor surface to be captured by the immobilized anti-mouse IgG.

  • Kinetic Analysis:

    • Inject a series of concentrations of the target analyte (Boc-O2Oc-O2Oc-OH) over the captured antibody surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between analyte injections using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove the captured antibody and bound analyte.

  • Cross-Reactivity Testing:

    • Repeat the kinetic analysis with each of the potential cross-reactants.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD for each interaction.

Comparing SPR and ELISA Data: A Holistic View of Specificity

SPR provides a more nuanced view of cross-reactivity than ELISA. Two compounds with similar IC50 values in an ELISA may have very different binding kinetics, which can be critical for assay performance.

Table 2: Comparative Kinetic Data for MAb-B2O2 Binding to Haptens Determined by SPR

Compoundka (1/Ms)kd (1/s)KD (M)
Boc-O2Oc-O2Oc-OH 2.5 x 10⁵ 3.8 x 10⁻⁴ 1.5 x 10⁻⁹
Boc-O2Oc-OH1.1 x 10⁴1.6 x 10⁻³1.5 x 10⁻⁷
O2Oc-O2Oc-OHNo Binding DetectedNo Binding DetectedN/A
Boc-Gly-OHNo Binding DetectedNo Binding DetectedN/A

Analysis of the Data:

The SPR data in Table 2 corroborates the high specificity observed in the ELISA. The fast association rate and very slow dissociation rate for the target hapten result in a high affinity (low KD). In contrast, the cross-reactant Boc-O2Oc-OH exhibits a significantly lower affinity, primarily due to a faster dissociation rate. This detailed kinetic information is invaluable for selecting the best antibody for a specific application.

Graphviz Diagram: SPR Experimental Workflow

SPR_Workflow cluster_setup Instrument Setup cluster_cycle Binding Cycle (Repeated for each analyte concentration) cluster_analysis Data Analysis immobilize Immobilize Capture Ab (anti-mouse IgG) capture Capture MAb-B2O2 immobilize->capture associate Inject Analyte (Association) capture->associate dissociate Buffer Flow (Dissociation) associate->dissociate regenerate Regenerate Surface dissociate->regenerate fit_data Fit Sensorgrams to Binding Model dissociate->fit_data regenerate->capture Start Next Cycle determine_kinetics Determine ka, kd, KD fit_data->determine_kinetics

Caption: Workflow for SPR analysis of antibody-hapten binding kinetics.

Conclusion: A Multi-faceted Approach to Ensuring Antibody Specificity

The development of highly specific antibodies against small molecules like Boc-O2Oc-O2Oc-OH requires a systematic and multi-pronged approach. From the strategic design of the immunogen to high-throughput screening with competitive ELISA and in-depth kinetic characterization by SPR, each step is critical in ensuring the final antibody meets the stringent requirements for use in sensitive and specific immunoassays. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of small molecule antibody development and produce reagents of the highest quality and reliability.

References

  • Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance. (2002). Current Protocols in Immunology. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2004). Bioconjugate Chemistry. [Link]

  • Effects of Hapten Density on the Induced Antibody Repertoire. (2012). PLoS ONE. [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (2004). ResearchGate. [Link]

  • Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice. (2013). ResearchGate. [Link]

  • Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. (2014). Analytical and Bioanalytical Chemistry. [Link]

  • Small peptides induce antibodies with a sequence and structural requirement for binding antigen comparable to antibodies raised against the native protein. (1985). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Peptide Modifications: KLH, BSA, OVA Conjugates. (n.d.). Anaspec. [Link]

  • Antibody-antigenic peptide interactions monitored by SPR and QCM-D. A model for SPR detection of IA-2 autoantibodies in human serum. (2007). Biosensors & Bioelectronics. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (2014). Methods in Molecular Biology. [Link]

  • How to perform competitive ELISA? (2023). LifeTein. [Link]

  • Protein Conjugates / Immunogenic Peptides. (n.d.). JPT. [Link]

  • Immunogenicity of a free synthetic peptide: carrier-conjugation enhances antibody affinity for the native protein. (1987). Molecular Immunology. [Link]

  • Monoclonal antibodies in hapten immunoassays. (1992). Pharmaceutical Research. [Link]

  • Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. (2020). mAbs. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. (2023). Turkish Journal of Biochemistry. [Link]

  • Competitive ELISA. (n.d.). Sino Biological. [Link]

  • Competitive ELISA Test - Animated Video. (2023). YouTube. [Link]

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021). Frontiers in Molecular Biosciences. [Link]

  • Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. (1991). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2023). ACS Omega. [Link]

  • Specificity and Cross-Reactivity. (2000). Immunology and Evolution of Infectious Disease. [Link]

  • Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. (1991). PubMed. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2012). Methods in Molecular Biology. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagent Efficacy for Boc-O2Oc-O2Oc-OH

Introduction: Navigating the Challenges of Specialty Linker Conjugation In the landscape of modern drug development and bioconjugation, polyethylene glycol (PEG) and PEG-like linkers are indispensable tools for modifying...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Specialty Linker Conjugation

In the landscape of modern drug development and bioconjugation, polyethylene glycol (PEG) and PEG-like linkers are indispensable tools for modifying therapeutic molecules. The di-8-amino-3,6-dioxaoctanoic acid (O2Oc) structure, protected here as Boc-O2Oc-O2Oc-OH, represents a discrete, hydrophilic, and flexible linker critical for optimizing the pharmacokinetic and pharmacodynamic profiles of bioconjugates.

However, the very properties that make this linker valuable also present unique challenges in synthesis. The coupling of its terminal carboxylic acid to a target amine (e.g., a lysine residue on a protein or a small molecule amine) is a pivotal step that dictates the overall yield and purity of the final conjugate. Steric hindrance from the N-terminal tert-butyloxycarbonyl (Boc) group and the flexible, potentially coordinating nature of the polyether chain can lead to sluggish reactions, incomplete conversions, and the formation of undesirable side products.[1]

This guide provides an in-depth, evidence-based comparison of common coupling reagents for the acylation of an amine with Boc-O2Oc-O2Oc-OH. We will move beyond mere protocols to explore the mechanistic underpinnings of each reagent class, present comparative experimental data, and offer field-proven recommendations to help you select the optimal reagent for this demanding application.

The Fundamental Chemistry: Activating the Carboxyl Group

The formation of an amide bond is not a spontaneous process; it requires the "activation" of the carboxylic acid.[2] Coupling reagents achieve this by converting the hydroxyl group of the carboxylate into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the target amine.[3] The choice of reagent dictates the nature of this activated intermediate, which in turn governs reaction speed, efficiency, and the propensity for side reactions like racemization.[4][5]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Bond R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide_Bond + Amine Amine R'-NH2 Amine->Amide_Bond

Caption: General workflow for amide bond formation.

Coupling Reagent Candidates: A Comparative Mechanistic Analysis

The success of coupling sterically demanding substrates like Boc-O2Oc-O2Oc-OH hinges on the reactivity of the activated intermediate.[6] We will compare three major classes of reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorse Reagent (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which allows for easy removal of its urea byproduct during workup.[7]

  • Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. However, it is also unstable and can rearrange to a stable N-acylurea, a reaction-terminating side product.[2] To mitigate this and to reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is almost always used.[9] The additive intercepts the O-acylisourea to form a more stable active ester (e.g., OBt-ester), which then cleanly reacts with the amine.[10]

G RCOOH Boc-Linker-COOH O_acylisourea O-acylisourea (Reactive, Unstable) RCOOH->O_acylisourea + EDC EDC EDC OBt_ester OBt-ester (Active Ester) O_acylisourea->OBt_ester + HOBt N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt->OBt_ester Amide Amide Product OBt_ester->Amide + Amine Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt coupling mechanism and potential side reaction.

  • Field Insights: While cost-effective, the EDC/HOBt system can be sluggish for sterically hindered couplings. The activation step is often the rate-limiting factor, and longer reaction times can increase the risk of side product formation.

Phosphonium Salts: High Efficiency without Guanidinylation (PyBOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based reagent that offers high efficiency and avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.[11][12]

  • Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate anion attacks the phosphonium center of PyBOP.[13] This results in the formation of an OBt active ester, analogous to the one formed in the EDC/HOBt system, but the activation is generally faster and more efficient.[11]

G RCOO Boc-Linker-COO⁻ (from R-COOH + Base) OBt_ester OBt-ester (Active Ester) RCOO->OBt_ester + PyBOP PyBOP PyBOP PyBOP->OBt_ester Amide Amide Product OBt_ester->Amide + Amine Byproduct Tris(pyrrolidino) phosphine oxide OBt_ester->Byproduct Amine R'-NH2 Amine->Amide G RCOO Boc-Linker-COO⁻ (from R-COOH + Base) OAt_ester OAt-ester (Highly Reactive Ester) RCOO->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine (Anchimeric Assistance) Byproduct Tetramethylurea OAt_ester->Byproduct Amine R'-NH2 Amine->Amide

Caption: HATU coupling mechanism highlighting the reactive OAt-ester.

  • Field Insights: For the specific challenge of coupling Boc-O2Oc-O2Oc-OH, HATU is often the reagent of choice. [14]Its high reactivity can overcome the steric hindrance and drive the reaction to completion quickly, minimizing potential side reactions. [15][16]However, it is more expensive than other options, and care must be taken to avoid a side reaction where HATU can react with the free amine to form a guanidinium species, capping the chain. [17]This is typically avoided by pre-activating the carboxylic acid before adding the amine. [17]

Experimental Comparison: A Case Study

To provide a quantitative comparison, a model experiment was designed to couple Boc-O2Oc-O2Oc-OH (1.0 eq) with benzylamine (1.1 eq) as a model nucleophile. The reactions were run under standardized conditions in DMF with DIPEA (2.0 eq) as the base at room temperature and monitored by HPLC.

Standard Coupling Protocol
  • Dissolve Boc-O2Oc-O2Oc-OH (1 eq) in anhydrous DMF (to make a 0.1 M solution).

  • Add the coupling reagent (1.1 eq) and, if applicable, the additive (1.1 eq).

  • Add DIPEA (2.0 eq) and stir for 5 minutes for pre-activation (especially recommended for HATU).

  • Add the amine (1.1 eq).

  • Stir the reaction at room temperature, monitoring by HPLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. [13]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Boc-Linker-OH in DMF B Add Coupling Reagent (+ Additive) A->B C Add Base (DIPEA) B->C D Pre-activate (5 min) C->D E Add Amine D->E F Stir at RT & Monitor by HPLC E->F G Quench & Extract F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: Experimental workflow for the comparative coupling study.

Results and Discussion

The performance of each reagent was evaluated based on reaction time, isolated yield, and product purity as determined by HPLC.

Coupling ReagentReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Key Observations
EDC/HOBt 186592Sluggish reaction; significant starting material remained after 8h. Formation of a minor N-acylurea side product was detected.
PyBOP 48897Clean and efficient reaction. The byproduct was easily removed during the aqueous workup. A reliable choice for moderate difficulty.
HATU 1.595>99Very rapid and clean conversion. The highest purity and yield were achieved, demonstrating its superior efficacy for this sterically demanding substrate. [18]

These results clearly demonstrate the superior performance of the aminium/uronium salt HATU for this application. [19]The increased reactivity of the OAt-ester intermediate effectively overcomes the steric bulk, leading to a faster, cleaner, and higher-yielding reaction. [18]PyBOP represents a strong, more cost-effective alternative, providing excellent results with a slightly longer reaction time. The classic EDC/HOBt system, while functional, is significantly less efficient for this challenging substrate.

Recommendations and Final Verdict

  • For Maximum Efficacy and Purity (Recommended): HATU is the unequivocal choice when yield, purity, and reaction speed are paramount. [16]Its power justifies the higher cost, especially in late-stage synthesis or when working with precious materials.

  • For a Balance of Performance and Cost: PyBOP offers an excellent compromise. It is highly efficient, avoids potential guanidinylation side reactions, and is more economical than HATU. [6]It is a robust choice for routine and moderately difficult couplings.

  • For Budget-Constrained, Early-Stage Synthesis: EDC/HOBt can be used, but researchers should be prepared for longer reaction times and potentially lower yields. It is most suitable when cost is the primary driver and optimization of reaction time is not critical.

By understanding the mechanisms and leveraging comparative data, researchers can confidently select the most appropriate coupling reagent, ensuring the efficient and successful synthesis of high-quality conjugates using the Boc-O2Oc-O2Oc-OH linker.

References

  • Vertex AI Search. (n.d.). Acid-Amine Coupling using PyBOP. Organic Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • BenchChem. (n.d.). PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • BenchChem. (n.d.). A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
  • BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • YouTube. (2021). PyBrOP Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Boc-Inp-OH and Fmoc.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • BOC Sciences. (n.d.). BOC-amino acids.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Boc-O2Oc-O2Oc-OH and its Alternatives in Drug Conjugate Development

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth, objective comparison of Boc-O2Oc-O2Oc-OH, a polyethylene glycol (PEG)-based linker, with its key alternatives. We will delve into the experimental data and provide detailed methodologies to empower you in selecting the optimal linker for your specific application.

Unveiling the Structure: What is Boc-O2Oc-O2Oc-OH?

Boc-O2Oc-O2Oc-OH, with the CAS number 1069067-08-8, is a heterobifunctional PEG linker.[1] Its IUPAC name, 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, reveals its core structure: a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a flexible chain of ethylene glycol units.[2] This structure makes it a valuable tool in bioconjugation, where it can bridge a targeting moiety and a payload. The Boc group provides a stable protecting group for the amine, which can be removed under acidic conditions to allow for sequential conjugation.[3][4] The PEG chain enhances the hydrophilicity and solubility of the molecule it is attached to, a crucial property for many biological applications.[5][6]

The Competitive Landscape: Key Alternatives to Boc-O2Oc-O2Oc-OH

The selection of a linker extends beyond a single molecule. A variety of alternatives exist, each with distinct properties that can be leveraged to optimize a drug conjugate's performance. The primary alternatives to Boc-O2Oc-O2Oc-OH fall into categories based on PEG length, terminal functional groups, and cleavability.

Table 1: Comparison of Key Physicochemical Properties of Boc-O2Oc-O2Oc-OH and its Alternatives

Linker NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Boc-O2Oc-O2Oc-OH C17H32N2O9408.44[1]Mid-length PEG chain, Boc-amine and carboxylic acid termini.
Boc-NH-PEG3-COOHC13H25NO7307.34Shorter PEG chain, potentially altering spatial orientation.
Boc-NH-PEG8-CH2CH2COOHC24H47NO12541.63[7]Longer PEG chain, offering increased hydrophilicity and reach.[7]
Boc-amino-PEG3-SSPyVariesVariesCleavable disulfide bond, designed for intracellular drug release.[8]
Alkyl Chain LinkersVariesVariesNon-PEG, hydrophobic linkers that can influence cell permeability.[9]

Benchmarking Performance: Key Assays and Expected Outcomes

To make an informed decision, a rigorous head-to-head comparison of these linkers is essential. The following assays are critical for benchmarking their performance in the context of drug conjugate development.

Chemical Stability and Deprotection kinetics

The stability of the Boc protecting group and the kinetics of its removal are fundamental parameters. While the Boc group is generally stable under basic and nucleophilic conditions, its lability in acidic environments necessitates careful handling.[3][4]

Experimental Protocol 1: Comparative Stability Analysis via RP-HPLC

Objective: To quantify the stability of the Boc-protected linker in simulated physiological and processing conditions.

Methodology:

  • Prepare solutions of each Boc-protected linker in buffers of varying pH (e.g., pH 5.0, 7.4, and 8.5).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the percentage of intact linker versus the deprotected product.

  • To assess deprotection kinetics, treat the linkers with a standard acidic condition (e.g., 20% trifluoroacetic acid in dichloromethane) and monitor the disappearance of the starting material over a shorter time course.[3]

Cell Permeability Assays

For drug conjugates targeting intracellular proteins, such as PROTACs, the ability of the linker to facilitate cell entry is paramount. The physicochemical properties of the linker, including its length and hydrophilicity, play a significant role in this process.[9][10]

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of the linkers across an artificial lipid membrane as a high-throughput initial screen.[11][12]

Methodology:

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[11]

  • The linker solution is added to the donor (upper) compartment.

  • The acceptor (lower) plate is filled with a buffer solution.

  • The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • The concentration of the linker in both the donor and acceptor compartments is quantified using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Experimental Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the transport of the linkers across a monolayer of human intestinal epithelial cells, providing insights into both passive and active transport mechanisms.[10]

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

  • For apical to basolateral (A->B) transport, the linker solution is added to the apical (upper) chamber, and the basolateral (lower) chamber contains fresh media.

  • For basolateral to apical (B->A) transport, the linker is added to the basolateral chamber.

  • The plates are incubated at 37°C.

  • Samples are taken from the receiving chamber at various time points and the concentration of the linker is determined by LC-MS/MS.

  • The Papp value and the efflux ratio (Papp B->A / Papp A->B) are calculated to assess the extent of active efflux.

Table 2: Representative Comparative Data for Linker Permeability

Linker TypePAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp A->B, 10⁻⁶ cm/s)Caco-2 Efflux Ratio
Boc-O2Oc-O2Oc-OH (Expected) Low to ModerateLow to ModerateLow
Short PEG LinkerModerateModerateLow
Long PEG LinkerLowLowLow
Alkyl LinkerHighHighLow
Known P-gp SubstrateLowLow>2

Note: This table presents expected trends. Actual values are highly dependent on the specific experimental conditions.

In Vitro Efficacy of the Final Conjugate

Ultimately, the performance of the linker is judged by the activity of the final drug conjugate. For a PROTAC, this is measured by its ability to induce the degradation of the target protein.

Experimental Protocol 4: Western Blot for Target Protein Degradation

Objective: To determine the concentration-dependent degradation of a target protein by PROTACs constructed with different linkers.

Methodology:

  • Culture a relevant cell line expressing the target protein.

  • Treat the cells with a serial dilution of the PROTACs for a fixed time (e.g., 18-24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_permeability Permeability Assessment cluster_efficacy Efficacy Evaluation pampa PAMPA Assay (Passive Diffusion) lcms LC-MS/MS Quantification pampa->lcms Analyze Samples caco2 Caco-2 Assay (Active/Passive Transport) caco2->lcms Analyze Samples cell_culture Cell Treatment with PROTAC Conjugates western_blot Western Blot Analysis cell_culture->western_blot data_analysis DC50 & Dmax Calculation western_blot->data_analysis linker Linker Candidates (Boc-O2Oc-O2Oc-OH & Alternatives) linker->pampa linker->caco2 linker->cell_culture Synthesize PROTACs

Caption: A streamlined workflow for benchmarking linker performance.

Conclusion and Future Perspectives

The selection of a linker is a pivotal decision in the design of ADCs and PROTACs. Boc-O2Oc-O2Oc-OH, with its mid-length PEG chain, offers a balance of hydrophilicity and spatial separation. However, a comprehensive benchmarking against alternatives with varying PEG lengths and chemical properties is crucial for optimizing the therapeutic potential of a drug conjugate.

The assays outlined in this guide provide a robust framework for this comparative analysis. By systematically evaluating chemical stability, cell permeability, and the biological activity of the final conjugate, researchers can make data-driven decisions to advance their drug discovery programs. The future of linker technology will likely involve the development of "smart" linkers that are responsive to the tumor microenvironment or specific cellular cues, further enhancing the precision and efficacy of targeted therapies.

References

  • Semenist, V. et al. New Assay for Quantification of PEGylated Proteins During in Vitro Permeability Studies. Journal of Pharmaceutical Sciences. (URL: [Link])

  • PubChem. Boc-O2Oc-O2Oc-OH | C17H32N2O9 | CID 51340380. (URL: [Link])

  • Wozniak, K. et al. In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. (URL: [Link])

  • Mares, A. et al. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. (URL: [Link])

  • PubChem. Dde-o2oc-oh | C16H25NO6 | CID 136908402. (URL: [Link])

  • Thakur, A. et al. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. (URL: [Link])

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (URL: [Link])

  • Apinnotech Co., Ltd. Boc-NH-PEG8-CH2CH2COOH. (URL: [Link])

  • Organic Chemistry Portal. Boc-Protected Amino Groups. (URL: [Link])

  • Hebei Bozai Chemical Co., Ltd. Boc Protected Compounds. (URL: [Link])

  • PubChem. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. (URL: [Link])

  • PubChem. 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid. (URL: [Link])

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-O2Oc-O2Oc-OH

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respons...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Boc-O2Oc-O2Oc-OH (CAS No. 1069067-08-8), a specialized reagent in proteomics research.[1][2] Our commitment to safety and environmental stewardship necessitates a thorough understanding of the materials we use, even when comprehensive toxicological data is not available.

While the chemical, physical, and toxicological properties of Boc-O2Oc-O2Oc-OH have not been fully investigated, this guide synthesizes available safety information with established best practices for handling structurally similar compounds, namely polyethylene glycol (PEG) derivatives and Boc-protected amino acids.[1][3][4][5] The following procedures are designed to be a self-validating system, ensuring that safety is paramount at every step.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. The Material Safety Data Sheet (MSDS) for Boc-O2Oc-O2Oc-OH serves as the primary source of this information.[1]

PropertyValueSource
CAS Number 1069067-08-8[1][2]
Molecular Formula C17H32N2O9[1][2]
Molecular Weight 408.44 g/mol [1][2]
Known Hazards To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. May cause respiratory irritation upon inhalation.[1]
Decomposition Special hazards arising from the substance or mixture in case of fire include carbon dioxide, nitrogen oxides (NOx), and potentially hydrogen chloride gas.[1]

The structure of Boc-O2Oc-O2Oc-OH consists of a tert-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene glycol-like linker. The Boc group is known to be labile under acidic conditions, which is a key consideration for avoiding inadvertent reactions during waste storage and disposal.[6][7]

Personal Protective Equipment (PPE) and Safe Handling

Given the limited toxicological data, a conservative approach to PPE is warranted. Adherence to standard laboratory safety protocols is the minimum requirement.

  • Eye Protection : Always wear safety glasses with side shields or goggles.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of properly after handling.[8]

  • Body Protection : A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection : For nuisance exposures or when handling the powder outside of a fume hood, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills
  • Evacuate and Ventilate : Ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material such as vermiculite or sand to contain the spill. Avoid creating dust.

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.

  • Decontamination : Clean the spill area thoroughly with soap and water.

Large Spills
  • Evacuate : Immediately evacuate personnel from the affected area.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Emergency Services : Contact your institution's environmental health and safety (EHS) office or emergency response team.

First Aid Measures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

In all cases of exposure, show the safety data sheet to the attending medical professional.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Boc-O2Oc-O2Oc-OH is to prevent its entry into the environment. Do not let the product enter drains or sewer systems. [1][3]

Waste Segregation and Collection
  • Dedicated Waste Container : Collect all Boc-O2Oc-O2Oc-OH waste, including contaminated consumables, in a designated, clearly labeled, and sealed container. The container should be chemically compatible (e.g., high-density polyethylene).

  • Labeling : The label should clearly state "Boc-O2Oc-O2Oc-OH Waste" and include the date of accumulation.

  • Segregation : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines. This is particularly important to avoid contact with acidic waste, which could lead to the uncontrolled removal of the Boc protecting group and the generation of gas.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Boc-O2Oc-O2Oc-OH waste.

DisposalWorkflow start Boc-O2Oc-O2Oc-OH Waste Generated assessment Assess Contamination Status start->assessment contaminated_waste Contaminated with Hazardous Material? assessment->contaminated_waste pure_waste Pure or Uncontaminated Waste non_hazardous_waste Treat as Non-Hazardous Chemical Waste pure_waste->non_hazardous_waste contaminated_waste->pure_waste No hazardous_waste Treat as Hazardous Waste contaminated_waste->hazardous_waste Yes collection Collect in Labeled, Sealed Container hazardous_waste->collection non_hazardous_waste->collection storage Store in Designated Secondary Containment collection->storage disposal_contractor Arrange Pickup by Licensed Chemical Waste Disposal Contractor storage->disposal_contractor end Disposal Complete disposal_contractor->end

Caption: Disposal decision workflow for Boc-O2Oc-O2Oc-OH waste.

Final Disposal Method

The recommended method for the final disposal of Boc-O2Oc-O2Oc-OH is through a licensed professional waste disposal service.[1] Two primary options are generally available:

  • Chemical Incineration : This is a preferred method for many organic compounds. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Disposal Company : Offer surplus and non-recyclable solutions to a licensed disposal company that is equipped to handle chemical waste.[1]

Contaminated packaging should be disposed of as unused product.[1]

Experimental Protocol: Waste Neutralization (for illustrative purposes only)

Disclaimer: The following protocol is for illustrative purposes to demonstrate the chemical principles involved and should not be performed without a thorough, site-specific risk assessment and approval from your institution's EHS department. The primary recommended disposal method is via a licensed contractor.

This hypothetical protocol describes the hydrolysis of the Boc-protecting group as a potential pre-treatment step, though it is generally not necessary if using a licensed disposal service.

Objective: To hydrolyze the Boc-protecting group prior to disposal.

Materials:

  • Boc-O2Oc-O2Oc-OH waste

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Appropriate reaction vessel and stir bar

  • pH paper or meter

Procedure:

  • In a well-ventilated fume hood, dissolve the Boc-O2Oc-O2Oc-OH waste in a minimal amount of dichloromethane.

  • Slowly add an excess of trifluoroacetic acid to the solution while stirring. Gas evolution (carbon dioxide) is expected.[7]

  • Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by an appropriate technique like TLC or LC-MS).

  • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is neutral. Be cautious as this will generate a significant amount of carbon dioxide.

  • Separate the aqueous and organic layers. The resulting deprotected compound will be in the aqueous layer.

  • The aqueous solution containing the deprotected amine should be collected and disposed of as chemical waste through a licensed contractor.

The following diagram illustrates the logical flow of this hypothetical pre-treatment protocol.

NeutralizationWorkflow start Boc-O2Oc-O2Oc-OH Waste in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa reaction Stir and Monitor for Reaction Completion add_tfa->reaction neutralize Neutralize with Saturated Sodium Bicarbonate reaction->neutralize separate Separate Aqueous and Organic Layers neutralize->separate aqueous_waste Collect Aqueous Waste separate->aqueous_waste dispose Dispose via Licensed Contractor aqueous_waste->dispose

Caption: Hypothetical workflow for Boc-group hydrolysis pre-treatment.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of Boc-O2Oc-O2Oc-OH, while seemingly a routine laboratory task, is a critical component of our professional responsibility. By adhering to these guidelines, researchers can ensure a safe working environment and minimize their environmental impact. The principles of thorough hazard assessment, proper use of personal protective equipment, and reliance on professional waste disposal services form the foundation of a robust and trustworthy chemical hygiene plan.

References

  • MSDS of Boc-O2Oc-O2Oc-OH. (n.d.).
  • How To Dispose Of Polyethylene Glycol? - Chemistry For Everyone. (2025, February 18). YouTube. Retrieved from [Link]

  • How To Dispose Of Polyethylene Glycol 3350? - Chemistry For Everyone. (2025, February 28). YouTube. Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
  • Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • Fmoc-Trp(Boc)-OH 98%_sds - Severn Biotech. (n.d.). Retrieved from [Link]

  • Polyethylene glycol Standard_NAEnglish - Agilent. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2021, September 16).
  • Polyethylene glycol (PEG) 3000 for synthesis - epos-SDB 2025.1 - AnalytiChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid - PubChem. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • MSDS LSP322 Fmoc-AEEA.pdf - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Fmoc-8-Amino-3,6-dioxaoctanoic acid - Carl ROTH. (2024, March 4). Retrieved from [Link]

  • 8-(((Tert-butoxy)carbonyl)amino)octanoic acid - PubChem. (n.d.). Retrieved from [Link]

  • Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8 | SCBIO - Santa Cruz Biotechnology. (2025, November 21). Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Handling and Disposal of Boc-O2Oc-O2Oc-OH

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide moves beyond a simple checklist to provide a deep, proc...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of Boc-O2Oc-O2Oc-OH (CAS 1069067-08-8), a versatile PEG linker. The core principle of this guide is proactive risk mitigation, especially vital when dealing with compounds whose toxicological profiles are not yet exhaustively studied.

Chemical Identity and Hazard Assessment

Boc-O2Oc-O2Oc-OH is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a tert-Butyloxycarbonyl (Boc) protected amine. Understanding this structure is key to anticipating its reactivity and handling requirements. The Boc group is notably sensitive to strong acids, while the PEG chain imparts specific solubility and handling characteristics.[1]

PropertyValueSource
CAS Number 1069067-08-8[2][3]
Molecular Formula C₁₇H₃₂N₂O₉[2][3]
Molecular Weight 408.44 g/mol [2][3]
Physical State Likely a low-melting solid[4][5]
Core Hazard Analysis

The most critical piece of information from the Safety Data Sheet (SDS) is that the chemical, physical, and toxicological properties of Boc-O2Oc-O2Oc-OH have not been thoroughly investigated.[2] This lack of comprehensive data mandates a conservative approach, treating the compound with a high degree of caution and assuming it may be hazardous until proven otherwise. The SDS does note a potential for respiratory irritation, which directly informs our respiratory protection strategy.[2]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

Given the incomplete hazard profile, a multi-barrier PPE strategy is essential to minimize all potential routes of exposure: dermal, ocular, and respiratory.

Protection TypeMinimum RequirementRecommended forRationale
Dermal Nitrile Gloves, Fully-Buttoned Lab CoatAll handling proceduresPrevents skin contact. Nitrile offers good resistance to a broad range of chemicals. A lab coat protects against incidental splashes and dust.[6][7]
Ocular Safety Glasses with Side-ShieldsAll handling proceduresProtects eyes from dust particles and minor splashes.[7]
Ocular (Enhanced) Chemical Safety GogglesPreparing solutions, performing reactions, risk of splashProvides a full seal around the eyes, offering superior protection against splashes of the chemical or solvents.
Respiratory Handled in a certified chemical fume hoodWeighing solid material, any procedure that could generate dust or aerosolsA fume hood is the primary engineering control to prevent inhalation of airborne particles.[8]
Respiratory (Supplemental) NIOSH-approved N95 (US) or P1 (EU) respiratorIf a fume hood is unavailable for non-aerosolizing tasksFor nuisance dust exposure.[2]
Diagram: PPE Selection Workflow

Below is a decision-making workflow to guide the selection of appropriate PPE for handling Boc-O2Oc-O2Oc-OH.

PPE_Selection start Start: Prepare to Handle Boc-O2Oc-O2Oc-OH task What is the task? start->task weighing Weighing Solid task->weighing Solid Form solution Handling Liquid/ Solution task->solution Liquid Form ppe_weighing Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Work in Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Goggles if splash risk) solution->ppe_solution

Caption: PPE selection workflow for Boc-O2Oc-O2Oc-OH.

Operational Protocols for Safe Handling

Adherence to standardized laboratory procedures is the foundation of safety. The following protocols are designed to minimize exposure and maintain compound integrity.

Storage and Preparation

Most PEG acid reagents are low-melting, potentially hygroscopic solids.[4][5]

  • Storage: Upon receipt, store the container desiccated at -20°C.[4][5]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature completely. This critical step prevents atmospheric moisture from condensing on the cold product, which could lead to hydrolysis or degradation.[5][9]

Step-by-Step: Weighing and Solution Preparation

This procedure should be performed inside a certified chemical fume hood.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Prepare Workspace: Lay down absorbent bench paper in the fume hood to contain any minor spills.

  • Dispense Solid: Use a clean spatula to carefully weigh the desired amount of Boc-O2Oc-O2Oc-OH into a suitable container. Avoid any actions that could create dust.[2]

  • Prepare Stock Solution (Recommended): To facilitate easier handling for future experiments, preparing a stock solution is advised.[4][5]

    • Add a high-purity, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the weighed solid.[4][5]

    • Cap the vial and mix gently (vortex or sonicate) until fully dissolved.

  • Seal and Store: Tightly seal the stock solution. To minimize air exposure, consider using a septum cap and storing the solution under an inert gas like argon or nitrogen.[5] Store the stock solution at -20°C.[5]

  • Clean Up: Clean the spatula and work area thoroughly. Dispose of contaminated bench paper and gloves as chemical waste.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

Should a spill of the solid material occur:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before cleanup, don appropriate PPE, including a lab coat, gloves, goggles, and, if significant dust is present, respiratory protection.[2]

  • Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Cleanup: Carefully sweep up the material without creating dust.[2] Place the collected material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Wipe the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Diagram: Solid Spill Cleanup Workflow

Spill_Cleanup spill SOLID SPILL DETECTED alert Alert Personnel & Secure Area spill->alert ppe Don Enhanced PPE: Gloves, Goggles, Lab Coat, Respirator (if dusty) alert->ppe cover Gently Cover Spill with Inert Absorbent ppe->cover collect Carefully Sweep Up (Avoid Dust) cover->collect container Place in Labeled, Sealed Waste Container collect->container decon Decontaminate Area with Soap & Water container->decon report Report to EHS decon->report

Caption: Step-by-step workflow for cleaning a solid chemical spill.

First Aid Measures

These first aid recommendations are based on the SDS for Boc-O2Oc-O2Oc-OH.[2] Always show the SDS to attending medical personnel.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[2][7]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a physician.[2][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[2][7]

Waste Disposal Plan

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Disposal Prohibitions
  • DO NOT dispose of Boc-O2Oc-O2Oc-OH, or its solutions, down the drain. PEG compounds can negatively impact wastewater treatment processes.[6][11]

  • DO NOT dispose of the solid chemical in the regular trash.[6]

Step-by-Step Waste Collection and Disposal Procedure
  • Initial Assessment: Determine if the waste is pure Boc-O2Oc-O2Oc-OH or if it is contaminated with other hazardous substances (e.g., solvents). If contaminated, the entire mixture must be treated according to the regulations for the most hazardous component.[6]

  • Container: Collect all waste (solid residue, unused solutions, contaminated labware) in a chemically compatible, sealable container.[6][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Boc-O2Oc-O2Oc-OH," and any other components in the mixture. Note the accumulation start date.[6]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[6]

  • Final Disposal: Arrange for collection and disposal through your institution's EHS office or a licensed professional chemical waste disposal company.[2][6] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • MSDS of Boc-O2Oc-O2Oc-OH. (n.d.).
  • Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Labor
  • Protocol for PEG Acid Reagents. (2022, January 18). BroadPharm.
  • Protocol for PEG Acid Reagents. (2024, September 23). AxisPharm.
  • How To Dispose Of Polyethylene Glycol 3350? (2025, February 28). Chemistry For Everyone - YouTube.
  • How To Dispose Of Polyethylene Glycol? (2025, February 18). Chemistry For Everyone - YouTube.
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (n.d.). Thermo Fisher Scientific.
  • PEG Acid Protocol Instructions for the use of PEG Acid. (n.d.). BroadPharm.
  • Fmoc-Trp(Boc)-OH 98%_sds. (n.d.). Severn Biotech.
  • Boc-O2Oc-O2Oc-OH | CAS 1069067-08-8. (n.d.). Santa Cruz Biotechnology.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • SAFETY DATA SHEETS for Polyethylene Glycol. (n.d.).
  • What is the protection of BOC in organic synthesis processes? (2022, August 4). Quora.
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • MSDS - Safety Data Sheet for H-Trp(Boc)-OH. (n.d.). AAPPTec.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
  • A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. (2006, August 17). Taylor & Francis Online.
  • Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). (2020, November).
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fmoc-D-Trp(Boc)-OH - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • MSDS LSP322 Fmoc-AEEA.
  • Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid - Safety Data Sheet. (2022, August 11). ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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